molecular formula C7H14O B102604 1,2-Dimethylcyclopentanol CAS No. 19550-45-9

1,2-Dimethylcyclopentanol

Número de catálogo: B102604
Número CAS: 19550-45-9
Peso molecular: 114.19 g/mol
Clave InChI: NLNMBQJPOSCBCN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2-Dimethylcyclopentanol (CAS 19550-45-9) is a significant substituted cyclic alcohol with the molecular formula C7H14O and a molecular weight of 114.19 g/mol . Its primary value in organic chemistry research stems from its role as a model compound for investigating the properties and reactions of sterically hindered cyclic alcohols . The stereoisomers of this compound, which arise from the relative cis or trans orientations of the two methyl groups and the hydroxyl group, provide a critical platform for studying the influence of stereochemistry on reaction outcomes and for developing stereoselective synthesis methodologies . A key research application involves its synthesis via the reduction of 1,2-dimethylcyclopentanone, a process that allows for control over the diastereomeric product ratio through the choice of reducing agent . For instance, catalytic hydrogenation using a catalyst like platinum dioxide (PtO₂) typically favors the formation of the cis isomer, while complex metal hydrides like lithium aluminum hydride (LiAlH₄) can yield mixtures often favoring the trans isomer . Furthermore, this compound serves as a vital substrate for studying fundamental reaction mechanisms, including its oxidation back to the corresponding ketone and its dehydration to form alkenes such as 1,2-dimethylcyclopentene, providing insights into elimination pathways . As a synthetic intermediate, the structural framework of this compound is explored for incorporation into more complex molecules, including specialty polymers and novel pharmaceutical compounds . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,2-dimethylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6-4-3-5-7(6,2)8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNMBQJPOSCBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338815
Record name 1,2-Dimethylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19550-45-9
Record name 1,2-Dimethylcyclopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethylcyclopentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Stereoisomers of 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dimethylcyclopentanol, a chiral alcohol with applications in organic synthesis and as a building block for more complex molecules. This document details the stereochemical possibilities, synthesis pathways, methods for separation and characterization, and available physicochemical data.

Stereoisomerism of this compound

This compound possesses two chiral centers at carbons 1 and 2, leading to a total of 22 = 4 possible stereoisomers. These can be categorized into two diastereomeric pairs: cis and trans.

  • cis-1,2-Dimethylcyclopentanol: In this isomer, the methyl group at C2 and the hydroxyl group at C1 are on the same side of the cyclopentane (B165970) ring. Due to a plane of symmetry, the cis isomer is a meso compound and is achiral.

  • trans-1,2-Dimethylcyclopentanol: In this isomer, the methyl group at C2 and the hydroxyl group at C1 are on opposite sides of the ring. This arrangement lacks a plane of symmetry, resulting in a pair of enantiomers: (1R,2S)-1,2-dimethylcyclopentanol and (1S,2R)-1,2-dimethylcyclopentanol.

Therefore, there are a total of three stereoisomers of this compound: the meso cis-isomer and the pair of trans-enantiomers.[1][2]

Logical Relationship of Stereoisomers:

stereoisomers Stereoisomers of this compound Total This compound (4 potential stereoisomers) Cis cis-1,2-Dimethylcyclopentanol (meso compound, achiral) Total->Cis Diastereomer Trans trans-1,2-Dimethylcyclopentanol (enantiomeric pair, chiral) Total->Trans Diastereomer Enan1 (1R,2S)-1,2-dimethylcyclopentanol Trans->Enan1 Enantiomer Enan2 (1S,2R)-1,2-dimethylcyclopentanol Trans->Enan2 Enantiomer

Caption: Relationship between the stereoisomers of this compound.

Synthesis of this compound Stereoisomers

The most common synthetic route to this compound is through the Grignard reaction, starting from 2-methylcyclopentanone (B130040) and methylmagnesium bromide. This reaction typically produces a mixture of the cis and trans diastereomers.[3]

Generalized Synthetic Workflow:

synthesis_workflow General Synthesis of this compound Start 2-Methylcyclopentanone Reaction Grignard Reaction Start->Reaction Grignard Methylmagnesium Bromide (CH3MgBr) in Ether Grignard->Reaction Mixture Mixture of cis- and trans- This compound Reaction->Mixture Separation Diastereomeric Separation (e.g., Column Chromatography) Mixture->Separation Cis_isomer cis-1,2-Dimethylcyclopentanol (meso) Separation->Cis_isomer Trans_isomers trans-1,2-Dimethylcyclopentanol (racemic mixture) Separation->Trans_isomers

Caption: Workflow for the synthesis and separation of this compound stereoisomers.

Experimental Protocol: Grignard Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2-Methylcyclopentanone

  • Methylmagnesium bromide (typically 3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, dropping funnel, condenser)

Procedure:

  • Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of 2-methylcyclopentanone in anhydrous diethyl ether.

  • Grignard Addition: The flask is cooled in an ice bath, and methylmagnesium bromide solution is added dropwise from the dropping funnel with stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product mixture of cis- and trans-1,2-dimethylcyclopentanol.

Separation of Stereoisomers

The separation of the diastereomeric cis and trans isomers can be achieved by standard chromatographic techniques, such as column chromatography, due to their different physical properties.[3] The resolution of the racemic trans-1,2-dimethylcyclopentanol into its individual enantiomers requires a chiral separation method.

Experimental Protocol: Separation of Diastereomers by Column Chromatography

Materials:

Procedure:

  • Column Preparation: A chromatography column is packed with silica gel in hexane.

  • Loading: The crude product mixture is dissolved in a minimal amount of hexane and loaded onto the column.

  • Elution: The isomers are separated by eluting with a gradient of ethyl acetate in hexane. The less polar trans isomer is expected to elute before the more polar cis isomer.

  • Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the separated isomers.

Experimental Protocol: Chiral Resolution of trans-1,2-Dimethylcyclopentanol by HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.

Instrumentation:

  • HPLC system with a chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

  • UV detector.

Procedure:

  • Column and Mobile Phase Selection: A suitable chiral column and mobile phase (e.g., a mixture of hexane and isopropanol) are selected based on preliminary screening.

  • Sample Preparation: A dilute solution of the racemic trans-1,2-dimethylcyclopentanol is prepared in the mobile phase.

  • Injection and Elution: The sample is injected onto the column, and the enantiomers are separated under isocratic conditions.

  • Detection: The separated enantiomers are detected by UV absorbance. The retention times will differ for the (1R,2S) and (1S,2R) enantiomers.

Workflow for Chiral HPLC Method Development:

hplc_workflow Chiral HPLC Method Development Workflow Start Racemic trans-1,2-Dimethylcyclopentanol Screening Screen Chiral Stationary Phases (e.g., Amylose, Cellulose based) Start->Screening Optimization Optimize Mobile Phase (Hexane/Isopropanol ratio) Screening->Optimization Analysis Analyze Separation (Resolution, Selectivity) Optimization->Analysis Method Finalized Chiral HPLC Method Analysis->Method

Caption: A typical workflow for developing a chiral HPLC separation method.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties of this compound Isomers

Propertycis-1,2-Dimethylcyclopentanol (meso)trans-1,2-Dimethylcyclopentanol (enantiomers)
Molecular FormulaC₇H₁₄OC₇H₁₄O
Molecular Weight114.19 g/mol 114.19 g/mol
Boiling PointPredicted to be slightly higher than the trans-isomerPredicted to be slightly lower than the cis-isomer
Melting Point--
Density--
Optical Rotation0° (achiral)Equal and opposite values for each enantiomer

Table 2: Predicted Spectroscopic Data of this compound Isomers

Spectroscopycis-1,2-Dimethylcyclopentanoltrans-1,2-Dimethylcyclopentanol
¹H NMR Predicted to have a simpler spectrum due to symmetry.Predicted to have a more complex spectrum.
¹³C NMR Predicted to show fewer signals due to symmetry.Predicted to show a distinct signal for each of the 7 carbons.
IR Broad O-H stretch around 3300-3600 cm⁻¹, C-O stretch around 1050-1150 cm⁻¹, C-H stretches around 2850-3000 cm⁻¹.Broad O-H stretch around 3300-3600 cm⁻¹, C-O stretch around 1050-1150 cm⁻¹, C-H stretches around 2850-3000 cm⁻¹.
Mass Spec Molecular ion peak (M⁺) at m/z 114, with fragmentation patterns corresponding to the loss of water (M-18) and methyl groups (M-15).Molecular ion peak (M⁺) at m/z 114, with fragmentation patterns corresponding to the loss of water (M-18) and methyl groups (M-15).

Note: The information provided in the tables is based on general principles of stereochemistry and spectroscopy and may not represent experimentally verified data. Researchers should perform their own analyses for confirmation.

Conclusion

The stereochemistry of this compound is well-defined, comprising a meso cis-isomer and a pair of trans-enantiomers. While the synthesis of a mixture of these stereoisomers is straightforward via a Grignard reaction, their separation requires careful chromatographic techniques. The separation of the cis and trans diastereomers can be achieved by standard column chromatography. The resolution of the trans-enantiomers necessitates the use of chiral separation methods, such as chiral HPLC. The lack of extensive published experimental data for the individual stereoisomers highlights an area for further research, which would be valuable for the application of these compounds in stereoselective synthesis and drug development.

References

An In-depth Technical Guide on the Synthesis and Purification of cis-1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cis-1,2-dimethylcyclopentanol, a tertiary alcohol with potential applications in organic synthesis and medicinal chemistry. This document outlines a robust synthetic protocol via the Grignard reaction, details purification methodologies for separating the desired cis isomer from its trans counterpart, and presents key characterization data.

Synthesis of cis-1,2-Dimethylcyclopentanol via Grignard Reaction

The synthesis of 1,2-dimethylcyclopentanol is most commonly achieved through the nucleophilic addition of a methyl Grignard reagent to 2-methylcyclopentanone (B130040).[1][2] This reaction typically yields a mixture of the cis and trans diastereomers. The stereochemical outcome of the Grignard addition to substituted cyclic ketones is influenced by steric effects. For 2-methylcyclohexanone, it has been observed that less sterically demanding Grignard reagents tend to favor axial attack, leading to the cis product.[3] A similar principle can be applied to the 2-methylcyclopentanone system, where the methyl Grignard reagent (methylmagnesium iodide or bromide) attacks the carbonyl carbon, ideally from the face opposite to the existing methyl group to minimize steric hindrance, thus favoring the formation of the cis-1,2-dimethylcyclopentanol.

Experimental Protocol: Grignard Reaction

This protocol details a representative procedure for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Methyl iodide or methyl bromide

  • 2-Methylcyclopentanone[4]

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.[3]

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[3]

  • Reaction with 2-Methylcyclopentanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-methylcyclopentanone solution dropwise to the stirred Grignard reagent at 0 °C.[3]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[3]

  • Work-up and Isolation:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[3]

    • Separate the organic layer and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, a mixture of cis- and trans-1,2-dimethylcyclopentanol.

Reactant/Reagent Molecular Weight ( g/mol ) Equivalents Typical Amount
2-Methylcyclopentanone98.14[4]1.0(User-defined)
Magnesium24.311.2(Calculated)
Methyl Iodide141.941.1(Calculated)

Table 1: Representative Reagent Quantities for Grignard Synthesis.

Synthesis Workflow

Synthesis_Workflow reagents Methyl Iodide + Magnesium Turnings grignard Methylmagnesium Iodide (Grignard Reagent) reagents->grignard reaction Grignard Reaction (Anhydrous Ether, 0°C to RT) grignard->reaction ketone 2-Methylcyclopentanone ketone->reaction workup Aqueous Workup (NH4Cl solution) reaction->workup product Crude Product: cis/trans-1,2-Dimethylcyclopentanol workup->product

Caption: Workflow for the synthesis of this compound.

Purification of cis-1,2-Dimethylcyclopentanol

The separation of the cis and trans diastereomers of this compound is a critical step. Due to their different physical properties, several standard laboratory techniques can be employed.

Fractional Distillation

Experimental Protocol: Fractional Distillation (General)

  • Set up a fractional distillation apparatus with a vacuum-jacketed column packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the number of theoretical plates.

  • Place the crude mixture of this compound isomers in the distillation flask with a magnetic stir bar.

  • Gradually reduce the pressure and begin heating the distillation flask.

  • Collect the fractions at a slow, steady rate, monitoring the head temperature.

  • The lower-boiling isomer (trans-1,2-dimethylcyclopentanol is predicted to have a lower boiling point based on the trend of the corresponding alkanes) will distill first, followed by the higher-boiling cis-isomer.

  • Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomeric purity.

Column Chromatography

Column chromatography is a highly effective technique for the separation of diastereomers. The choice of stationary and mobile phases is crucial for achieving good resolution.

Experimental Protocol: Column Chromatography (General)

  • Stationary Phase: Silica (B1680970) gel is a common choice for the separation of polar compounds like alcohols.

  • Mobile Phase: A non-polar solvent system with a small amount of a more polar solvent is typically used. A gradient of ethyl acetate (B1210297) in hexanes or petroleum ether is a good starting point.

  • Procedure:

    • Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

    • Load the crude product onto the top of the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC), GC, or NMR to identify the fractions containing the pure isomers.

Preparative High-Performance Liquid Chromatography (HPLC)

For high-purity samples, preparative HPLC can be employed.[8] Normal-phase HPLC on a silica gel column is often effective for separating diastereomeric alcohols.[9][10]

Purification Method Key Parameters Expected Outcome
Fractional DistillationPressure, Temperature, Column EfficiencySeparation based on boiling point differences.
Column ChromatographyStationary Phase (e.g., Silica Gel), Mobile Phase (e.g., Hexane/Ethyl Acetate gradient)Separation based on differential adsorption to the stationary phase.
Preparative HPLCColumn Type (e.g., Silica Gel), Mobile Phase, Flow RateHigh-resolution separation for high-purity samples.

Table 2: Overview of Purification Techniques.

Purification Workflow

Purification_Workflow crude Crude Mixture: cis/trans-1,2-Dimethylcyclopentanol distillation Fractional Distillation (Reduced Pressure) crude->distillation chromatography Column Chromatography (Silica Gel) crude->chromatography hplc Preparative HPLC crude->hplc cis_isomer Pure cis-1,2-Dimethylcyclopentanol distillation->cis_isomer trans_isomer Pure trans-1,2-Dimethylcyclopentanol distillation->trans_isomer chromatography->cis_isomer chromatography->trans_isomer hplc->cis_isomer hplc->trans_isomer

Caption: Purification strategies for cis-1,2-dimethylcyclopentanol.

Characterization

The unambiguous identification of the cis and trans isomers of this compound is typically achieved using spectroscopic methods, primarily NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between diastereomers due to their different chemical environments.[11]

  • ¹H NMR Spectroscopy: The cis isomer, having a lower degree of symmetry, is expected to show a more complex ¹H NMR spectrum with a greater number of distinct signals compared to the potentially more symmetric trans isomer. The relative stereochemistry of the methyl and hydroxyl groups will influence the chemical shifts and coupling constants of the ring protons.[12][13]

  • ¹³C NMR Spectroscopy: Similarly, the number of signals in the ¹³C NMR spectrum will reflect the symmetry of the molecule. The cis isomer is expected to exhibit seven distinct carbon signals, while the trans isomer may show fewer signals if it possesses a higher degree of symmetry.[11]

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the functional groups present in the molecule. Both isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. The fingerprint region (below 1500 cm⁻¹) will show unique patterns of absorption bands for each isomer, reflecting the differences in their molecular vibrations.

Property cis-1,2-Dimethylcyclopentanol trans-1,2-Dimethylcyclopentanol
Molecular FormulaC₇H₁₄OC₇H₁₄O
Molecular Weight114.19 g/mol 114.19 g/mol
Predicted Boiling Point~150.5 ± 8.0 °C (for mixture)[5]~150.5 ± 8.0 °C (for mixture)[5]
Key ¹H NMR FeaturesExpected to have more complex signals due to lower symmetry.May exhibit a simpler spectrum due to higher symmetry.
Key ¹³C NMR FeaturesExpected to show 7 distinct signals.May show fewer than 7 signals depending on symmetry.
Key IR AbsorptionsStrong, broad O-H stretch (~3200-3600 cm⁻¹), unique fingerprint region.Strong, broad O-H stretch (~3200-3600 cm⁻¹), unique fingerprint region.

Table 3: Physicochemical and Spectroscopic Properties.

Conclusion

The synthesis of cis-1,2-dimethylcyclopentanol can be reliably achieved through the Grignard reaction of 2-methylcyclopentanone with a methylmagnesium halide. While this reaction produces a mixture of diastereomers, the desired cis isomer can be isolated and purified using standard laboratory techniques such as fractional distillation or column chromatography. The structural confirmation of the purified isomer is best accomplished through a combination of NMR and IR spectroscopy. This guide provides a foundational framework for researchers and professionals engaged in the synthesis and utilization of this and structurally related compounds. Further optimization of the reaction conditions to enhance the diastereoselectivity towards the cis isomer and detailed studies on the separation of the isomers would be valuable contributions to the field.

References

Spectroscopic Analysis of 1,2-Dimethylcyclopentanol Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of the cis- and trans-isomers of 1,2-Dimethylcyclopentanol. Due to the limited availability of direct experimental data for these specific isomers, this guide leverages a predictive and comparative approach based on analogous compounds and computational methodologies. The information herein is intended to guide researchers in the identification, characterization, and synthesis of these and similar cyclopentane (B165970) derivatives.

Introduction to this compound Isomers

This compound (C₇H₁₄O) is a cyclic alcohol possessing two stereogenic centers at the C1 and C2 positions. This gives rise to two diastereomers: cis-1,2-dimethylcyclopentanol and trans-1,2-dimethylcyclopentanol. The relative stereochemistry of the methyl and hydroxyl groups significantly influences their physical, chemical, and spectroscopic properties. Understanding these differences is crucial for applications in organic synthesis, drug discovery, and materials science.

Predicted Spectroscopic Data

In the absence of comprehensive, publicly available experimental spectra for cis- and trans-1,2-dimethylcyclopentanol, this section provides predicted and comparative spectroscopic data based on established principles and data from the closely related analogs, cis- and trans-1,2-dimethylcyclohexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds. The spatial arrangement of the methyl and hydroxyl groups in the this compound isomers will result in distinct chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers

Functional GroupPredicted Chemical Shift (ppm) - cis IsomerPredicted Chemical Shift (ppm) - trans IsomerPredicted Multiplicity
C1-CH₃~1.1 - 1.3~1.0 - 1.2Singlet
C2-CH₃~0.8 - 1.0~0.9 - 1.1Doublet
OHVariable (typically 1.5 - 3.0)Variable (typically 1.5 - 3.0)Broad Singlet
Cyclopentyl H~1.4 - 2.0~1.3 - 1.9Multiplets
C2-H~1.8 - 2.2~1.7 - 2.1Multiplet

Table 2: Predicted ¹³C NMR Spectral Data for this compound Isomers

Carbon AtomPredicted Chemical Shift (ppm) - cis IsomerPredicted Chemical Shift (ppm) - trans Isomer
C1 (C-OH)~75 - 80~73 - 78
C2 (C-CH₃)~40 - 45~38 - 43
C1-CH₃~25 - 30~23 - 28
C2-CH₃~15 - 20~13 - 18
C3~35 - 40~33 - 38
C4~22 - 27~20 - 25
C5~30 - 35~28 - 33

Disclaimer: The chemical shifts presented are estimates based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be broadly similar, with key characteristic peaks identifying the functional groups present.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound Isomers

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Vibration
O-H3600 - 3200Alcohol, H-bonded, broad
C-H3000 - 2850Alkane C-H stretch
C-O1150 - 1050Alcohol C-O stretch

Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the cis and trans isomers due to differences in their overall molecular symmetry and vibrational modes.

Mass Spectrometry (MS)

The electron ionization mass spectra of the this compound isomers are expected to show similar fragmentation patterns, making it challenging to distinguish them by this method alone.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
114M⁺ (Molecular Ion)
99[M - CH₃]⁺
96[M - H₂O]⁺
81[M - H₂O - CH₃]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Experimental Protocols

While specific literature detailing the synthesis and spectroscopic analysis of this compound isomers is scarce, a generalized and plausible experimental approach can be outlined based on standard organic chemistry techniques.

Stereoselective Synthesis of this compound Isomers

A common route to substituted cyclopentanols is the reaction of a Grignard reagent with a cyclopentanone. Stereocontrol can be achieved through the choice of starting materials and reaction conditions.

A plausible synthetic route:

  • Starting Material: 2-Methylcyclopentanone.

  • Reaction: Grignard reaction with methylmagnesium bromide (CH₃MgBr). This reaction will likely produce a mixture of the cis and trans isomers of this compound.

  • Work-up: The reaction is quenched with a weak acid (e.g., aqueous NH₄Cl) to protonate the alkoxide and yield the final alcohol products.

  • Separation: The resulting diastereomeric mixture of cis- and trans-1,2-dimethylcyclopentanol can be separated using standard chromatographic techniques such as column chromatography or gas chromatography, owing to their different physical properties (e.g., polarity and boiling point).

Spectroscopic Characterization
  • Apparatus: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC, HMBC) spectra to fully assign the proton and carbon signals and confirm the stereochemistry.

  • Apparatus: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Apparatus: A Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Data Acquisition: Inject the sample into the GC, which separates the components before they enter the mass spectrometer. The mass spectrometer will be operated in electron ionization (EI) mode.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for the synthesis and analysis of this compound isomers.

Synthesis_Workflow Start 2-Methylcyclopentanone Grignard Grignard Reaction (CH3MgBr) Start->Grignard Workup Acidic Work-up Grignard->Workup Mixture Mixture of cis- and trans-Isomers Workup->Mixture Separation Chromatographic Separation Mixture->Separation Cis cis-1,2-Dimethylcyclopentanol Separation->Cis Trans trans-1,2-Dimethylcyclopentanol Separation->Trans

Caption: Generalized synthetic workflow for this compound isomers.

Spectroscopic_Analysis_Workflow Sample Purified Isomer (cis or trans) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation and Stereochemical Assignment NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound isomers.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of cis- and trans-1,2-dimethylcyclopentanol. While direct experimental data remains elusive in the public domain, the predictive and comparative analysis presented here, based on sound spectroscopic principles and data from analogous compounds, offers a valuable resource for researchers. The outlined synthetic and analytical protocols provide a practical framework for the preparation and characterization of these isomers. Further research involving the actual synthesis and detailed spectroscopic analysis is encouraged to validate and expand upon the information presented in this guide.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of cis-1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cis-1,2-Dimethylcyclopentanol. Due to the limited availability of specific experimental spectral data in public databases, this guide leverages established principles of NMR spectroscopy and data from analogous compounds to present a comprehensive interpretation. The information herein is intended to guide researchers in the structural elucidation and characterization of this and related molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for cis-1,2-Dimethylcyclopentanol. These predictions are based on the analysis of substituent effects on the cyclopentane (B165970) ring and data from similar substituted cyclopentanol (B49286) derivatives.

Table 1: Predicted ¹H NMR Spectral Data for cis-1,2-Dimethylcyclopentanol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
OH1.5 - 3.0Singlet (broad)-
H21.6 - 1.8Multiplet-
H3 (axial)1.4 - 1.6Multiplet-
H3 (equatorial)1.7 - 1.9Multiplet-
H4 (axial)1.3 - 1.5Multiplet-
H4 (equatorial)1.6 - 1.8Multiplet-
H5 (axial)1.4 - 1.6Multiplet-
H5 (equatorial)1.7 - 1.9Multiplet-
1-CH₃1.1 - 1.3Singlet-
2-CH₃0.8 - 1.0Doublet~7

Table 2: Predicted ¹³C NMR Spectral Data for cis-1,2-Dimethylcyclopentanol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C175 - 80
C240 - 45
C335 - 40
C420 - 25
C530 - 35
1-CH₃25 - 30
2-CH₃15 - 20

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of a sample like cis-1,2-Dimethylcyclopentanol is provided below.

Sample Preparation
  • Sample Purity: Ensure the sample of cis-1,2-Dimethylcyclopentanol is of high purity (>95%) to avoid interference from impurity signals. Purification can be achieved by distillation or chromatography.

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has a known chemical shift. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include acetone-d₆, benzene-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain singlets for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

    • Spectral Width: Set a wide spectral width to cover all possible carbon chemical shifts (e.g., 0-220 ppm).

  • Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals in the ¹H NMR spectrum.

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate important conceptual frameworks for understanding the NMR spectroscopy of cis-1,2-Dimethylcyclopentanol.

G cluster_structure cis-1,2-Dimethylcyclopentanol Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data Structure C₇H₁₄O 1H_NMR ¹H NMR Structure->1H_NMR Proton Environments 13C_NMR ¹³C NMR Structure->13C_NMR Carbon Environments Chemical_Shifts Chemical Shifts (δ) 1H_NMR->Chemical_Shifts Coupling_Constants Coupling Constants (J) 1H_NMR->Coupling_Constants Multiplicity Multiplicity 1H_NMR->Multiplicity 13C_NMR->Chemical_Shifts G Start Start: Purified Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Add_Standard Add Internal Standard (TMS) Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Process_Data Process FID: FT, Phasing, Baseline Correction Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze Analyze Spectra: Chemical Shifts, Integration, Coupling, Multiplicity Process_Data->Analyze End End: Structural Elucidation Analyze->End

Mass spectrometry analysis of trans-1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry Analysis of trans-1,2-Dimethylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,2-Dimethylcyclopentanol is a cyclic alcohol of interest in various fields of chemical research, including organic synthesis and medicinal chemistry. Understanding its molecular structure and fragmentation behavior under mass spectrometric analysis is crucial for its identification and quantification in complex matrices. This technical guide provides a comprehensive overview of the mass spectrometry analysis of trans-1,2-Dimethylcyclopentanol, including a detailed experimental protocol, predicted fragmentation patterns, and quantitative data interpretation. While specific experimental data for this exact stereoisomer is not widely published, this guide is built upon established principles of mass spectrometry and data from analogous compounds such as cyclopentanol (B49286) and other methylated cyclic alcohols.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of trans-1,2-Dimethylcyclopentanol (C7H14O, Molecular Weight: 114.19 g/mol ) is predicted to exhibit a series of characteristic fragments under electron ionization (EI). The molecular ion peak ([M]+•) at m/z 114 may be of low abundance due to the instability of the parent ion. The fragmentation of cyclic alcohols is primarily driven by alpha-cleavage and dehydration reactions.[1][2]

Key fragmentation pathways for cyclic alcohols include the loss of a hydrogen atom ([M-1]), the loss of a water molecule ([M-18]), and complex ring cleavage.[3] For methylated cyclic alcohols, the loss of a methyl group ([M-15]) and the combined loss of a methyl group and water ([M-33]) are also common.[3]

Proposed Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for trans-1,2-Dimethylcyclopentanol upon electron ionization.

fragmentation_pathway M trans-1,2-Dimethylcyclopentanol [M]+• m/z = 114 M_minus_H2O [M-H2O]+• m/z = 96 M->M_minus_H2O - H2O M_minus_CH3 [M-CH3]+ m/z = 99 M->M_minus_CH3 - •CH3 (α-cleavage) M_minus_C2H5 [M-C2H5]+ m/z = 85 M->M_minus_C2H5 - •C2H5 (ring opening) m71 [C5H11]+ m/z = 71 M_minus_H2O->m71 - C2H5 m57 [C4H9]+ m/z = 57 M_minus_CH3->m57 - C3H6

Caption: Predicted EI fragmentation pathway of trans-1,2-Dimethylcyclopentanol.

Quantitative Data Summary

The following table summarizes the predicted significant mass-to-charge ratios (m/z) and their potential relative abundances for trans-1,2-Dimethylcyclopentanol. The base peak is anticipated to result from alpha-cleavage, a characteristic fragmentation of alcohols.[2]

m/zPredicted Relative AbundanceProposed Fragment IonFragmentation Pathway
114Low[C7H14O]+•Molecular Ion
99High[C6H11O]+Loss of a methyl radical (α-cleavage)
96Medium[C7H12]+•Dehydration (Loss of H2O)
85Medium[C5H9O]+Ring opening followed by loss of an ethyl radical
71Medium[C5H11]+Further fragmentation of the [M-H2O]+• ion
57High[C4H9]+Complex ring cleavage, a common feature in cyclic alcohols[3]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the analysis of volatile compounds like trans-1,2-Dimethylcyclopentanol.[4]

Sample Preparation
  • Standard Solution: Prepare a stock solution of trans-1,2-Dimethylcyclopentanol in a high-purity volatile solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed to isolate the analyte and minimize matrix interference.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer is suitable for this analysis.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for trace analysis) or Split (10:1 or higher for concentrated samples).

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-200.

Data Acquisition and Analysis
  • Acquire data in full scan mode to obtain the complete mass spectrum.

  • For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring the characteristic ions (e.g., m/z 99, 96, 85, 57).

  • Identify trans-1,2-Dimethylcyclopentanol in samples by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the GC-MS analysis of trans-1,2-Dimethylcyclopentanol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Standard Prepare Standard Solutions Injection GC Injection Standard->Injection Extraction Sample Extraction (if needed) Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-200) Ionization->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Report Generate Report Quantification->Report

Caption: General workflow for GC-MS analysis of trans-1,2-Dimethylcyclopentanol.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of trans-1,2-Dimethylcyclopentanol. The predicted fragmentation patterns and the detailed GC-MS protocol offer a robust starting point for researchers and scientists working with this compound. It is important to note that the presented mass spectral data is predictive and should be confirmed with an authentic standard of trans-1,2-Dimethylcyclopentanol. The methodologies described herein are applicable to a wide range of volatile organic compounds and can be adapted for various research and development applications.

References

Thermodynamic Properties of 1,2-Dimethylcyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2-Dimethylcyclopentanol. Due to a scarcity of direct experimental data for this specific compound, this document presents a combination of predicted values and experimental data for structurally similar molecules to offer valuable comparative insights. Detailed experimental protocols for determining these properties are also included to facilitate further research.

Physicochemical and Thermodynamic Data

The following tables summarize the available predicted and experimental thermodynamic data for this compound and its related compounds. This comparative presentation allows for an estimation of the properties of this compound and highlights the impact of structural variations on thermodynamic behavior.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol
Boiling Point150.5 ± 8.0 °C at 760 mmHg
Density0.9 ± 0.1 g/cm³
Vapor Pressure1.5 ± 0.6 mmHg at 25°C
Flash Point54.4 ± 10.9 °C
Refractive Index1.460

Table 2: Comparative Experimental Thermodynamic Data of Related Compounds

PropertyCompoundValueTemperature (K)
Enthalpy of Combustion (liquid, ΔcH°) cis-1,2-Dimethylcyclopentane-4590.1 ± 1.3 kJ/mol298.15
Liquid Heat Capacity (Cp,liquid) cis-1,2-Dimethylcyclopentane190.66 J/mol·K302.84
Enthalpy of Fusion (ΔfusH) 1,2-Dimethylcyclopentane6.410 kJ/mol154.1
Vapor Pressure 1,2-Dimethylcyclopentane47.2 mmHg298.15

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key thermodynamic properties of liquid organic compounds like this compound.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion can be determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to make contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove any nitrogen, then filled with high-pressure oxygen (typically 25-30 atm).

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid). The enthalpy of combustion (ΔHc) is then calculated from the change in internal energy (ΔU) measured at constant volume.[1][2]

Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a versatile technique used to measure heat flow associated with thermal transitions in a material, including heat capacity.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Collection: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is recorded as a function of temperature.

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing its heat flow curve to that of a known standard reference material (e.g., sapphire) run under the identical experimental conditions.[3][4]

Vapor Pressure Measurement

Several methods can be employed to determine the vapor pressure of a liquid as a function of temperature.

A. Static Method:

  • Apparatus: A sample of the liquid is placed in a thermostatted vessel connected to a pressure measuring device (manometer). The system is evacuated to remove air.

  • Procedure: The liquid is heated to a specific temperature and allowed to reach equilibrium with its vapor. The pressure of the vapor in the headspace is then measured directly. This is repeated at various temperatures to obtain the vapor pressure curve.

B. Dynamic Method (Isoteniscope):

  • Apparatus: An isoteniscope is a U-tube manometer where the sample is in one arm and the other is connected to a pressure control and measurement system.

  • Procedure: The sample is heated, and the external pressure is adjusted until the liquid levels in both arms of the U-tube are equal, indicating that the vapor pressure of the sample is equal to the applied pressure.[5][6]

C. Gas Saturation Method:

  • Apparatus: A stream of an inert gas is passed through or over the liquid sample at a known flow rate and temperature.

  • Procedure: The gas becomes saturated with the vapor of the substance. The amount of vaporized substance is determined by trapping and weighing it or by measuring the weight loss of the sample. The vapor pressure is then calculated using the ideal gas law and the volume of the carrier gas.[7]

Visualizations

Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the key steps in determining the enthalpy of combustion using a bomb calorimeter.

Caption: Workflow for Bomb Calorimetry Experiment.

References

Computational Chemistry Studies of 1,2-Dimethylcyclopentanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational chemistry approaches applicable to the study of 1,2-dimethylcyclopentanol. Due to a notable absence of direct computational studies on this compound in publicly available literature, this document synthesizes information from computational analyses of structurally related cyclic alcohols and cyclopentane (B165970) derivatives. The primary focus is on the theoretical investigation of the acid-catalyzed dehydration of this compound, a reaction of significant interest in organic synthesis. This guide outlines detailed computational methodologies, including the use of Density Functional Theory (DFT) for mechanistic and conformational analysis. Furthermore, it presents illustrative quantitative data, such as relative energies of intermediates and transition states, and key geometric parameters, based on analogous systems. The aim is to equip researchers, scientists, and drug development professionals with a robust theoretical framework to model and predict the behavior of this compound and similar molecules, thereby aiding in the design of novel synthetic routes and the understanding of reaction mechanisms.

Introduction to the Computational Study of Cyclic Alcohols

Computational chemistry has emerged as an indispensable tool in modern chemical research, offering profound insights into molecular structures, properties, and reaction dynamics. For cyclic alcohols such as this compound, computational methods allow for the detailed exploration of conformational landscapes, reaction pathways, and spectroscopic properties that can be challenging to probe experimentally.

The inherent flexibility of the five-membered cyclopentane ring leads to a complex potential energy surface with multiple conformers.[1] Computational techniques, particularly quantum mechanical methods like Density Functional Theory (DFT), are adept at identifying these low-energy conformations and quantifying their relative stabilities.[2]

A significant area of interest for cyclic alcohols is their reactivity, especially in acid-catalyzed reactions like dehydration.[3] Computational modeling can elucidate the step-by-step mechanism of such reactions, identify key intermediates and transition states, and predict the product distribution. This predictive power is invaluable in synthetic chemistry for optimizing reaction conditions and designing selective transformations.

This guide will focus on the application of these computational methods to understand the acid-catalyzed dehydration of this compound, a reaction that proceeds via an E1 mechanism involving a carbocation intermediate.

Reaction Mechanism: Acid-Catalyzed Dehydration of this compound

The acid-catalyzed dehydration of this compound is a classic example of an E1 elimination reaction. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation, which can then undergo rearrangement and deprotonation to yield a mixture of alkene products. The major product is typically the most stable alkene, in accordance with Zaitsev's rule.[3]

The reaction can proceed through several pathways, including a potential 1,2-hydride shift to form a more stable carbocation, leading to different isomeric products. A computational analysis of this reaction would involve calculating the energies of all intermediates and transition states to determine the most favorable reaction pathway.

Below is a logical diagram illustrating the E1 dehydration mechanism of this compound.

E1_Dehydration_Mechanism cluster_start Step 1: Protonation cluster_carbocation Step 2: Formation of Carbocation cluster_rearrangement Step 3: Carbocation Rearrangement (Hydride Shift) cluster_products Step 4: Deprotonation A This compound B Protonated Alcohol A->B H+ C Tertiary Carbocation B->C -H2O D Rearranged Tertiary Carbocation C->D 1,2-Hydride Shift E 1,2-Dimethylcyclopent-1-ene (Zaitsev Product) C->E -H+ G 1,5-Dimethylcyclopent-1-ene C->G -H+ F 2,3-Dimethylcyclopent-1-ene D->F -H+

References

An In-depth Technical Guide on the Chirality and Optical Activity of 1,2-Dimethylcyclopentanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylcyclopentanol is a chiral cyclic alcohol with two stereogenic centers, leading to the existence of multiple stereoisomers. The spatial arrangement of the methyl and hydroxyl groups on the cyclopentane (B165970) ring dictates the molecule's chirality and its interaction with plane-polarized light, a phenomenon known as optical activity. Understanding the stereochemical properties of this compound is crucial for applications in asymmetric synthesis, catalysis, and the development of chiral drugs, where the biological activity can be highly dependent on the specific stereoisomer.

This technical guide provides a comprehensive overview of the stereoisomers of this compound, their chiral properties, and generalized experimental methodologies for their synthesis, separation, and characterization.

Stereoisomers of this compound

This compound possesses two chiral centers at carbons C1 and C2. This gives rise to a total of 22 = 4 possible stereoisomers. These stereoisomers can be categorized into cis and trans diastereomers based on the relative orientation of the two methyl groups.

  • Cis Isomer: In the cis-isomer, the two methyl groups are on the same side of the cyclopentane ring. Due to the presence of a plane of symmetry, the cis-1,2-dimethylcyclopentanol isomer is a meso compound and is therefore achiral and optically inactive.

  • Trans Isomers: In the trans-isomers, the methyl groups are on opposite sides of the ring. This arrangement lacks a plane of symmetry, rendering the molecules chiral. The trans-isomer exists as a pair of non-superimposable mirror images, known as enantiomers: (1R,2R)-1,2-dimethylcyclopentanol and (1S,2S)-1,2-dimethylcyclopentanol. These enantiomers are expected to rotate plane-polarized light to an equal extent but in opposite directions.

The relationship between these stereoisomers is depicted in the following diagram:

stereoisomers cluster_trans trans-1,2-Dimethylcyclopentanol 1R2R (1R,2R) 1S2S (1S,2S) 1R2R->1S2S Enantiomers cis cis-1,2-Dimethylcyclopentanol (meso) cis->1R2R Diastereomers cis->1S2S Diastereomers synthesis_workflow Start 1,2-Dimethylcyclopentanone Reaction Grignard Reaction Start->Reaction Reagent Grignard Reagent (e.g., CH3MgBr) Reagent->Reaction Product Mixture of cis- and trans- This compound Reaction->Product Separation Diastereomeric Separation (e.g., Column Chromatography) Product->Separation cis_isomer cis-1,2-Dimethylcyclopentanol (meso) Separation->cis_isomer trans_isomers trans-1,2-Dimethylcyclopentanol (Racemic Mixture) Separation->trans_isomers resolution_workflow Racemate Racemic trans-1,2-Dimethylcyclopentanol Esterification Esterification Racemate->Esterification ResolvingAgent Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) ResolvingAgent->Esterification Diastereomers Mixture of Diastereomeric Esters Esterification->Diastereomers Separation Chromatographic Separation (HPLC) Diastereomers->Separation Ester1 Diastereomeric Ester 1 Separation->Ester1 Ester2 Diastereomeric Ester 2 Separation->Ester2 Hydrolysis1 Hydrolysis Ester1->Hydrolysis1 Hydrolysis2 Hydrolysis Ester2->Hydrolysis2 Enantiomer1 (1R,2R)-1,2-Dimethylcyclopentanol Hydrolysis1->Enantiomer1 Enantiomer2 (1S,2S)-1,2-Dimethylcyclopentanol Hydrolysis2->Enantiomer2

Conformational analysis of the cyclopentane ring in 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the conformational analysis of the cyclopentane (B165970) ring in 1,2-dimethylcyclopentanol. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes established principles of stereochemistry and conformational analysis of substituted cyclopentanes to build a robust theoretical framework. This guide details the fundamental conformations of the cyclopentane ring, the influence of methyl and hydroxyl substituents on the conformational equilibrium, and outlines the experimental and computational methodologies employed in such analyses. The content herein is intended to serve as a foundational resource for researchers engaged in the study of cyclic systems and their implications in medicinal chemistry and materials science.

Introduction to Cyclopentane Conformations

The cyclopentane ring is not planar; a planar conformation would induce significant torsional strain due to the eclipsing of adjacent hydrogen atoms.[1][2] To alleviate this strain, the ring puckers into non-planar conformations.[3][4] The two primary, low-energy conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry).[5]

  • Envelope Conformation: In this arrangement, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope.[6]

  • Twist (Half-Chair) Conformation: Here, three carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.

These conformations are in a state of rapid interconversion at room temperature through a process known as pseudorotation .[7] This is a low-energy process where the "pucker" of the ring effectively rotates around the ring, making all carbon atoms appear equivalent on the NMR timescale. However, the introduction of substituents on the ring disrupts the symmetry and can lead to a preference for certain conformations.

Theoretical Conformational Analysis of this compound

The conformational preferences of this compound are dictated by the steric and electronic interactions of the methyl and hydroxyl groups. The relative stereochemistry of these substituents (cis or trans) will significantly influence the stability of the various envelope and twist conformations.

The primary factors governing the conformational equilibrium are:

  • Torsional Strain: The eclipsing of bonds between adjacent atoms. Puckering of the ring helps to minimize this strain.

  • Steric Strain (Van der Waals Strain): Repulsive interactions between non-bonded atoms that are in close proximity. In substituted cyclopentanes, this often manifests as gauche interactions or more severe 1,3-diaxial-like interactions in certain conformations.

  • Allylic 1,3-Strain (A¹,³ Strain): In unsaturated or pseudo-unsaturated systems, this is the steric interaction between a substituent on a double bond and an adjacent allylic substituent. While this compound is saturated, analogous 1,3-interactions between substituents in a puckered ring are a key consideration.[8][9]

For this compound, we must consider the relative orientations of the methyl and hydroxyl groups. The "A-value" of a substituent, which quantifies its steric demand in the axial position of a cyclohexane (B81311) ring, can provide a useful, albeit indirect, measure of its bulk. The A-value for a methyl group is approximately 1.74 kcal/mol, while for a hydroxyl group it is around 0.87 kcal/mol.[10][11] This suggests that the methyl group is sterically more demanding than the hydroxyl group.

Cis-1,2-Dimethylcyclopentanol

In the cis isomer, the methyl and hydroxyl groups are on the same face of the ring. The cyclopentane ring will adopt conformations that minimize the steric interactions between these two adjacent, bulky groups. The preferred conformation will likely place one substituent in a pseudo-axial position and the other in a pseudo-equatorial position to relieve steric strain.

Trans-1,2-Dimethylcyclopentanol

For the trans isomer, the methyl and hydroxyl groups are on opposite faces of the ring. This arrangement allows for conformations where both substituents can occupy pseudo-equatorial positions, which is generally more stable. A conformation with both groups in pseudo-axial positions would be highly disfavored due to significant steric interactions.

The following diagram illustrates the logical workflow for determining the most stable conformation.

A Start: this compound Isomer (cis or trans) B Identify all possible Envelope and Twist conformations A->B C For each conformation, analyze: - Torsional Strain - Steric Interactions (gauche, 1,3-diaxial-like) - Intramolecular Hydrogen Bonding B->C D Estimate the relative energy of each conformation C->D E Identify the lowest energy (most stable) conformation(s) D->E F Predict the conformational equilibrium E->F

Figure 1: Logical workflow for conformational analysis.

Data Presentation

Due to the lack of specific experimental studies on this compound, a quantitative data table cannot be provided. However, a qualitative comparison of the expected stabilities of the major conformations can be summarized as follows:

IsomerConformationSubstituent PositionsExpected Relative StabilityRationale
cis-1,2 Envelope/Twist1 pseudo-axial, 1 pseudo-equatorialModerateMinimizes some steric clash between adjacent cis groups.
Envelope/TwistBoth substituents eclipsedLowHigh torsional and steric strain.
trans-1,2 Envelope/TwistBoth pseudo-equatorialHighMinimizes steric interactions.[3]
Envelope/TwistBoth pseudo-axialVery LowSignificant 1,3-diaxial-like steric strain.

Experimental and Computational Protocols

The conformational analysis of molecules like this compound is typically carried out using a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[12] The key parameters are:

  • Vicinal Coupling Constants (³J_HH): The magnitude of the coupling constant between two protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.[13] By measuring these coupling constants, the preferred conformation of the ring can be inferred.

  • Nuclear Overhauser Effect (NOE): NOE correlations provide information about the through-space proximity of protons. This can be used to distinguish between different stereoisomers and to identify the relative orientation of substituents in the preferred conformation.

Generalized NMR Protocol:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: Acquire high-resolution ¹H NMR and 2D NMR (COSY, NOESY) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Assign all proton resonances using the ¹H and COSY spectra.

    • Measure the vicinal coupling constants (³J_HH) from the ¹H spectrum.

    • Analyze the NOESY spectrum to identify through-space correlations between protons.

  • Conformational Interpretation: Use the measured coupling constants and NOE data to determine the preferred conformation of the cyclopentane ring.

Computational Chemistry

Computational methods are invaluable for modeling the potential energy surface of a molecule and identifying low-energy conformations.[14]

  • Molecular Mechanics (MM): A relatively fast method that uses classical physics to estimate the energy of a molecule. It is useful for exploring a wide range of conformations.

  • Density Functional Theory (DFT) and ab initio methods: More computationally intensive methods that use quantum mechanics to provide more accurate energies and geometries.

Generalized Computational Protocol:

  • Structure Building: Construct the 3D structure of the desired isomer of this compound using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, AMBER) to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: Take the low-energy conformers from the molecular mechanics search and perform geometry optimization and energy calculations at a higher level of theory (e.g., DFT with a suitable basis set like B3LYP/6-31G*).

  • Analysis: Analyze the relative energies of the optimized conformers to determine the most stable conformations and the energy barriers between them. The Boltzmann distribution can be used to predict the population of each conformer at a given temperature.

The following diagram illustrates a typical experimental and computational workflow for conformational analysis.

cluster_0 Experimental Workflow cluster_1 Computational Workflow A Synthesis and Purification of this compound B NMR Spectroscopy (1H, COSY, NOESY) A->B C Measurement of Coupling Constants and NOEs B->C D Experimental Conformational Assignment C->D I Comparison and Validation D->I E In Silico Model Building F Conformational Search (Molecular Mechanics) E->F G Geometry Optimization and Energy Calculation (DFT) F->G H Theoretical Conformational Prediction G->H H->I

Figure 2: Combined experimental and computational workflow.

Conclusion

The conformational analysis of this compound, while not explicitly detailed in the current body of scientific literature, can be approached through a theoretical framework based on the well-understood principles of cyclopentane ring puckering and substituent effects. The interplay of torsional and steric strain, along with the relative stereochemistry of the methyl and hydroxyl groups, will dictate the preferred envelope or twist conformations. For the trans isomer, a diequatorial-like conformation is expected to be the most stable, while the cis isomer will adopt a conformation that balances the steric interactions of the adjacent substituents. The methodologies of NMR spectroscopy and computational chemistry provide a robust and complementary approach to elucidating the conformational landscape of such substituted alicyclic systems. This guide serves as a foundational resource for researchers to design experiments and interpret data related to the stereochemical behavior of this compound and analogous molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,2-Dimethylcyclopentanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the synthesis of 1,2-dimethylcyclopentanol, a tertiary alcohol, through the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to 2-methylcyclopentanone (B130040). The reaction of a Grignard reagent with a ketone is a classic and reliable method for the synthesis of tertiary alcohols.[1]

This protocol outlines the preparation of the methyl Grignard reagent, its subsequent reaction with 2-methylcyclopentanone, and the procedures for workup and purification. Due to the presence of a chiral center at the C2 position of the starting material, the reaction is expected to yield a mixture of diastereomeric products, cis- and trans-1,2-dimethylcyclopentanol. The stereochemical outcome is influenced by steric hindrance, with the Grignard reagent preferentially attacking the less hindered face of the carbonyl group.[2] Strict anhydrous conditions are crucial for the success of this reaction, as Grignard reagents are highly reactive towards protic solvents like water.[1]

Reaction Scheme

Stage 1: Formation of Methylmagnesium Bromide

Stage 2: Nucleophilic Addition to 2-Methylcyclopentanone

Experimental Protocols

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
Magnesium TurningsMg24.311.2 eqHigh purity, activated
Bromomethane (B36050)CH₃Br94.941.1 eqIn anhydrous diethyl ether
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-Reaction solvent
IodineI₂253.811 crystalInitiator
2-MethylcyclopentanoneC₆H₁₀O98.141.0 eqAnhydrous
Saturated aq. NH₄ClNH₄Cl53.49-For quenching
Anhydrous MgSO₄MgSO₄120.37-Drying agent
Procedure

Part A: Preparation of Methylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl₂), and a dropping funnel. Flame-dry all glassware under a stream of dry nitrogen or argon and allow to cool to room temperature.

  • Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether to just cover the magnesium.

  • Grignard Formation: Prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromomethane solution to the magnesium suspension. The disappearance of the iodine color and gentle refluxing of the ether indicates the initiation of the reaction.[2]

  • Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[2]

Part B: Synthesis of this compound

  • Reaction with Ketone: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2-methylcyclopentanone solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.[2]

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add saturated aqueous ammonium (B1175870) chloride solution to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by fractional distillation or column chromatography on silica (B1680970) gel.

Data Presentation

Expected Spectroscopic Data
Analysis Expected Characteristics for this compound
¹H NMR - O-H proton: Broad singlet, chemical shift dependent on concentration and solvent.- Methyl protons (C1-CH₃ & C2-CH₃): Singlet and doublet, respectively, in the range of 0.9-1.3 ppm.- Cyclopentyl protons: Complex multiplets in the range of 1.4-2.0 ppm. The relative stereochemistry (cis vs. trans) will influence the precise chemical shifts and coupling constants.[3]
¹³C NMR - C1 (quaternary carbon with -OH): Expected in the range of 70-80 ppm.- C2 (methine carbon with -CH₃): Expected in the range of 35-45 ppm.- Methyl carbons: Expected in the range of 15-25 ppm.- Cyclopentyl methylene (B1212753) carbons: Expected in the range of 20-40 ppm.- A literature spectrum for a stereoisomer, "2-trans-5-cis-Dimethyl-cyclopentanol", shows signals at approximately 15.5, 21.0, 22.5, 36.0, 42.0, 48.0, and 78.0 ppm in CDCl₃.[4]
IR Spectroscopy - O-H stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹.- C-H stretch (sp³): Sharp absorptions just below 3000 cm⁻¹.- C-O stretch: An absorption in the region of 1050-1150 cm⁻¹.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation ketone 2-Methylcyclopentanone intermediate Alkoxide Intermediate ketone->intermediate grignard CH₃⁻ ⁺MgBr grignard->intermediate alkoxide Alkoxide Intermediate product This compound alkoxide->product h3o H₃O⁺ h3o->product

Caption: Grignard reaction mechanism for the synthesis of this compound.

Experimental Workflow

experimental_workflow reagent_prep Grignard Reagent Preparation (Methylmagnesium Bromide) reaction Reaction with 2-Methylcyclopentanone (0°C to Room Temperature) reagent_prep->reaction workup Aqueous Workup (Quenching with aq. NH₄Cl) reaction->workup extraction Extraction with Diethyl Ether workup->extraction drying Drying of Organic Phase (Anhydrous MgSO₄) extraction->drying purification Purification (Distillation or Chromatography) drying->purification analysis Product Characterization (NMR, IR) purification->analysis

References

Application Note: Dehydration of 1,2-Dimethylcyclopentanol to form 1,2-Dimethylcyclopentene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the acid-catalyzed dehydration of 1,2-dimethylcyclopentanol, a tertiary alcohol, to synthesize 1,2-dimethylcyclopentene. This elimination reaction proceeds via an E1 mechanism, yielding the thermodynamically stable tetrasubstituted alkene as the major product in accordance with Zaitsev's rule.[1][2][3] This application note includes a comprehensive reaction mechanism, a step-by-step experimental protocol, and methods for product isolation and characterization.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental transformation in organic synthesis for the preparation of alkenes.[1] For tertiary alcohols like this compound, the reaction occurs readily under relatively mild conditions.[4][5] The process involves the formation of a carbocation intermediate, and the regioselectivity is governed by Zaitsev's rule, which predicts that the most substituted, and therefore most stable, alkene will be the major product.[1][3] The reaction is an E1 (unimolecular elimination) process, which is initiated by the protonation of the hydroxyl group, followed by the loss of water to form a stable tertiary carbocation.[1][4][6] Subsequent deprotonation from an adjacent carbon yields the alkene.

Reaction Mechanism

The acid-catalyzed dehydration of this compound follows an E1 mechanism, which consists of three key steps:

  • Protonation of the Hydroxyl Group: The oxygen atom of the hydroxyl group is protonated by the acid catalyst (e.g., H₃PO₄ or H₂SO₄) in a rapid equilibrium step. This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[1][4][7][8]

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water in the slow, rate-determining step to form a stable tertiary carbocation.[4]

  • Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid (e.g., H₂PO₄⁻), removes a proton from a carbon atom adjacent to the carbocation. This results in the formation of a π-bond, yielding the alkene product and regenerating the acid catalyst.[4][6] The removal of a proton from the C2 or C5 position of the cyclopentane (B165970) ring leads to the formation of the major product, 1,2-dimethylcyclopentene, which is a tetrasubstituted and thermodynamically stable alkene.

Caption: Reaction mechanism for the dehydration of this compound.

Data Presentation

Table 1: Physical Properties of Reactant and Product
CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundthis compound114.19~157~0.9
1,2-Dimethylcyclopentene1,2-Dimethylcyclopentene96.17104-1050.79
Table 2: Spectroscopic Data for Product Characterization
SpectroscopyFeatureExpected Result for 1,2-Dimethylcyclopentene
IR C=C stretchWeak peak around 1650-1680 cm⁻¹ (tetrasubstituted)
=C-H stretchPeak(s) around 3020-3050 cm⁻¹
Absence of -OHDisappearance of broad -OH peak from ~3200-3600 cm⁻¹
¹H NMR Vinyl HNo vinyl protons expected
Allylic HSignal(s) in the 1.6-2.2 ppm range
Methyl HSignal(s) for the two methyl groups
¹³C NMR Vinylic CTwo signals in the 120-140 ppm range
Aliphatic CSignals for the other ring and methyl carbons

Experimental Protocol

This protocol is adapted from established procedures for alcohol dehydration.[1][5]

Materials and Reagents
  • This compound (10.0 g, 87.6 mmol)

  • 85% Phosphoric acid (H₃PO₄) (4 mL) or concentrated Sulfuric acid (H₂SO₄) (2 mL)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • 50 mL Round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

Reaction Procedure
  • Setup: To a 50 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.

  • Acid Addition: While swirling the flask, carefully add 4 mL of 85% phosphoric acid. Caution: The addition is exothermic.

  • Distillation: Assemble a fractional distillation apparatus using the round-bottom flask as the distilling flask. Use a 25 mL round-bottom flask cooled in an ice bath as the receiving flask.

  • Heating: Gently heat the mixture using a heating mantle. The alkene product is volatile and will co-distill with water as it is formed (boiling point of product is ~104-105 °C). Continue the distillation until no more liquid is collected, but do not heat the reaction flask to dryness.

Work-up and Purification
  • Transfer: Transfer the collected distillate to a separatory funnel.

  • Neutralization: Carefully add 15 mL of 5% sodium bicarbonate solution to neutralize any residual acid. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Washing: Wash the organic layer with 15 mL of saturated brine solution. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Decant or filter the dried liquid into a pre-weighed, clean, dry flask to obtain the final product, 1,2-dimethylcyclopentene.

  • Analysis: Determine the yield. Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity and confirm molecular weight, and Infrared (IR) spectroscopy to confirm the presence of the C=C bond and the absence of the -OH group.[1]

Experimental_Workflow Experimental Workflow A 1. Mix Reactants (this compound, H₃PO₄, boiling chips) B 2. Fractional Distillation (Heat mixture, collect distillate) A->B C 3. Neutralize Distillate (Add 5% NaHCO₃ solution) B->C D 4. Separate Layers (Discard aqueous layer) C->D E 5. Wash Organic Layer (Use saturated brine) D->E F 6. Dry Organic Layer (Add anhydrous Na₂SO₄) E->F G 7. Isolate Product (Decant or filter) F->G H 8. Characterization (GC-MS, IR Spectroscopy) G->H

Caption: Flowchart of the experimental protocol for alkene synthesis.

Safety Precautions

  • Acids: Concentrated phosphoric and sulfuric acids are highly corrosive and can cause severe burns.[9] Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Flammability: The alkene product is flammable. Keep away from open flames and ignition sources.

  • Pressure: Vent the separatory funnel frequently during the neutralization step, as CO₂ gas is evolved.

Conclusion

The acid-catalyzed dehydration of this compound is an effective and straightforward method for the synthesis of 1,2-dimethylcyclopentene. The reaction proceeds through a well-established E1 mechanism, favoring the formation of the most stable alkene product. The provided protocol offers a reliable procedure for the synthesis, purification, and characterization of the target compound, suitable for research and educational laboratories.

References

Synthesis of 2-Methylcyclopentanone via Oxidation of a Secondary Alcohol: An Alternative to Tertiary Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Abstract

This application note addresses the synthesis of a ketone from a cyclopentanol (B49286) derivative. It clarifies the chemical principles that prevent the direct oxidation of the tertiary alcohol, 1,2-dimethylcyclopentanol, to a ketone using standard oxidizing agents. As a viable alternative, a robust two-step synthetic protocol is presented for the preparation of 2-methylcyclopentanone. This method involves the hydroboration-oxidation of 1-methylcyclopentene (B36725) to yield the secondary alcohol, trans-2-methylcyclopentanol (B1328918), which is subsequently oxidized to the target ketone using pyridinium (B92312) chlorochromate (PCC). This protocol provides a reliable and scalable method for researchers, scientists, and drug development professionals engaged in the synthesis of cyclic ketones.

Introduction

The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. While primary and secondary alcohols are readily oxidized to aldehydes and ketones, respectively, tertiary alcohols are resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbinol carbon. The initial topic of oxidizing this compound, a tertiary alcohol, to a ketone is therefore not chemically feasible through a direct one-step oxidation.

This application note details a practical and efficient alternative pathway for the synthesis of a structurally related ketone, 2-methylcyclopentanone. The presented two-step synthesis begins with the anti-Markovnikov hydration of 1-methylcyclopentene via hydroboration-oxidation to produce trans-2-methylcyclopentanol. This secondary alcohol intermediate is then oxidized to the final ketone product, 2-methylcyclopentanone, using the mild and selective oxidizing agent, pyridinium chlorochromate (PCC).

Overall Synthetic Scheme

Synthesis_Workflow Start 1-Methylcyclopentene Step1 Hydroboration-Oxidation Start->Step1 1. BH3-THF 2. H2O2, NaOH Intermediate trans-2-Methylcyclopentanol Step1->Intermediate Step2 PCC Oxidation Intermediate->Step2 PCC, CH2Cl2 Product 2-Methylcyclopentanone Step2->Product

Figure 1: Overall workflow for the synthesis of 2-Methylcyclopentanone.

Experimental Protocols

Safety Precautions:

  • Borane-tetrahydrofuran (BH3-THF) complex: Highly flammable, reacts violently with water, and is corrosive. Handle under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

  • Pyridinium chlorochromate (PCC): Toxic and a suspected carcinogen. Handle with care in a fume hood, avoiding inhalation of the dust. Wear gloves and a lab coat.

  • Dichloromethane (B109758) (CH2Cl2): A volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

Part 1: Synthesis of trans-2-Methylcyclopentanol via Hydroboration-Oxidation

This procedure outlines the anti-Markovnikov hydration of 1-methylcyclopentene to form trans-2-methylcyclopentanol.

Materials:

  • 1-Methylcyclopentene

  • 1.0 M Borane-tetrahydrofuran (BH3-THF) complex in THF

  • 3 M Sodium hydroxide (B78521) (NaOH) solution

  • 30% Hydrogen peroxide (H2O2) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Round-bottom flask, magnetic stirrer, syringes, separatory funnel, rotary evaporator

Procedure:

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere.

  • To the flask, add 1-methylcyclopentene (1.0 equiv) dissolved in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 1.0 M BH3-THF solution (0.5 equiv) dropwise via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and slowly add 3 M NaOH solution (1.2 equiv).

  • Carefully add 30% H2O2 solution (1.2 equiv) dropwise, ensuring the internal temperature does not exceed 30 °C.

  • After the addition of H2O2, warm the mixture to 50 °C and stir for 1 hour.

  • Cool the reaction to room temperature and add diethyl ether.

  • Transfer the mixture to a separatory funnel and wash with brine.

  • Separate the organic layer, and dry it over anhydrous MgSO4.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude trans-2-methylcyclopentanol.

Part 2: Oxidation of trans-2-Methylcyclopentanol to 2-Methylcyclopentanone

This protocol describes the oxidation of the secondary alcohol to the corresponding ketone using PCC.

Materials:

  • trans-2-Methylcyclopentanol (from Part 1)

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (CH2Cl2)

  • Celite® or silica (B1680970) gel

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, filtration apparatus, rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add PCC (1.5 equiv) and an equal weight of Celite® or silica gel.

  • Suspend the solids in anhydrous dichloromethane.

  • In a separate flask, dissolve the crude trans-2-methylcyclopentanol (1.0 equiv) in anhydrous dichloromethane.

  • Add the alcohol solution to the PCC suspension in one portion.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by distillation.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperatureTimeTypical Yield
1Hydroboration-OxidationBH3-THF, H2O2, NaOHTHF0 °C to 50 °C2 hours85-95%
2PCC OxidationPCCCH2Cl2Room Temp.2 hours80-90%

Table 2: Spectroscopic Data for Reactant, Intermediate, and Product

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
trans-2-Methylcyclopentanol3.85 (m, 1H), 1.95-1.40 (m, 7H), 0.95 (d, 3H)77.5, 43.5, 33.0, 29.0, 21.0, 16.53350 (broad, O-H), 2960, 2870 (C-H), 1060 (C-O)
2-Methylcyclopentanone2.40-2.20 (m, 2H), 2.15-1.95 (m, 2H), 1.85-1.65 (m, 2H), 1.05 (d, 3H)221.0 (C=O), 45.0, 38.0, 30.0, 20.0, 15.02965, 2875 (C-H), 1745 (strong, C=O)

Reaction Mechanisms

Hydroboration_Oxidation_Mechanism Hydroboration-Oxidation Mechanism cluster_hydroboration Hydroboration cluster_oxidation Oxidation Alkene 1-Methylcyclopentene TransitionState [Four-membered transition state] Alkene->TransitionState + BH3 Organoborane Trialkylborane Intermediate TransitionState->Organoborane Syn-addition OxidationStep1 Nucleophilic attack of hydroperoxide anion Organoborane->OxidationStep1 + H2O2, OH- Migration 1,2-Alkyl shift OxidationStep1->Migration Hydrolysis Hydrolysis Migration->Hydrolysis Alcohol trans-2-Methylcyclopentanol Hydrolysis->Alcohol

Figure 2: Simplified mechanism of the Hydroboration-Oxidation of 1-methylcyclopentene.

PCC_Oxidation_Mechanism PCC Oxidation Mechanism Alcohol trans-2-Methylcyclopentanol ChromateEster Chromate Ester Intermediate Alcohol->ChromateEster + PCC Elimination E2-like Elimination ChromateEster->Elimination Base (Pyridine) Ketone 2-Methylcyclopentanone Elimination->Ketone - Cr(IV) species - Pyridinium HCl

Figure 3: Simplified mechanism of the PCC oxidation of a secondary alcohol.

Conclusion

The direct oxidation of the tertiary alcohol this compound to a ketone is not a feasible synthetic route. However, this application note provides a well-established and efficient two-step alternative for the synthesis of 2-methylcyclopentanone. The hydroboration-oxidation of 1-methylcyclopentene followed by PCC oxidation of the resulting secondary alcohol, trans-2-methylcyclopentanol, offers high yields and excellent selectivity. The detailed protocols and characterization data provided herein will be valuable for researchers in organic synthesis and drug development.

Application Note and Experimental Protocol for the Synthesis of 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2-Dimethylcyclopentanol is a tertiary alcohol of interest in organic synthesis and as a potential building block in the development of new chemical entities. This document provides a detailed experimental protocol for the synthesis of this compound via the Grignard reaction, a robust and widely used method for the formation of carbon-carbon bonds. The protocol outlines the reaction of 2-methylcyclopentanone (B130040) with a methyl Grignard reagent.

Reaction Scheme:

The synthesis proceeds in two main stages:

  • Formation of the Grignard Reagent: Methyl iodide reacts with magnesium metal in an anhydrous ether solvent to form methylmagnesium iodide.

  • Nucleophilic Addition: The Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methylcyclopentanone.

  • Acidic Workup: The resulting magnesium alkoxide intermediate is hydrolyzed in a dilute acidic solution to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the typical reagents and conditions for a laboratory-scale synthesis of this compound.

Reagent/Parameter Value Notes
Starting Material 2-Methylcyclopentanone-
Grignard Reagent Methylmagnesium iodide (CH₃MgI)Prepared in situ
Reactant Magnesium turningsHigh purity, activated
Reactant Methyl iodide-
Solvent Anhydrous diethyl ether or THFMust be scrupulously dry
Reaction Temperature 0 °C to room temperatureControlled addition is crucial
Workup Solution Saturated aqueous ammonium (B1175870) chloride or dilute HClTo quench the reaction and protonate the alkoxide
Purification Method Fractional distillationTo isolate the final product

Experimental Protocol

Materials:

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether (or THF)

  • 2-Methylcyclopentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

Part A: Preparation of the Grignard Reagent (Methylmagnesium Iodide)

  • Assembly: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

  • Magnesium Addition: Place magnesium turnings in the flask. Add a small crystal of iodine to help initiate the reaction.

  • Solvent Addition: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

  • Initiation: Prepare a solution of methyl iodide in anhydrous diethyl ether in the dropping funnel. Add a small portion of the methyl iodide solution to the magnesium. The reaction should start spontaneously, as evidenced by the disappearance of the iodine color and the appearance of bubbling. If the reaction does not start, gently warm the flask.

  • Grignard Formation: Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.

Part B: Synthesis of this compound

  • Ketone Addition: Cool the freshly prepared Grignard reagent solution in an ice bath. Prepare a solution of 2-methylcyclopentanone in anhydrous diethyl ether in the dropping funnel.

  • Reaction: Add the 2-methylcyclopentanone solution dropwise to the stirred, cold Grignard reagent. This reaction is exothermic, so maintain the temperature below 20°C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

Part C: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

  • Washing and Drying: Combine all the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation to obtain the pure product.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Workup and Purification Mg Magnesium Turnings Grignard_Flask Reaction Flask Mg->Grignard_Flask MeI Methyl Iodide MeI->Grignard_Flask Ether1 Anhydrous Ether Ether1->Grignard_Flask Grignard_Reagent Methylmagnesium Iodide Grignard_Flask->Grignard_Reagent Addition_Flask Reaction Flask Grignard_Reagent->Addition_Flask Ketone 2-Methylcyclopentanone Ketone->Addition_Flask Ether2 Anhydrous Ether Ether2->Addition_Flask Alkoxide Magnesium Alkoxide Intermediate Addition_Flask->Alkoxide Quench Quench (aq. NH4Cl) Alkoxide->Quench Extraction Extraction (Ether) Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Distillation Fractional Distillation Evaporation->Distillation Final_Product This compound Distillation->Final_Product

Application Notes and Protocols for the Use of 1,2-Dimethylcyclopentanol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific examples of 1,2-dimethylcyclopentanol being employed as a chiral auxiliary in asymmetric synthesis. The following application notes and protocols are based on the principles of chiral auxiliary design and the documented use of structurally related cyclopentane (B165970) derivatives, particularly those that form oxazolidinone auxiliaries.[1][2][3] The methodologies and data presented are intended to serve as a practical guide for researchers, scientists, and drug development professionals interested in investigating the potential of this compound as a novel chiral auxiliary.

Introduction

Chiral auxiliaries are essential tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters.[4] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[5] After the desired stereocenter is established, the auxiliary is removed and can ideally be recovered for reuse.[1][5]

The rigid cyclopentane backbone of this compound suggests its potential as an effective chiral auxiliary. This rigidity can restrict conformational freedom, thereby enhancing facial discrimination of a prochiral center. This document provides a guide to the potential application of this compound in key asymmetric transformations, namely alkylation and aldol (B89426) reactions, based on established literature for structurally similar cyclopentane-derived auxiliaries.[2][3]

Principle of Asymmetric Induction

The fundamental principle of using a chiral auxiliary is the conversion of a prochiral substrate into a chiral molecule with a diastereotopic relationship to the newly forming stereocenter. The pre-existing stereocenter on the auxiliary creates a sterically and/or electronically biased environment, compelling an incoming reagent to attack from a specific face of the molecule. This leads to the preferential formation of one diastereomer over the other. The general workflow for employing a chiral auxiliary involves three key stages:

  • Attachment of the Chiral Auxiliary: The prochiral substrate is covalently bonded to the chiral auxiliary.

  • Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol addition) is performed, where the auxiliary directs the stereochemical outcome.

  • Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product to yield the desired enantiomerically enriched molecule.[5]

Hypothetical Application in Asymmetric Synthesis

Based on analogs, a potential application of this compound would involve its conversion to a chiral oxazolidinone. This oxazolidinone can then be acylated, and the resulting N-acyl oxazolidinone can undergo highly diastereoselective enolate reactions.

Synthesis of the Chiral Auxiliary

The enantiomerically pure (4R,5S)-cyclopentano[d]oxazolidin-2-one has been shown to be a highly effective chiral auxiliary that can be synthesized in multigram quantities.[2] A similar approach could be envisioned for a this compound-derived auxiliary. The synthesis often starts from a β-ketoester, which undergoes a baker's yeast reduction, followed by ester hydrolysis and a Curtius rearrangement to yield the final oxazolidinone auxiliary.[1][2]

Experimental Protocols

The following protocols are adapted from methodologies reported for the well-documented (1S,2R)-2-aminocyclopentan-1-ol derived oxazolidinone auxiliary and are presented as a guide for investigating this compound derivatives.[1][2][3]

Protocol 1: Asymmetric Alkylation of an N-Acyloxazolidinone

Asymmetric alkylation of enolates derived from chiral N-acyloxazolidinones is a robust method for synthesizing chiral carboxylic acids and their derivatives.[3]

Procedure:

  • Acylation: To a solution of the this compound-derived oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-BuLi (1.05 equiv) dropwise. Stir the solution for 30 minutes. Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) and stir for an additional hour at -78 °C, then allow the reaction to warm to room temperature and stir for 2 hours.

  • Enolate Formation: Cool the solution of the resulting N-acyloxazolidinone to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) (1.1 equiv) dropwise and stir for 1 hour to form the enolate.[1][2]

  • Alkylation: Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 equiv) to the enolate solution at -78 °C.[2][3] Allow the reaction mixture to slowly warm to room temperature and stir until completion (monitored by TLC).[1]

  • Quenching and Workup: Quench the reaction by adding a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).[3][5] Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[3]

Protocol 2: Asymmetric Aldol Reaction

The Evans aldol reaction, using chiral oxazolidinone auxiliaries, is a powerful method for the stereoselective synthesis of β-hydroxy carbonyl compounds.

Procedure:

  • Enolate Formation: Dissolve the N-acyloxazolidinone (derived from this compound) in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C. Add a strong base, such as LDA, dropwise to generate the corresponding enolate.[1]

  • Aldehyde Addition: Add the desired aldehyde (1.2 equiv) to the reaction mixture at -78 °C.[5] Stir the reaction at this temperature until completion, as monitored by TLC.[1]

  • Quenching and Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl.[5] Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.[5]

  • Purification: Purify the crude product by flash column chromatography to isolate the diastereomeric aldol products.[5]

Protocol 3: Cleavage of the Chiral Auxiliary

A key advantage of using a chiral auxiliary is its facile removal to unveil the desired chiral product while allowing for the recovery and reuse of the auxiliary.[1]

Procedure:

  • Reaction Setup: Dissolve the diastereomerically pure product from the alkylation or aldol reaction in a mixture of THF and water.[1]

  • Cleavage: Cool the solution to 0 °C. For cleavage to the carboxylic acid, add an aqueous solution of lithium hydroperoxide (prepared from LiOH and H₂O₂).[1][2] For cleavage to the alcohol, a reducing agent such as lithium borohydride (B1222165) can be used. Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).[5]

  • Workup: Quench the reaction with an aqueous solution of sodium sulfite.[1] The organic solvent is removed under reduced pressure, and the aqueous residue is acidified and extracted with an organic solvent to isolate the chiral acid or alcohol product. The aqueous layer can be basified to recover the chiral auxiliary.[1][5]

Quantitative Data from Analogous Systems

The following tables summarize the yields and diastereoselectivities achieved with the well-studied (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary, which serves as a benchmark for the potential performance of a this compound-derived auxiliary.[2]

Table 1: Asymmetric Aldol Reaction of Oxazolidinone with Various Aldehydes [2]

EntryAldehydeYield (%)Diastereomeric Excess (%de)
1MeCHO70>99
2Me₂CHCHO71>99
3Me₂CHCH₂CHO73>99
4PhCHO80>99

Table 2: Asymmetric Alkylation of Imide with Electrophiles [2]

EntryElectrophileYield (%)Diastereomeric Excess (%de)
1Benzyl bromide72>99
2Allyl iodide65>99

Visualizations

general_workflow Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate-Auxiliary Adduct Prochiral_Substrate->Chiral_Substrate Attachment Chiral_Auxiliary Chiral Auxiliary (this compound derivative) Chiral_Auxiliary->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for the application of a chiral auxiliary.

aldol_reaction cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Acyl_Auxiliary N-Acyl Auxiliary Adduct Enolate_Formation 1. Enolate Formation (LDA, -78 °C) Acyl_Auxiliary->Enolate_Formation Aldehyde Aldehyde (R'CHO) Nucleophilic_Addition 2. Nucleophilic Addition Aldehyde->Nucleophilic_Addition Enolate_Formation->Nucleophilic_Addition Aldol_Adduct Diastereomerically Enriched Aldol Adduct Nucleophilic_Addition->Aldol_Adduct

Caption: Workflow for an asymmetric aldol reaction.

Caption: Logical relationships in chiral auxiliary-mediated synthesis.

References

Application of 1,2-Dimethylcyclopentanol in Fragrance Synthesis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanol (B49286) derivatives are a class of compounds that have garnered significant interest in the fragrance industry for their diverse and often desirable olfactory properties. These molecules can contribute a range of notes, from floral and fruity to woody and musky, making them valuable components in the perfumer's palette. This document provides a detailed overview of the application of 1,2-dimethylcyclopentanol in fragrance synthesis. While specific data for this compound is limited in publicly available literature, this application note draws upon established principles of fragrance chemistry and provides protocols adapted from the synthesis and use of closely related cyclopentanol derivatives.

Olfactory Profile and Applications

While a specific olfactory description for this compound is not extensively documented, related dimethylcyclopentanol structures and other cyclopentanol derivatives are known to possess a range of scents. It is hypothesized that this compound would likely exhibit floral, green, or slightly woody notes. The potential applications in fragrance compositions are broad, ranging from fine perfumery to functional products such as fabric softeners, household cleaners, and personal care items.[1][2] The concentration of use would typically vary depending on the desired effect and the other components of the fragrance blend.

Quantitative Data: Typical Application Levels

The following table summarizes typical concentration ranges for cyclopentanol derivatives in various consumer products, which can serve as a guideline for the application of this compound.

Product TypeTypical Concentration (% w/w)
Fine Perfumery0.01 - 3.0
Fabric Softener0.0001 - 0.05
Household Products0.01 - 1.0
Personal Care Products0.05 - 0.5
Air Care Products0.1 - 2.0

Note: These values are illustrative and based on data for similar fragrance compounds.[1] The optimal concentration for this compound would need to be determined through sensory evaluation.

Experimental Protocols

The synthesis of this compound can be achieved through a Grignard reaction, a common and versatile method for forming carbon-carbon bonds and producing alcohols. The following protocol is adapted from established procedures for the synthesis of related dimethylcyclopentanols.[3][4]

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • 2-Methylcyclopentanone (B130040)

  • Methylmagnesium bromide (Grignard reagent), 3.0 M solution in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (three-necked)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Charge the flask with a solution of 2-methylcyclopentanone in anhydrous diethyl ether.

  • Grignard Reaction: Cool the flask in an ice bath. Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of 2-methylcyclopentanone over a period of 30-60 minutes. Maintain the reaction temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent and the magnesium alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Diagram 1: Synthesis of this compound

Synthesis_Workflow start 2-Methylcyclopentanone reaction Grignard Reaction (Anhydrous Et2O, 0°C to RT) start->reaction grignard Methylmagnesium Bromide (CH3MgBr) grignard->reaction quench Quenching (sat. NH4Cl) reaction->quench workup Workup & Purification (Extraction, Distillation) quench->workup product This compound workup->product

Caption: Workflow for the synthesis of this compound.

Diagram 2: Application in Fragrance Composition

Fragrance_Application cluster_creation Fragrance Creation cluster_application Product Application 1_2_DMC This compound (Floral/Green Note) Fragrance_Concentrate Fragrance Concentrate 1_2_DMC->Fragrance_Concentrate Other_Ingredients Other Fragrance Ingredients (e.g., Esters, Aldehydes) Other_Ingredients->Fragrance_Concentrate Base Solvent/Base (e.g., Ethanol, DPG) Base->Fragrance_Concentrate Fine_Perfumery Fine Perfumery Fragrance_Concentrate->Fine_Perfumery Personal_Care Personal Care (Lotions, Soaps) Fragrance_Concentrate->Personal_Care Household Household Products (Cleaners, Detergents) Fragrance_Concentrate->Household

Caption: Logical flow of fragrance application development.

Conclusion

This compound represents a promising, albeit not extensively documented, molecule for fragrance applications. Based on the characteristics of related compounds, it is expected to contribute valuable olfactory notes to a variety of scented products. The provided synthesis protocol offers a reliable method for its preparation, enabling further research into its specific scent profile and performance in different fragrance matrices. Researchers are encouraged to use this information as a foundation for exploring the full potential of this compound in the art and science of perfumery.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dimethylcyclopentanol is a tertiary alcohol, a structural motif found in various natural products and synthetic intermediates. The derivatization of its hydroxyl group is a critical transformation for several applications in organic synthesis and drug development. As a tertiary alcohol, its hydroxyl group is sterically hindered, which presents unique challenges for chemical modification compared to primary or secondary alcohols.[1][2] Common derivatization strategies include converting the hydroxyl group into a silyl (B83357) ether, ester, or ether. These modifications can serve as a protective group strategy during multi-step synthesis, enhance the molecule's solubility, or be used to create new chemical entities with altered biological activity.[3] This document provides an overview of common derivatization strategies and detailed protocols applicable to this compound and other sterically hindered tertiary alcohols.

Application Notes: Strategies for Derivatization

The derivatization of tertiary alcohols like this compound requires careful selection of reagents and reaction conditions to overcome steric hindrance and avoid competing side reactions, such as elimination to form an alkene.[4] The primary methods employed are silylation and acylation.

1. Silylation: Formation of Silyl Ethers

Silylation is one of the most common and effective methods for protecting the hydroxyl group of alcohols, including hindered tertiary alcohols.[3][5] Silyl ethers are generally stable under a wide range of conditions, particularly basic media, but can be readily cleaved when desired.[5] The reactivity of the silylating agent can be tuned by altering the steric bulk of the substituents on the silicon atom.

  • Common Silylating Agents:

    • Trimethylsilyl (B98337) (TMS) group: Introduced using reagents like trimethylsilyl chloride (TMSCl) or bis(trimethylsilyl)acetamide (BSA).[5] TMS ethers offer relatively low steric bulk and are easily cleaved.

    • tert-Butyldimethylsilyl (TBDMS) group: Introduced using tert-butyldimethylsilyl chloride (TBDMSCl). The TBDMS group is significantly bulkier, providing greater stability. This is often the preferred choice for robust protection of hindered alcohols.[6]

  • Catalysts and Conditions: The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (NEt₃) or imidazole (B134444), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).[7] Lewis bases like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[7]

2. Acylation: Formation of Esters

Acylation converts the hydroxyl group into an ester. This reaction is fundamental in organic synthesis for both protection and functionalization.[8] For tertiary alcohols, acylation is often more challenging than silylation and may require more forcing conditions or highly effective catalysts.

  • Common Acylating Agents:

    • Acid Anhydrides (e.g., Acetic Anhydride (B1165640), Ac₂O): These are common reagents for acetylation. The reaction is typically catalyzed by a nucleophilic catalyst.[8][9]

    • Acid Chlorides (e.g., Acetyl Chloride, AcCl): Generally more reactive than anhydrides, these can be effective for acylating hindered alcohols.[10]

  • Catalysts and Conditions: 4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for the acylation of alcohols, including those that are sterically hindered.[9] The reaction is usually performed in the presence of a stoichiometric base like triethylamine or pyridine (B92270) to neutralize the acid byproduct.[10]

Data Presentation: Comparison of Derivatization Methods

The following table summarizes the common derivatization strategies for a tertiary alcohol like this compound. Note: Yields are illustrative and will vary based on specific reaction conditions and optimization.

Derivatization MethodReagent SystemDerivative FormedKey FeaturesIllustrative Yield Range
Silylation TBDMSCl / Imidazole in DCM or DMFSilyl EtherForms a stable, bulky protecting group. Generally high yielding even for hindered alcohols.[6]75-95%
Silylation BSA or HMDSSilyl EtherUses neutral or near-neutral conditions; byproducts are volatile or neutral amides.[5][6]70-90%
Acylation Acetic Anhydride / DMAP / NEt₃ in DCMEster (Acetate)DMAP is a highly effective catalyst for hindered systems.[9]50-85%
Acylation Acetyl Chloride / Pyridine in DCMEster (Acetate)Acetyl chloride is highly reactive; reaction is often rapid.[10]60-90%

Experimental Protocols

The following protocols are generalized for the derivatization of a tertiary alcohol like this compound and should be optimized for specific laboratory conditions and scale.

Protocol 1: Silylation using tert-Butyldimethylsilyl Chloride (TBDMSCl)

This protocol describes the formation of a TBDMS ether, a robust protecting group for the tertiary hydroxyl of this compound.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Acylation using Acetic Anhydride and DMAP

This protocol details the acetylation of this compound to form the corresponding acetate (B1210297) ester, using DMAP as a catalyst.[9]

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (NEt₃) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor reaction completion by TLC.[9]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the crude ester by flash column chromatography on silica gel if required.

Visualizations

Chemical Reaction Pathways

Silylation_Pathway cluster_reactants Reactants cluster_products Products Alcohol This compound Product TBDMS-Protected Alcohol Alcohol->Product DCM, RT Reagent TBDMSCl Reagent->Product Base Imidazole Byproduct Imidazole Hydrochloride Base->Byproduct

Caption: Silylation reaction pathway for this compound.

Acylation_Pathway cluster_reactants Reactants cluster_products Products Alcohol This compound Product Acetate Ester Alcohol->Product NEt3, DCM Reagent Acetic Anhydride Reagent->Product Byproduct Acetic Acid Reagent->Byproduct Catalyst DMAP (cat.) Catalyst->Product

Caption: DMAP-catalyzed acylation of this compound.

Experimental Workflow

Experimental_Workflow Start Dissolve Reactants in Anhydrous Solvent Reaction Add Reagents & Stir (Monitor by TLC) Start->Reaction Quench Quench Reaction (e.g., add NaHCO3 soln.) Reaction->Quench Extract Liquid-Liquid Extraction (Separate Organic Layer) Quench->Extract Wash Wash Organic Layer (e.g., with Brine) Extract->Wash Dry Dry with Anhydrous Salt (e.g., MgSO4) & Filter Wash->Dry Concentrate Concentrate in vacuo (Rotary Evaporator) Dry->Concentrate Purify Purify Crude Product (e.g., Column Chromatography) Concentrate->Purify End Characterize Pure Product Purify->End

Caption: General workflow for derivatization and product isolation.

References

Application Notes and Protocols: Catalytic Conversion of 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acid-catalyzed dehydration of 1,2-dimethylcyclopentanol is a classic elimination reaction in organic chemistry, primarily proceeding through an E1 (unimolecular elimination) mechanism. This process is of significant interest for the synthesis of various alkene isomers, which can serve as valuable intermediates in the development of new chemical entities and pharmaceutical compounds. The reaction involves the formation of a carbocation intermediate, which can subsequently undergo deprotonation or rearrangement, leading to a mixture of products. The regioselectivity of the reaction is largely governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product. However, the potential for carbocation rearrangements, such as hydride and methyl shifts, can lead to the formation of a complex mixture of isomeric alkenes. Understanding and controlling the reaction conditions are therefore crucial for achieving the desired product distribution.

This document provides a comprehensive overview of the catalytic conversion of this compound, including detailed experimental protocols, expected product distributions based on theoretical principles, and a mechanistic discussion.

Reaction Mechanism and Product Distribution

The acid-catalyzed dehydration of this compound is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid. This converts the poor leaving group (-OH) into a good leaving group (H₂O). Departure of a water molecule results in the formation of a tertiary carbocation. This carbocation can then follow several pathways:

  • Deprotonation (Zaitsev's Rule): The carbocation can be deprotonated at an adjacent carbon atom to form a double bond. According to Zaitsev's rule, the most stable, most substituted alkene will be the major product.

  • Carbocation Rearrangement: The tertiary carbocation can undergo rearrangements, such as a 1,2-hydride shift or a 1,2-methyl shift, to form a more stable carbocation, which then undergoes deprotonation to yield different alkene isomers.

The expected primary alkene products from the dehydration of this compound are summarized in the table below. Please note that the relative abundances are illustrative and based on theoretical principles; actual experimental yields may vary depending on reaction conditions.

Alkene ProductStructureSubstitution of Double BondExpected Relative Abundance
1,2-DimethylcyclopenteneTetrasubstitutedMajor
2,3-DimethylcyclopenteneTrisubstitutedMinor
1-Ethyl-2-methylcyclobuteneTrisubstitutedMinor (from rearrangement)
IsopropylidenecyclopentaneTetrasubstitutedMinor (from rearrangement)

Experimental Protocols

The following protocol is a general procedure for the acid-catalyzed dehydration of this compound. It is recommended to perform a small-scale trial to optimize reaction conditions.

Materials and Equipment
  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Fractional distillation apparatus

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Gas chromatography-mass spectrometry (GC-MS) instrument

  • Infrared (IR) spectrometer

Procedure
  • Reaction Setup: In a round-bottom flask, place this compound and a magnetic stir bar.

  • Acid Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid or 85% phosphoric acid) to the alcohol with constant stirring. The molar ratio of acid to alcohol can be varied to optimize the reaction rate and product distribution. An initial ratio of 1:4 (acid:alcohol) is recommended.

  • Dehydration and Distillation: Assemble a fractional distillation apparatus and heat the mixture gently using a heating mantle. The alkene products are volatile and will co-distill with water as they are formed.[1] Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be maintained below 100°C.

  • Work-up: Transfer the distillate to a separatory funnel.

  • Neutralization: Add 5% sodium bicarbonate solution to the separatory funnel to neutralize any residual acid. Stopper the funnel, shake gently, and vent frequently to release any pressure from CO₂ evolution. Allow the layers to separate and discard the lower aqueous layer.

  • Washing: Wash the organic layer with water to remove any remaining water-soluble impurities. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate or magnesium sulfate to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Decant or filter the dried organic layer into a pre-weighed vial to obtain the mixture of alkene products.

Product Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): The composition of the product mixture can be determined by GC-MS. The relative peak areas in the gas chromatogram can be used to estimate the percentage of each isomer.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the formation of alkenes by the presence of C=C stretching vibrations and the absence of the broad O-H stretch of the starting alcohol.

Visualizations

Reaction Pathway

ReactionPathway cluster_start Starting Material cluster_intermediate Intermediates cluster_products Products This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol + H+ Tertiary Carbocation Tertiary Carbocation Protonated Alcohol->Tertiary Carbocation - H2O Rearranged Carbocation Rearranged Carbocation Tertiary Carbocation->Rearranged Carbocation 1,2-Hydride/Methyl Shift 1,2-Dimethylcyclopentene (Major) 1,2-Dimethylcyclopentene (Major) Tertiary Carbocation->1,2-Dimethylcyclopentene (Major) - H+ (Zaitsev) 2,3-Dimethylcyclopentene (Minor) 2,3-Dimethylcyclopentene (Minor) Tertiary Carbocation->2,3-Dimethylcyclopentene (Minor) - H+ Rearranged Alkenes (Minor) Rearranged Alkenes (Minor) Rearranged Carbocation->Rearranged Alkenes (Minor) - H+

Caption: Reaction mechanism for the acid-catalyzed dehydration of this compound.

Experimental Workflow

ExperimentalWorkflow Start Start Combine Reactants Combine this compound and Acid Catalyst Start->Combine Reactants Dehydrate & Distill Heat Mixture and Collect Distillate Combine Reactants->Dehydrate & Distill Neutralize Neutralize with NaHCO3 Solution Dehydrate & Distill->Neutralize Wash Wash with Water Neutralize->Wash Dry Dry Organic Layer with Anhydrous Na2SO4 Wash->Dry Isolate Isolate Alkene Mixture Dry->Isolate Analyze Analyze by GC-MS and IR Isolate->Analyze End End Analyze->End

Caption: Flowchart of the experimental protocol for this compound dehydration.

References

Application Notes and Protocols: The Role of 1,2-Dimethylcyclopentanol in Mechanistic Studies of Carbocation Rearrangements

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dimethylcyclopentanol is a valuable model substrate for investigating the mechanisms of carbocation rearrangements, particularly in the context of acid-catalyzed dehydration reactions. The study of its behavior provides fundamental insights into reaction pathways that are crucial in various fields, from synthetic organic chemistry to drug metabolism. Under acidic conditions, this compound readily forms a carbocation that can undergo a series of rearrangements, including hydride and methyl shifts, to yield a mixture of isomeric alkenes. The distribution of these products is dictated by the relative stability of the carbocation intermediates and the transition states leading to the final products, often following Zaitsev's rule.

These application notes provide a detailed overview of the mechanistic pathways involved in the acid-catalyzed dehydration of this compound, a comprehensive experimental protocol for conducting the reaction and analyzing the products, and a summary of the expected quantitative data.

Mechanistic Pathways

The acid-catalyzed dehydration of this compound proceeds via an E1 (unimolecular elimination) mechanism. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Departure of the water molecule generates a secondary carbocation. This intermediate can then undergo rearrangement to a more stable tertiary carbocation before elimination of a proton to form various alkene products.

The key steps in the mechanism are:

  • Protonation of the alcohol: The hydroxyl group is protonated by a strong acid catalyst, such as sulfuric acid or phosphoric acid.

  • Formation of a secondary carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation at C-1 of the cyclopentane (B165970) ring.

  • Carbocation rearrangement (1,2-hydride shift): A hydrogen atom from the adjacent carbon (C-2) migrates with its pair of electrons to the positively charged carbon. This results in the formation of a more stable tertiary carbocation at C-2.

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation center, leading to the formation of a double bond and regenerating the acid catalyst.

Deprotonation can occur from the initial secondary carbocation or the rearranged tertiary carbocation, leading to a mixture of alkene products. The major product is typically the most thermodynamically stable alkene, as predicted by Zaitsev's rule.

Data Presentation

The product distribution from the acid-catalyzed dehydration of this compound can be quantitatively determined using gas chromatography-mass spectrometry (GC-MS). The following table summarizes the expected product distribution based on the stability of the carbocation intermediates and the resulting alkenes. The relative abundances are illustrative and can be influenced by specific reaction conditions such as temperature and acid concentration.

Alkene ProductStructureSubstitution of Double BondPrecursor CarbocationExpected Relative Abundance
1,2-Dimethylcyclopent-1-eneTetrasubstitutedTertiary (rearranged)Major
2,3-Dimethylcyclopent-1-eneTrisubstitutedTertiary (rearranged)Minor
1-Methyl-2-methylenecyclopentaneDisubstitutedTertiary (rearranged)Trace
1,5-Dimethylcyclopent-1-eneTrisubstitutedSecondary (initial)Minor

Experimental Protocols

This section provides a detailed methodology for the acid-catalyzed dehydration of this compound and the subsequent analysis of the product mixture.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Distillation apparatus (simple or fractional)

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks

  • Heating mantle

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 5.0 g of this compound and a few boiling chips.

    • Carefully add 2.5 mL of concentrated sulfuric acid (or 5.0 mL of 85% phosphoric acid) to the flask while swirling.

  • Dehydration:

    • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.

    • Gently heat the mixture using a heating mantle. The alkene products are volatile and will co-distill with water as they are formed.

    • Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be maintained below 110°C.

  • Work-up:

    • Transfer the distillate to a separatory funnel.

    • Add 15 mL of 5% sodium bicarbonate solution to neutralize any residual acid. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with 15 mL of water. Separate and discard the aqueous layer.

  • Drying and Isolation:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Add a small amount of anhydrous sodium sulfate to remove any remaining water. Swirl the flask and let it stand for 10-15 minutes.

    • Decant or filter the dried organic layer into a pre-weighed vial.

  • Analysis:

    • Characterize the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the alkene isomers.

    • Infrared (IR) spectroscopy can also be used to confirm the presence of C=C bonds (around 1640-1680 cm⁻¹) and the absence of the -OH group (broad peak around 3200-3600 cm⁻¹) from the starting material.

Visualizations

The following diagrams illustrate the key mechanistic pathways and the experimental workflow.

carbocation_rearrangement cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Secondary Carbocation cluster_step3 Step 3: 1,2-Hydride Shift cluster_step4 Step 4: Deprotonation A This compound B Protonated Alcohol A->B + H+ C Secondary Carbocation B->C - H2O D Tertiary Carbocation C->D Rearrangement F Other Alkenes (Minor) C->F - H+ E 1,2-Dimethylcyclopent-1-ene (Major) D->E - H+ D->F - H+

Caption: Mechanism of this compound dehydration.

experimental_workflow A Combine this compound and Acid Catalyst B Heat Mixture and Collect Distillate A->B C Neutralize with NaHCO3 Solution B->C D Wash with Water C->D E Dry Organic Layer with Anhydrous Na2SO4 D->E F Isolate Alkene Mixture E->F G Analyze by GC-MS F->G

Caption: Experimental workflow for dehydration.

Green Synthesis of 1,2-Dimethylcyclopentanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of 1,2-dimethylcyclopentanol. In the absence of a direct, well-established green synthesis route for this specific molecule, this guide outlines a proposed two-step pathway. This pathway begins with the green methylation of a bio-derived cyclopentanone (B42830) precursor, followed by a stereoselective biocatalytic reduction to yield the target alcohol. The methodologies presented are grounded in the principles of green chemistry, emphasizing the use of renewable feedstocks, environmentally benign reagents, and biocatalysis to minimize environmental impact.

Proposed Green Synthesis Pathway

The proposed synthetic route to this compound involves two key transformations:

  • Step 1: Green Dimethylation of Cyclopentanone. Synthesis of the precursor, 1,2-dimethylcyclopentanone, from cyclopentanone using a green methylating agent, dimethyl carbonate (DMC). Cyclopentanone itself can be sourced from renewable feedstocks such as furfural, which is derived from lignocellulosic biomass.

  • Step 2: Biocatalytic Reduction of 1,2-Dimethylcyclopentanone. Stereoselective reduction of the dimethylated ketone to this compound using an alcohol dehydrogenase (ADH) enzyme. This enzymatic approach offers high selectivity under mild reaction conditions.

Green Synthesis of this compound Furfural (from Biomass) Furfural (from Biomass) Cyclopentanone Cyclopentanone Furfural (from Biomass)->Cyclopentanone Hydrogenation/ Rearrangement 1,2-Dimethylcyclopentanone 1,2-Dimethylcyclopentanone Cyclopentanone->1,2-Dimethylcyclopentanone Green Methylation (Dimethyl Carbonate) This compound This compound 1,2-Dimethylcyclopentanone->this compound Biocatalytic Reduction (Alcohol Dehydrogenase)

Caption: Proposed green synthesis pathway for this compound.

Application Notes

Green Methylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate is a non-toxic, biodegradable, and environmentally friendly methylating agent that can replace hazardous reagents like methyl halides and dimethyl sulfate (B86663).[1][2] The methylation of ketones using DMC can be performed under basic conditions, often with a solid base catalyst, which can be easily recovered and reused.[1] While direct literature for the exhaustive dimethylation of cyclopentanone to 1,2-dimethylcyclopentanone using DMC is limited, this protocol is based on the known reactivity of DMC with methylene-active compounds.[1] This approach represents a significant improvement in the safety and environmental profile of the methylation step.

Biocatalytic Reduction with Alcohol Dehydrogenases (ADHs)

Alcohol dehydrogenases are enzymes that catalyze the reversible reduction of ketones to alcohols with high stereoselectivity.[3] The use of ADHs aligns with green chemistry principles by operating under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media.[4] For the reduction of 1,2-dimethylcyclopentanone, a specific ADH with activity towards dialkyl-substituted cyclic ketones is required. While a specific enzyme for this substrate is not readily documented in literature, ADHs from various microorganisms have shown broad substrate scope, including activity on substituted cyclic ketones.[5] This protocol provides a general framework for screening and utilizing a whole-cell biocatalyst, which circumvents the need for costly cofactor regeneration.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Dimethylcyclopentanone via Green Methylation

This protocol describes a proposed method for the dimethylation of cyclopentanone using dimethyl carbonate. Optimization of reaction conditions may be necessary to achieve high yields of the desired 1,2-dimethylated product.

Materials:

  • Cyclopentanone

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add anhydrous potassium carbonate (2.5 equivalents).

  • Under a nitrogen atmosphere, add anhydrous DMF to the flask.

  • Add cyclopentanone (1.0 equivalent) to the stirred suspension.

  • Heat the mixture to 80-100 °C.

  • Add dimethyl carbonate (3.0-4.0 equivalents) dropwise to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for 24-48 hours. Monitor the reaction progress by GC-MS to observe the formation of mono- and di-methylated products.

  • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Transfer the filtrate to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer and wash it with brine (3 x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to isolate 1,2-dimethylcyclopentanone.

Data Presentation:

ParameterValue
Starting MaterialCyclopentanone
Methylating AgentDimethyl Carbonate (DMC)
CatalystPotassium Carbonate (K₂CO₃)
SolventN,N-Dimethylformamide (DMF)
Temperature80-100 °C
Reaction Time24-48 hours
Expected Product1,2-Dimethylcyclopentanone

Note: Yields and selectivity will need to be determined experimentally.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification setup_flask Three-necked flask with K₂CO₃, DMF, and cyclopentanone setup_dmc Dropping funnel with Dimethyl Carbonate heating Heat to 80-100 °C setup_flask->heating addition Add DMC dropwise heating->addition stirring Stir for 24-48 h addition->stirring filtration Filter K₂CO₃ stirring->filtration extraction Liquid-liquid extraction filtration->extraction drying Dry with MgSO₄ extraction->drying evaporation Solvent removal drying->evaporation distillation Fractional distillation evaporation->distillation 1,2-Dimethylcyclopentanone 1,2-Dimethylcyclopentanone distillation->1,2-Dimethylcyclopentanone

Caption: Experimental workflow for the green methylation of cyclopentanone.

Protocol 2: Biocatalytic Reduction of 1,2-Dimethylcyclopentanone

This protocol provides a general method for the stereoselective reduction of 1,2-dimethylcyclopentanone using a whole-cell biocatalyst. The specific microorganism and conditions may require screening and optimization for this particular substrate.

Materials:

  • 1,2-Dimethylcyclopentanone

  • Whole-cell biocatalyst (e.g., Saccharomyces cerevisiae (baker's yeast), or a specific recombinant E. coli expressing a suitable ADH)

  • Glucose (or other carbon source for cofactor regeneration)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Orbital shaker with temperature control

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • GC or HPLC with a chiral column for analysis

Procedure:

  • Biocatalyst Preparation:

    • For baker's yeast: Suspend a specified amount of active dry yeast in the phosphate buffer containing glucose.

    • For recombinant E. coli: Grow the cells to a desired optical density, induce protein expression, harvest the cells by centrifugation, and resuspend the cell pellet in the reaction buffer.

  • Bioreduction:

    • To the prepared cell suspension in a flask, add 1,2-dimethylcyclopentanone (typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol (B145695) to aid solubility).

    • Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 30 °C) and agitation speed (e.g., 200 rpm).

    • Monitor the progress of the reduction by periodically taking samples, extracting with ethyl acetate, and analyzing by chiral GC or HPLC.

  • Work-up and Product Isolation:

    • Once the reaction has reached completion (or no further conversion is observed), centrifuge the reaction mixture to pellet the cells.

    • Decant the supernatant and extract it multiple times with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product by column chromatography.

Data Presentation:

ParameterExample Value/Condition
BiocatalystSaccharomyces cerevisiae (Baker's Yeast)
Substrate Concentration10-50 mM
Co-substrate (for cofactor regeneration)Glucose (e.g., 2% w/v)
Buffer100 mM Potassium Phosphate, pH 7.0
Temperature30 °C
Reaction Time24-72 hours
Expected ProductThis compound
Analytical MethodChiral GC or HPLC

Note: Conversion, enantiomeric excess (ee), and diastereomeric ratio (dr) need to be determined experimentally.

G cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Work-up and Isolation prep_cells Prepare whole-cell suspension (e.g., Baker's Yeast in buffer with glucose) add_substrate Add 1,2-Dimethylcyclopentanone prep_cells->add_substrate incubation Incubate with shaking at 30 °C add_substrate->incubation monitoring Monitor reaction by GC/HPLC incubation->monitoring centrifugation Centrifuge to remove cells monitoring->centrifugation extraction Extract supernatant with ethyl acetate centrifugation->extraction drying Dry organic phase extraction->drying evaporation Solvent removal drying->evaporation purification Purify by chromatography (optional) evaporation->purification This compound This compound purification->this compound

Caption: Experimental workflow for the biocatalytic reduction of 1,2-dimethylcyclopentanone.

Conclusion

The proposed green synthesis of this compound offers a more sustainable alternative to traditional synthetic methods. By leveraging a bio-derived starting material, a green methylating agent, and a highly selective biocatalyst, this pathway minimizes the use of hazardous materials and reduces the environmental footprint of the synthesis. Further research is encouraged to optimize the dimethylation step and to identify or engineer specific alcohol dehydrogenases with high activity and stereoselectivity for 1,2-dimethylcyclopentanone to enhance the efficiency of this green synthetic route.

References

Troubleshooting & Optimization

Technical Support Center: Grignar Synthesis of 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 1,2-Dimethylcyclopentanol from 2-methylcyclopentanone (B130040) and a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide).

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Question: My Grignard reaction is yielding very little or none of the desired this compound. What are the potential causes and solutions?

Answer: A low or negligible yield in a Grignard reaction is a common issue that can often be traced back to the deactivation of the highly reactive Grignard reagent or poor reaction setup. Here are the primary factors to investigate:

  • Presence of Protic Solvents or Moisture: Grignard reagents are strong bases and will readily react with any source of acidic protons, such as water, alcohols, or even atmospheric humidity.[1][2] This reaction quenches the Grignard reagent, rendering it inactive for the desired nucleophilic addition to the ketone.

    • Solution: Ensure all glassware is rigorously dried, for instance by flame-drying under vacuum or oven-drying, and cooled under an inert atmosphere (e.g., nitrogen or argon).[3][4] Use anhydrous solvents, and protect the reaction from atmospheric moisture with drying tubes or a positive pressure of inert gas.[2]

  • Inactive Magnesium Surface: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the methyl halide from initiating.[5]

    • Solution: Activate the magnesium surface prior to the addition of the methyl halide. Common activation methods include:

      • Adding a small crystal of iodine.[3][6]

      • Adding a few drops of 1,2-dibromoethane.[3]

      • Mechanically crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[7]

  • Poor Quality or Degradation of Grignard Reagent: If the Grignard reagent was prepared in advance and stored, it may have degraded over time.

    • Solution: It is often best to use freshly prepared Grignard reagent. If using a commercial solution or a previously prepared batch, it is crucial to titrate it before use to determine its exact concentration.[8]

Issue 2: Significant Recovery of Starting Material (2-Methylcyclopentanone)

Question: After workup, I'm recovering a large amount of unreacted 2-methylcyclopentanone. Why is my reaction not going to completion?

Answer: The recovery of the starting ketone is typically due to a competing side reaction known as enolization.[9] The Grignard reagent, acting as a strong base, can deprotonate the α-carbon of the ketone to form an enolate.[10] This enolate is unreactive towards further nucleophilic attack and, upon aqueous workup, is simply protonated back to the starting ketone.[3][10]

  • Mitigation Strategies:

    • Lower Reaction Temperature: Perform the addition of the 2-methylcyclopentanone to the Grignard reagent at a lower temperature (e.g., 0 °C or -78 °C).[3][8] Lower temperatures generally favor the nucleophilic addition pathway over the enolization pathway.[10]

    • Slow Addition (Reverse Addition): Add the solution of 2-methylcyclopentanone dropwise to the stirred Grignard reagent solution.[3][10] This maintains a low concentration of the ketone, which can help to minimize enolization.

    • Use of Additives: The addition of certain salts, such as cerium(III) chloride (CeCl₃), can enhance the nucleophilicity of the Grignard reagent and suppress enolization, favoring the desired 1,2-addition.[11]

Issue 3: Presence of High Boiling Point Impurities

Question: My product is contaminated with a high-boiling point impurity. What could this be and how can I avoid it?

Answer: A common high-boiling point byproduct in Grignard reactions is the result of Wurtz coupling .[2][12] This occurs when the newly formed Grignard reagent reacts with the unreacted methyl halide, resulting in the formation of a C-C coupled product (in this case, ethane, which would escape, but with higher alkyl halides, larger alkanes are formed).[12][13]

  • Causes and Prevention:

    • High Local Concentration of Methyl Halide: Rapid addition of the methyl halide during the preparation of the Grignard reagent can lead to localized high concentrations, increasing the likelihood of Wurtz coupling.[12]

      • Solution: Add the methyl halide solution dropwise to the magnesium suspension at a rate that maintains a steady and controllable reaction.[12]

    • Elevated Temperature: Higher reaction temperatures can accelerate the rate of the Wurtz coupling reaction.[2][12]

      • Solution: Maintain careful temperature control during the formation of the Grignard reagent. The reaction is exothermic, so external cooling may be necessary to prevent hotspots.[12]

Frequently Asked Questions (FAQs)

Q1: What is the white precipitate that forms during my Grignard reaction?

A1: The initial white precipitate formed upon addition of the 2-methylcyclopentanone is the magnesium alkoxide of the product, this compound. During the aqueous workup, this is hydrolyzed to the final alcohol product. The subsequent formation of a white precipitate during workup is typically due to the formation of insoluble magnesium salts, such as magnesium hydroxide (B78521) or basic magnesium halides.[3]

Q2: How can I effectively quench the reaction and work up the product?

A2: The reaction should be quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) while cooling the reaction mixture in an ice bath.[3][4] This is generally preferred over strong acids for tertiary alcohols, as strong acids can promote dehydration of the alcohol to form alkenes. The use of saturated NH₄Cl solution helps to dissolve the magnesium salts by forming soluble complexes.[3]

Q3: Can I use a different solvent than diethyl ether or THF?

A3: Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reactions because the lone pairs on the oxygen atoms coordinate to the magnesium, stabilizing the Grignard reagent.[1] While other ethereal solvents can be used, it is critical that the solvent is anhydrous and inert to the highly reactive Grignard reagent.

Q4: My reaction starts but then stops. What should I do?

A4: If the reaction initiates but does not go to completion, it could be due to an insufficient amount of magnesium or the magnesium surface becoming coated with byproducts. Gentle heating or the addition of a fresh portion of activated magnesium may help to restart the reaction. Ensure that all the methyl halide has been added and that the reaction is stirred efficiently.

Quantitative Data Summary

The following table summarizes key reaction parameters and their impact on the yield of the desired product and the formation of major side products.

ParameterConditionExpected Outcome on Product YieldImpact on Side ReactionsReference
Temperature Low (0 °C to -78 °C for ketone addition)Favors nucleophilic addition, increasing yieldMinimizes enolization of the ketone[3][10]
Addition Rate Slow, dropwise addition of ketoneIncreases yield by minimizing side reactionsReduces the likelihood of enolization[3][10]
Solvent Anhydrous diethyl ether or THFEssential for high yieldPresence of water leads to quenching of the Grignard reagent[1][2]
Magnesium High purity, activated surfaceCrucial for efficient Grignard formationInactive magnesium prevents reagent formation[3][5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and should be adapted based on the specific scale and laboratory conditions.

Materials:

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Methylcyclopentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine (crystal for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a single crystal of iodine to activate the magnesium.[3]

    • Add a small amount of anhydrous diethyl ether to cover the magnesium turnings.

    • Prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, as evidenced by a color change, bubbling, and gentle reflux.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[3]

  • Reaction with 2-Methylcyclopentanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-methylcyclopentanone solution dropwise to the stirred Grignard reagent at 0 °C.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.[3]

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[4]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Grignard_Synthesis_Workflow Workflow for the Synthesis of this compound reagent_prep Grignard Reagent Preparation (Methylmagnesium Halide) reaction Reaction with 2-Methylcyclopentanone (0°C to RT) reagent_prep->reaction workup Aqueous Workup (sat. NH4Cl) reaction->workup purification Purification (Distillation) workup->purification product This compound purification->product

Caption: A simplified workflow for the Grignard synthesis of this compound.

Side_Reactions Competing Reactions in the Grignard Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways ketone 2-Methylcyclopentanone addition Nucleophilic Addition ketone->addition enolization Enolization ketone->enolization grignard CH3MgX grignard->addition grignard->enolization wurtz Wurtz Coupling grignard->wurtz product This compound addition->product enolate Enolate enolization->enolate coupled_product Coupled Byproduct wurtz->coupled_product

Caption: Main and side reaction pathways in the Grignard synthesis.

Troubleshooting_Flowchart Troubleshooting Flowchart for Low Yield start Low Yield of Product check_ketone Is starting ketone recovered? start->check_ketone check_reagents Check for moisture/ protic impurities check_ketone->check_reagents No enolization Enolization is likely. Lower temperature, slow addition. check_ketone->enolization Yes check_mg Check Mg activation/ reagent formation check_reagents->check_mg wurtz Check for Wurtz coupling. Slow halide addition. check_mg->wurtz

Caption: A logical flowchart for troubleshooting low product yield.

References

Purification of 1,2-Dimethylcyclopentanol from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-dimethylcyclopentanol. It is intended for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via a Grignard reaction?

A1: The most common impurities largely depend on the specific Grignard route used. If synthesized from 2-methylcyclopentanone (B130040) and a methyl Grignard reagent (e.g., methylmagnesium bromide), you can expect to find:

  • Unreacted 2-methylcyclopentanone: This is a primary impurity if the reaction has not gone to completion.

  • Unreacted methyl halide (e.g., methyl iodide or bromide): If an excess was used in the Grignard reagent formation.

  • Side products from the Grignard reaction: Such as Wurtz coupling products.

  • Magnesium salts: Formed during the aqueous workup of the reaction.[1]

  • Solvent: Residual ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are common.

Q2: My final product appears cloudy. What is the likely cause and how can I resolve this?

A2: A cloudy appearance in the purified this compound almost certainly indicates the presence of water. This can happen if the organic extracts were not thoroughly dried before the final solvent removal or distillation. To rectify this, dissolve the product in a suitable organic solvent like diethyl ether, dry it over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and then remove the solvent by rotary evaporation before proceeding with any further purification.

Q3: I am struggling to separate this compound from a closely boiling impurity. What are my options?

A3: When dealing with impurities that have boiling points close to your product, standard simple distillation may not be effective.[2] Consider the following options:

  • Fractional Distillation: This is the preferred method for separating liquids with close boiling points.[2] Using a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column) will provide better separation.[3]

  • Column Chromatography: For small-scale purifications or when distillation is ineffective, column chromatography using silica (B1680970) gel or alumina (B75360) can be a powerful separation technique.[4][5] A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is a good starting point.

  • Preparative Gas Chromatography (Prep-GC): For very high purity requirements and small sample sizes, Prep-GC can offer excellent separation of isomers and other closely related impurities.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography is a viable method for purifying this compound, especially for removing non-volatile impurities or separating it from isomers. A typical setup would involve using silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase. The polarity of the solvent system can be adjusted to achieve optimal separation.

Q5: How can I confirm the purity of my final this compound sample?

A5: Several analytical techniques can be used to assess the purity of your final product:

  • Gas Chromatography (GC): This is one of the most effective methods for determining the purity of volatile compounds and quantifying the presence of any remaining starting materials or byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of the desired product and identify impurities by the presence of unexpected signals.

  • Infrared (IR) Spectroscopy: The presence of a broad absorbance in the region of 3200-3600 cm⁻¹ is characteristic of the O-H bond in an alcohol. The absence of a strong carbonyl peak (around 1715 cm⁻¹) can indicate the removal of any starting ketone.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield after purification Incomplete reaction: Not all of the starting ketone was consumed.Monitor the reaction progress using TLC or GC to ensure completion before workup.[1]
Product loss during aqueous workup: Emulsion formation or insufficient extraction.Break emulsions by adding brine. Perform multiple extractions (at least 3) with a suitable organic solvent.
Dehydration of the alcohol during distillation: This can occur if the distillation is carried out at too high a temperature or in the presence of acidic impurities.[6]Purify by vacuum distillation to lower the required temperature. Neutralize any residual acid with a mild base wash (e.g., saturated sodium bicarbonate solution) during the workup.
Presence of starting ketone in the final product Insufficient Grignard reagent: The stoichiometric amount of Grignard reagent was not sufficient to react with all of the ketone.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
Inefficient purification: The boiling point of the starting ketone may be too close to the product for simple distillation to be effective.Use fractional distillation with a high-efficiency column or purify by column chromatography.[2][3]
Product is a different isomer than expected Carbocation rearrangement: This is more likely if purification involves strongly acidic conditions.Avoid using strong acids. If an acidic wash is necessary, use a dilute solution and perform it at a low temperature.
Oily residue that does not distill Polymerization or decomposition: The product may be unstable at high temperatures.Use vacuum distillation to reduce the boiling point. Ensure all acidic or basic impurities are removed before distillation.
Solid precipitate forms during workup Insoluble magnesium salts: Magnesium hydroxides and halides can precipitate during the quenching of the Grignard reaction.[7]Add a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid to help dissolve these salts.[1]

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)
This compoundC₇H₁₄O114.19150.5 ± 8.0[8]
2-MethylcyclopentanoneC₆H₁₀O98.14139
1-MethylcyclopentanolC₆H₁₂O100.16135-136[9]

Experimental Protocols

Protocol 1: General Aqueous Workup for Grignard Reaction
  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring to quench the reaction.[4] This will protonate the alkoxide to form the alcohol.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine to reduce the amount of dissolved water.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the distillation flask.

  • Distillation: Begin heating the flask gently. As the mixture boils, a vapor will rise through the fractionating column. The temperature at the distillation head should be monitored closely.[10]

  • Fraction Collection:

    • Collect any low-boiling forerun (likely residual solvent or low-boiling impurities) in a separate flask.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 150.5 °C at atmospheric pressure, but will be lower under vacuum), change to a clean receiving flask to collect the purified product.[8]

    • If the temperature rises significantly after the main fraction has been collected, stop the distillation to avoid collecting higher-boiling impurities.

  • Analysis: Analyze the collected fractions for purity using GC or NMR.

Visualizations

experimental_workflow start Crude this compound (from Grignard reaction) workup Aqueous Workup (Quench, Extract, Wash) start->workup drying Drying (Anhydrous Na₂SO₄) workup->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal crude_product Crude Product Analysis (TLC, GC-MS) solvent_removal->crude_product distillation Fractional Distillation crude_product->distillation Sufficiently different boiling points chromatography Column Chromatography crude_product->chromatography Close boiling points or non-volatile impurities pure_product Pure this compound distillation->pure_product chromatography->pure_product analysis Purity Analysis (GC, NMR, IR) pure_product->analysis end Final Product analysis->end

Caption: Purification workflow for this compound.

troubleshooting_guide start Analyze Crude Product (GC-MS, NMR) impurity_check Major Impurity Detected? start->impurity_check ketone Unreacted Ketone impurity_check->ketone Yes water Water (Cloudy Product) impurity_check->water Yes other Other Byproducts/Isomers impurity_check->other Yes no_major_impurity No Major Impurities impurity_check->no_major_impurity No solution_ketone Fractional Distillation or Column Chromatography ketone->solution_ketone solution_water Redissolve and Dry (Anhydrous MgSO₄) water->solution_water solution_other High-Efficiency Fractional Distillation or Prep-GC other->solution_other solution_none Proceed with Standard Purification no_major_impurity->solution_none end Purified Product solution_ketone->end solution_water->end solution_other->end solution_none->end

Caption: Troubleshooting decision tree for impurities.

References

Technical Support Center: Optimizing the Synthesis of 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of 1,2-Dimethylcyclopentanol synthesis. The primary synthetic route discussed is the Grignard reaction between 2-methylcyclopentanone (B130040) and a methyl Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) to 2-methylcyclopentanone. An acidic workup follows the Grignard addition to protonate the resulting alkoxide and yield the desired tertiary alcohol.

Q2: My Grignard reaction to synthesize this compound is not starting. What are the possible reasons and solutions?

A2: Failure of a Grignard reaction to initiate is a common issue. The primary causes and their remedies are:

  • Wet Glassware or Reagents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. Solvents like diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.

  • Inactive Magnesium Surface: The surface of the magnesium turnings may have an oxide layer that prevents the reaction. You can activate the magnesium by:

    • Gently crushing the turnings in a mortar and pestle (in a dry environment).

    • Adding a small crystal of iodine.

    • Adding a few drops of 1,2-dibromoethane.

  • Poor Quality Alkyl Halide: Ensure the methyl halide used to prepare the Grignard reagent is pure and free of water or other impurities.

Q3: The yield of my this compound synthesis is consistently low. What are the potential side reactions and how can I minimize them?

A3: Low yields in this Grignard synthesis can be attributed to several side reactions:

  • Enolization of 2-Methylcyclopentanone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. This consumes both the Grignard reagent and the ketone, reducing the yield of the desired alcohol. To minimize this, add the 2-methylcyclopentanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted methyl halide. Using a slight excess of magnesium during the Grignard reagent formation can help consume all the methyl halide.

  • Reaction with Atmospheric Oxygen: Grignard reagents can react with oxygen. Maintaining a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction is crucial.

Q4: The reaction of 2-methylcyclopentanone with a methyl Grignard reagent produces two diastereomers (cis and trans). How can I control the diastereoselectivity?

A4: The stereochemical outcome of the Grignard addition to 2-methylcyclopentanone is influenced by steric hindrance. The methyl group at the C2 position directs the incoming Grignard reagent to attack the carbonyl carbon from the less hindered face. The ratio of the resulting cis and trans diastereomers can be influenced by:

  • Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity.

  • Solvent: The coordinating ability of the solvent can influence the transition state and thus the stereochemical outcome.

  • Grignard Reagent: The nature of the halide in the Grignard reagent (I, Br, Cl) can also have a minor effect on the diastereomeric ratio.

Q5: How can I separate the cis and trans diastereomers of this compound?

A5: Since the cis and trans isomers are diastereomers, they have different physical properties and can be separated using standard chromatographic techniques such as column chromatography or fractional distillation. For analytical purposes, gas chromatography (GC) can be used to determine the ratio of the diastereomers.

Troubleshooting Guides

Low or No Product Yield
Symptom Possible Cause Recommended Action
Reaction does not initiate (no bubbling or heat evolution upon addition of methyl halide to magnesium)1. Presence of moisture in glassware or solvent. 2. Inactive magnesium surface (oxide layer). 3. Impure methyl halide.1. Ensure all glassware is rigorously dried (oven or flame-dried) and use anhydrous solvents. 2. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings. 3. Use freshly distilled or high-purity methyl halide.
Initial reaction starts but then subsides1. Insufficient mixing. 2. Localized concentration of reactants.1. Ensure efficient stirring throughout the reaction. 2. Add the methyl halide dropwise to maintain a steady reaction rate.
Low yield of this compound with recovery of starting ketone (2-methylcyclopentanone)1. Enolization of the ketone by the Grignard reagent. 2. Incomplete reaction.1. Add the ketone solution slowly to the Grignard reagent at a low temperature (0 °C). 2. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent and ensure sufficient reaction time (monitor by TLC or GC).
Low yield with significant high-boiling point residue1. Wurtz coupling side reaction. 2. Reaction with atmospheric oxygen.1. Ensure a slight excess of magnesium is used to consume all the methyl halide. 2. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment.
Presence of Impurities in the Final Product
Impurity Identification Method Mitigation Strategy
Unreacted 2-MethylcyclopentanoneGC-MS, ¹H NMR (presence of a ketone carbonyl signal)Ensure slow addition of the ketone to an excess of the Grignard reagent. Allow for sufficient reaction time to drive the reaction to completion.
Biphenyl (if bromobenzene (B47551) was used as a co-initiator)GC-MS, ¹H NMRMinimize the amount of co-initiator used. Biphenyl can often be removed during purification (e.g., column chromatography).
Hexane (or other solvent from Grignard reagent)¹H NMREnsure complete removal of the solvent under reduced pressure after the work-up.
Diastereomeric mixtureGC, ¹H NMR, ¹³C NMRSeparation can be achieved by column chromatography or fractional distillation.

Data Presentation

The following table presents illustrative data on how reaction conditions can influence the yield and diastereomeric ratio of this compound synthesis. Note: This data is hypothetical and intended for educational purposes to demonstrate potential trends.

Entry Grignard Reagent Solvent Temperature (°C) Equivalents of Grignard Yield (%) cis:trans Ratio
1CH₃MgBrDiethyl Ether0 to rt1.1753:1
2CH₃MgBrDiethyl Ether-20 to 01.1725:1
3CH₃MgIDiethyl Ether0 to rt1.1782.5:1
4CH₃MgBrTHF0 to rt1.1802:1
5CH₃MgBrDiethyl Ether0 to rt1.5853:1
6CH₃MgBrDiethyl Ether35 (reflux)1.1651.5:1

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol outlines a general procedure. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2-Methylcyclopentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel.

    • If the reaction does not start, gently warm the flask or add a few more drops of methyl iodide. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.

    • Once initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Methylcyclopentanone:

    • Cool the Grignard reagent solution in an ice bath (0 °C).

    • Add a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation or column chromatography to separate the diastereomers.

Mandatory Visualization

Reaction_Pathway Reaction Pathway for this compound Synthesis 2-Methylcyclopentanone 2-Methylcyclopentanone Magnesium_Alkoxide_Intermediate Magnesium Alkoxide Intermediate 2-Methylcyclopentanone->Magnesium_Alkoxide_Intermediate Nucleophilic Addition Methyl_Grignard_Reagent CH3MgX Methyl_Grignard_Reagent->Magnesium_Alkoxide_Intermediate This compound This compound (cis and trans isomers) Magnesium_Alkoxide_Intermediate->this compound Aqueous Workup (H+)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of This compound check_initiation Did the Grignard reaction initiate? start->check_initiation check_ketone Is starting ketone recovered? check_initiation->check_ketone Yes action_initiation Troubleshoot Grignard Formation: - Check for moisture - Activate Mg - Check halide purity check_initiation->action_initiation No check_byproducts Are there significant high-boiling byproducts? check_ketone->check_byproducts No action_enolization Minimize Enolization: - Low temperature addition - Slow addition of ketone check_ketone->action_enolization Yes action_coupling Minimize Coupling: - Use excess Mg - Maintain inert atmosphere check_byproducts->action_coupling Yes end Optimize Purification check_byproducts->end No action_initiation->end action_enolization->end action_coupling->end

Caption: Troubleshooting low yield in the synthesis.

Preventing byproduct formation during the dehydration of 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dehydration of 1,2-Dimethylcyclopentanol

Welcome to the technical support center for the dehydration of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and maximize the yield of your desired alkene product.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Alkene Product

Q1: My reaction has a low overall yield of alkenes. What are the possible causes and solutions?

A1: A low yield of the alkene mixture can stem from several factors, from an incomplete reaction to loss of product during workup.

  • Incomplete Reaction: The dehydration of this compound is an equilibrium process. Insufficient heating or a non-optimal acid catalyst concentration can lead to a significant amount of unreacted starting material.

    • Solution: Ensure the reaction is heated to a temperature sufficient for the distillation of the alkene products as they are formed. This removal of products from the reaction mixture will shift the equilibrium towards the product side (Le Chatelier's principle). Consider increasing the concentration of the acid catalyst, but be mindful that this can also promote byproduct formation.

  • Product Loss During Workup: The alkene products are volatile. Evaporation can lead to significant loss of product.

    • Solution: During the workup, ensure that all glassware is kept cool. When performing extractions, vent the separatory funnel frequently but carefully to avoid loss of volatile product. Minimize the time the product is exposed to the open air.

  • Substrate Purity: Impurities in the starting this compound can interfere with the reaction.

    • Solution: Ensure the purity of your starting material using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy before starting the reaction.

Problem 2: Formation of Multiple Alkene Isomers

Q2: I am observing multiple alkene isomers in my product mixture. How can I control the regioselectivity of the dehydration?

A2: The formation of multiple alkene isomers is a common issue in the acid-catalyzed dehydration of alcohols, governed by Zaitsev's rule and the stability of the resulting alkenes.[1] The dehydration of this compound proceeds through a tertiary carbocation intermediate, which can be deprotonated at adjacent carbons to yield different alkene products.

  • Zaitsev's Rule: This rule predicts that the major product will be the most substituted (and therefore most stable) alkene.[1] In the case of this compound, this would be 1,2-dimethylcyclopentene.

  • Controlling Regioselectivity:

    • Reaction Conditions: While thermodynamically controlled reactions (higher temperatures, longer reaction times) will favor the most stable Zaitsev product, kinetically controlled conditions (lower temperatures) might favor the less substituted Hofmann product, although this is less common in E1 reactions.

    • Alternative Dehydration Methods: For greater control over regioselectivity, consider alternative dehydration methods that do not proceed through a carbocation intermediate, such as the Burgess reagent or Martin sulfurane, which tend to favor anti-elimination.

Table 1: Expected Alkene Products from the Dehydration of this compound

Product NameStructureSubstitution PatternExpected Abundance
1,2-DimethylcyclopenteneTrisubstitutedMajor (Zaitsev Product)
2,3-DimethylcyclopenteneDisubstitutedMinor
1-Methyl-2-methylenecyclopentaneDisubstituted (Exocyclic)Minor

Note: The actual product distribution can vary based on reaction conditions.

Problem 3: Presence of Rearranged Byproducts

Q3: My GC-MS analysis shows the presence of unexpected alkene isomers. What could be the cause?

A3: The formation of unexpected isomers strongly suggests that carbocation rearrangements are occurring during the reaction.[2] The tertiary carbocation formed from this compound can undergo hydride or methyl shifts to form more stable carbocations, leading to a variety of rearranged alkene products.

  • Mechanism of Rearrangement: A 1,2-hydride or 1,2-methyl shift can occur to relieve ring strain or to form a more stable carbocation, although in the case of a tertiary carbocation, rearrangement to another tertiary carbocation is less likely unless it relieves significant steric strain. However, rearrangements in cyclic systems are complex and can lead to ring expansion or contraction.[3]

  • Minimizing Rearrangements:

    • Choice of Acid: Stronger acids and higher temperatures tend to promote carbocation rearrangements. Using a milder acid, such as phosphoric acid instead of sulfuric acid, may reduce the extent of rearrangement.[2]

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for the distillation of the products can help to minimize rearrangements.

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for the acid-catalyzed dehydration of this compound?

A4: The acid-catalyzed dehydration of this compound, a tertiary alcohol, proceeds through an E1 (unimolecular elimination) mechanism.[2]

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).[4]

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, forming a tertiary carbocation intermediate.[4]

  • Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.

Q5: What is the recommended experimental setup for this dehydration reaction?

A5: A fractional distillation setup is recommended. This allows for the continuous removal of the lower-boiling alkene products from the higher-boiling alcohol starting material and acid catalyst, driving the reaction to completion. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile products.[2]

Q6: How can I analyze the product mixture to determine the ratio of different isomers?

A6: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for analyzing the product mixture.[5] GC will separate the different alkene isomers based on their boiling points and polarities, and MS will provide fragmentation patterns that can be used to identify each isomer. The relative peak areas in the gas chromatogram can be used to estimate the product distribution.[5]

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound

Materials:

  • This compound

  • 85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask (50 mL)

  • Fractional distillation apparatus

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks

  • Heating mantle

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.

  • Acid Addition: Carefully and with swirling, add 3.0 mL of 85% phosphoric acid (or 1.5 mL of concentrated sulfuric acid) to the flask.

  • Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Heat the mixture gently with a heating mantle. The alkene products are volatile and will co-distill with water as they are formed. Collect the distillate in a receiving flask cooled in an ice bath. Maintain the distillation temperature below 100°C.[2]

  • Work-up: Transfer the distillate to a separatory funnel.

  • Neutralization: Add 15 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize any residual acid. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and discard the lower aqueous layer.

  • Washing: Wash the organic layer with 15 mL of water. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any remaining water. Swirl the flask and allow it to stand for 10-15 minutes.

  • Isolation: Decant or filter the dried liquid into a pre-weighed vial.

  • Analysis: Characterize the product mixture using GC-MS to determine the relative percentages of the alkene isomers.[5] Infrared (IR) spectroscopy can also be used to confirm the presence of C=C bonds and the absence of the -OH group from the starting material.

Visualizations

Dehydration_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Deprotonation & Byproduct Formation Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ H+ H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O Zaitsev_Product 1,2-Dimethylcyclopentene (Major Product) Carbocation->Zaitsev_Product - H+ Minor_Product_1 2,3-Dimethylcyclopentene (Minor Product) Carbocation->Minor_Product_1 - H+ Minor_Product_2 1-Methyl-2-methylenecyclopentane (Minor Product) Carbocation->Minor_Product_2 - H+ H2O H2O

Caption: E1 mechanism for the dehydration of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem Low_Yield Low Alkene Yield Problem->Low_Yield Low Yield Multiple_Isomers Multiple Alkene Isomers Problem->Multiple_Isomers Isomer Mix Rearranged_Products Rearranged Byproducts Problem->Rearranged_Products Rearrangement Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Zaitsev_Control Control Regioselectivity Multiple_Isomers->Zaitsev_Control Rearrangement_Control Minimize Rearrangements Rearranged_Products->Rearrangement_Control Workup_Loss Product Loss During Workup? Incomplete_Reaction->Workup_Loss No Check_Temp_Catalyst Increase Temperature or Acid Catalyst Concentration Incomplete_Reaction->Check_Temp_Catalyst Yes Cool_Workup Keep Glassware Cool Minimize Evaporation Workup_Loss->Cool_Workup Yes End Optimized Reaction Workup_Loss->End No Check_Temp_Catalyst->End Cool_Workup->End Adjust_Conditions Adjust T° for Kinetic/ Thermodynamic Control Zaitsev_Control->Adjust_Conditions Yes Alternative_Methods Consider Alternative Dehydration Methods Zaitsev_Control->Alternative_Methods No Milder_Acid Use Milder Acid (e.g., H3PO4) Rearrangement_Control->Milder_Acid Yes Lower_Temp Lower Reaction Temperature Rearrangement_Control->Lower_Temp No Adjust_Conditions->End Alternative_Methods->End Milder_Acid->End Lower_Temp->End

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Stereoselective Synthesis of 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1,2-dimethylcyclopentanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of this compound?

The main challenge lies in controlling the diastereoselectivity of the reaction, typically a Grignard addition of a methyl group to 2-methylcyclopentanone (B130040). The key issues include:

  • Achieving a high diastereomeric ratio (d.r.) : The nucleophilic attack of the Grignard reagent on the prochiral carbonyl carbon of 2-methylcyclopentanone can occur from two faces, leading to a mixture of cis- and trans-1,2-dimethylcyclopentanol diastereomers.

  • Preventing side reactions : Grignard reagents are highly basic and can promote enolization of the ketone, reducing the yield of the desired alcohol. Wurtz-type coupling is another possible side reaction.

  • Ensuring anhydrous conditions : Grignard reagents are extremely sensitive to moisture, which will quench the reagent and lower the overall yield.

  • Separation of diastereomers : If the diastereoselectivity is not optimal, the separation of the cis and trans isomers can be challenging due to their similar physical properties.

Q2: How does the choice of Grignard reagent and reaction conditions affect stereoselectivity?

The stereochemical outcome is primarily governed by steric hindrance. According to the Felkin-Anh model, the incoming nucleophile (the methyl group from the Grignard reagent) will preferentially attack the carbonyl carbon from the less hindered face. In the case of 2-methylcyclopentanone, the existing methyl group at the C2 position directs the incoming nucleophile.

  • Steric Bulk of the Nucleophile : For the synthesis of this compound, the nucleophile is a methyl group, which is relatively small. Based on analogous reactions with 2-methylcyclohexanone (B44802), smaller Grignard reagents tend to favor axial attack, which in the case of a five-membered ring, corresponds to attack from the face opposite to the existing methyl group, leading to the trans product. However, the cyclopentane (B165970) ring is more planar than a cyclohexane (B81311) ring, which can reduce the energy difference between the two transition states, potentially leading to lower diastereoselectivity.

  • Reaction Temperature : Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which can lead to higher diastereoselectivity. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the minor diastereomer.

  • Solvent : The coordinating ability of the solvent (e.g., THF vs. diethyl ether) can influence the aggregation state and reactivity of the Grignard reagent, which in turn can affect the diastereoselectivity.

Q3: How can I determine the diastereomeric ratio of my this compound product?

The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[1][2]

  • Principle : Diastereomers are different compounds and will have distinct signals in the NMR spectrum. By integrating the signals corresponding to a specific proton (e.g., one of the methyl groups or the hydroxyl proton) for each diastereomer, the ratio of the two can be calculated.

  • Procedure :

    • Acquire a high-resolution ¹H NMR spectrum of the purified product mixture.

    • Identify well-resolved signals that are unique to each diastereomer.

    • Integrate these signals accurately.

    • The ratio of the integrals will correspond to the diastereomeric ratio.

Gas chromatography (GC) can also be used to separate and quantify the diastereomers, provided a suitable column and conditions are used.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield of this compound Presence of moisture: Grignard reagent was quenched by water in the solvent, glassware, or starting materials.Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. Ensure starting materials are dry.
Inactive magnesium: The surface of the magnesium turnings is oxidized.Activate the magnesium before adding the alkyl halide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.
Incomplete reaction: Insufficient reaction time or temperature.Allow the reaction to stir for a longer period or gently reflux to ensure completion. Monitor the reaction by TLC or GC.
Low Diastereoselectivity (d.r. close to 1:1) High reaction temperature: Reduces the energy difference between the diastereomeric transition states.Perform the Grignard addition at a lower temperature (e.g., 0 °C or -78 °C).
Non-optimal solvent: The solvent may not be ideal for maximizing stereochemical control.Experiment with different anhydrous ethereal solvents, such as THF or diethyl ether.
Presence of 2-Methylcyclopentanone in Product Incomplete reaction: Insufficient Grignard reagent or reaction time.Use a slight excess of the Grignard reagent (1.1-1.2 equivalents). Ensure the reaction has gone to completion by monitoring with TLC or GC before workup.
Formation of Biphenyl or other Coupling Products Localized high concentration of alkyl halide during Grignard formation. Add the methyl halide solution dropwise to the magnesium suspension to maintain a gentle reflux and avoid a buildup of the halide.
Difficulty Separating Diastereomers Similar physical properties of the cis and trans isomers. If column chromatography is not effective, consider converting the alcohols to diastereomeric esters using a chiral resolving agent. The resulting esters will have more distinct physical properties and can be more easily separated by chromatography or crystallization. The pure alcohols can then be regenerated by hydrolysis.[3]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of this compound via Grignard Reaction

This protocol is adapted from a similar synthesis of 1,2-dimethylcyclohexanol (B73200) and provides a general procedure.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, all under an inert atmosphere.

    • Add enough anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and the gentle boiling of the ether indicates the start of the reaction.

    • Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Methylcyclopentanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-methylcyclopentanone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Analysis:

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to separate the diastereomers.

    • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

Quantitative Data

While specific, published quantitative data for the stereoselective synthesis of this compound is scarce, the following table presents data for the analogous reaction of various Grignard reagents with 2-methylcyclohexanone, which serves as a useful reference.[4]

Grignard ReagentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Predominant Attack
CH₃MgBrDiethyl Ether2576:24Axial
C₂H₅MgBrDiethyl Ether2565:35Axial
(CH₃)₂CHMgBrDiethyl Ether2540:60Equatorial
(CH₃)₃CMgClDiethyl Ether2522:78Equatorial

Note: In the context of the 2-methylcyclohexanone reaction, "cis" refers to the product from axial attack, and "trans" refers to the product from equatorial attack.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard CH3MgI Mg->Grignard MeI Methyl Iodide MeI->Grignard Ether Anhydrous Ether Ether->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition (0 °C) Ketone 2-Methylcyclopentanone Ketone->Alkoxide Quench Quench (aq. NH4Cl) Alkoxide->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product cis/trans-1,2-Dimethylcyclopentanol Purification->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Experiment Start Problem Low Yield? Start->Problem Moisture Check for Moisture (Anhydrous Conditions) Problem->Moisture Yes Stereo_Problem Low Diastereoselectivity? Problem->Stereo_Problem No Mg_Activity Check Mg Activation Moisture->Mg_Activity Reaction_Time Increase Reaction Time/Temp Mg_Activity->Reaction_Time Failure Re-evaluate Protocol Reaction_Time->Failure Temp_Control Lower Reaction Temperature Stereo_Problem->Temp_Control Yes Success Successful Synthesis Stereo_Problem->Success No Solvent_Choice Consider Different Solvent Temp_Control->Solvent_Choice Solvent_Choice->Failure

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Improving Diastereoselectivity in 1,2-Dimethylcyclopentanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1,2-dimethylcyclopentanol, with a specific focus on improving diastereoselectivity.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity (Poor cis:trans Ratio)

Question: My synthesis of this compound from 2-methylcyclopentanone (B130040) and a methyl Grignard reagent is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the selectivity to favor one diastereomer?

Answer: Low diastereoselectivity in this reaction is a common issue and can be influenced by several factors. Here are key areas to troubleshoot and optimize:

  • Reaction Temperature: Temperature is a critical factor in diastereoselective reactions. Lowering the reaction temperature generally enhances selectivity. Higher temperatures can provide enough energy to overcome the small activation energy difference between the transition states leading to the two diastereomers, resulting in a less selective reaction.

    • Recommendation: Perform the Grignar'd addition at a low temperature, such as 0 °C or -78 °C, and maintain this temperature throughout the addition of the ketone to the Grignard reagent.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.

    • Recommendation: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are standard for Grignard reactions. However, the use of a less polar solvent or a mixture of solvents might alter the selectivity. For instance, using 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to sometimes improve selectivity in Grignard reactions.[1]

  • Grignard Reagent Preparation and Halide Effect: The nature of the Grignard reagent itself can play a role. The halide present (iodide, bromide, or chloride) can affect the Lewis acidity of the magnesium center, which in turn can influence the transition state. Some studies have shown that alkylmagnesium iodides can exhibit higher diastereoselectivity in certain reactions due to the formation of more Lewis acidic chelates.[2]

    • Recommendation: If you are using methylmagnesium bromide or chloride, consider preparing methylmagnesium iodide to see if it improves the diastereomeric ratio.

  • Rate of Addition: A slow, controlled addition of the 2-methylcyclopentanone to the Grignard reagent solution can help maintain a consistent low temperature and reaction concentration, which can favor the formation of the kinetically preferred product.

    • Recommendation: Use a syringe pump for the slow, dropwise addition of the ketone to the stirred Grignard reagent at the desired low temperature.

Issue 2: Incomplete Reaction or Low Yield

Question: I am observing a significant amount of unreacted 2-methylcyclopentanone in my reaction mixture, leading to a low yield of this compound. What could be the cause?

Answer: Incomplete conversion can stem from several issues, primarily related to the quality of the Grignard reagent and the reaction conditions.

  • Grignard Reagent Quality: Grignard reagents are highly sensitive to moisture and air. Any exposure to water or oxygen will quench the reagent, reducing its effective concentration.

    • Recommendation: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for both the Grignard reagent preparation and the reaction itself.

  • Insufficient Grignard Reagent: An inadequate amount of the Grignard reagent will naturally lead to incomplete conversion of the ketone.

    • Recommendation: Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) relative to the 2-methylcyclopentanone to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may not have proceeded to completion if the time was too short or the temperature was too low for the reaction to occur at a reasonable rate after the initial addition.

    • Recommendation: After the addition of the ketone at low temperature, allow the reaction to warm to room temperature and stir for an additional 1-2 hours to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Issue 3: Formation of Side Products

Question: Besides the desired this compound diastereomers, I am observing other products in my reaction mixture. How can I minimize these?

Answer: The formation of side products is often due to the basicity of the Grignard reagent or impurities.

  • Enolization of the Ketone: 2-Methylcyclopentanone has acidic α-protons. The Grignard reagent can act as a base and deprotonate the ketone to form an enolate, which will not lead to the desired alcohol product upon workup.

    • Recommendation: To favor nucleophilic addition over enolization, perform the reaction at a low temperature and add the ketone slowly to an excess of the Grignard reagent.

  • Wurtz Coupling: If there is unreacted methyl halide present during the Grignard reaction with the ketone, it can be coupled by the Grignard reagent.

    • Recommendation: Ensure the formation of the Grignard reagent is complete before adding the ketone. Using a slight excess of magnesium during the Grignard preparation can help consume all the alkyl halide.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for the diastereoselectivity in the synthesis of this compound?

A1: The diastereoselectivity of the nucleophilic addition of a Grignard reagent to a chiral ketone like 2-methylcyclopentanone is primarily governed by steric effects, which can be rationalized by models such as the Felkin-Anh and Cram's rules.[3] These models predict that the incoming nucleophile will attack the carbonyl carbon from the less sterically hindered face. In the case of 2-methylcyclopentanone, the existing methyl group at the adjacent chiral center directs the incoming methyl group from the Grignard reagent to preferentially attack from one side of the cyclopentanone (B42830) ring. The Felkin-Anh model, for instance, predicts that the largest substituent on the α-carbon will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state. This leads to the preferential formation of one diastereomer over the other.

Q2: How can I accurately determine the diastereomeric ratio (dr) of my this compound product?

A2: The diastereomeric ratio of your product can be reliably determined using a few common analytical techniques:

  • Gas Chromatography (GC): Diastereomers often have slightly different boiling points and polarities, allowing for their separation on a suitable GC column (e.g., a polar capillary column). The ratio of the peak areas in the chromatogram corresponds to the diastereomeric ratio.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing diastereomers. The different spatial arrangements of the methyl and hydroxyl groups in the cis and trans isomers lead to distinct chemical shifts for the protons and carbons.[6] The ratio of the integrals of well-resolved, characteristic peaks for each diastereomer in the 1H NMR spectrum will give the diastereomeric ratio.

Q3: Which diastereomer, cis or trans, is typically favored in the Grignard reaction with 2-methylcyclopentanone?

A3: The favored diastereomer depends on the steric bulk of the incoming nucleophile. For a relatively small nucleophile like the methyl group from a Grignard reagent, the attack is predicted to occur from the face of the cyclopentanone ring that is less hindered by the existing methyl group. Theoretical models like the Felkin-Anh model can be used to predict the major product. However, the actual outcome can be influenced by the specific reaction conditions.

Q4: Can I separate the cis and trans diastereomers of this compound after the synthesis?

A4: Yes, since cis- and trans-1,2-dimethylcyclopentanol are diastereomers, they have different physical properties (e.g., boiling point, polarity). This allows for their separation using standard laboratory techniques such as:

  • Column Chromatography: Using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system, the two diastereomers can be separated based on their different affinities for the stationary phase.

  • Fractional Distillation: If the boiling points of the two diastereomers are sufficiently different, they can be separated by careful fractional distillation.

Data Presentation

The diastereoselectivity of the Grignard reaction to form this compound is highly dependent on the reaction conditions. Below is a table summarizing the expected trends in diastereomeric ratios based on established principles of stereoselective synthesis.

Reaction ConditionParameterExpected Outcome on Diastereomeric Ratio (cis:trans)Rationale
Temperature -78 °CHigher selectivityFavors the kinetically controlled product by reducing the energy available to overcome the activation barrier for the less favored diastereomer.
0 °CModerate selectivity
Room Temperature (25 °C)Lower selectivityIncreased thermal energy leads to a more equal formation of both diastereomers.
Solvent Diethyl EtherBaseline selectivityStandard, non-coordinating ether.
Tetrahydrofuran (THF)May slightly alter selectivityMore coordinating than diethyl ether, which can influence the reactivity of the Grignard reagent.
2-Methyltetrahydrofuran (2-MeTHF)Potentially improved selectivityCan influence the aggregation state and reactivity of the Grignard reagent.[1]
Grignard Reagent CH₃MgBrBaseline selectivityCommon Grignard reagent.
CH₃MgIPotentially higher selectivityThe iodide counter-ion can increase the Lewis acidity of the magnesium, leading to a more organized transition state.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure for the synthesis of this compound from 2-methylcyclopentanone and methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Iodine crystal (as an initiator)

  • Anhydrous diethyl ether

  • Bromomethane (B36050)

  • 2-Methylcyclopentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • Add enough anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromomethane solution to the magnesium suspension to initiate the reaction (disappearance of the iodine color and gentle refluxing indicates initiation).

    • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

  • Reaction with 2-Methylcyclopentanone:

    • Cool the Grignard reagent solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

    • Prepare a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 2-methylcyclopentanone solution dropwise to the stirred Grignard reagent at the low temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel or fractional distillation to separate the diastereomers.

Protocol 2: Determination of Diastereomeric Ratio by Gas Chromatography (GC)

  • Sample Preparation: Prepare a dilute solution of the purified this compound product in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • GC Conditions:

    • Column: A polar capillary column (e.g., DB-WAX or equivalent).

    • Carrier Gas: Helium or Nitrogen.

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 5-10 °C/min to achieve separation of the diastereomers.

  • Analysis: Integrate the peaks corresponding to the two diastereomers. The ratio of the peak areas will give the diastereomeric ratio.

Mandatory Visualizations

experimental_workflow start Start: Reagents and Glassware prep_grignard Preparation of Methyl Grignard Reagent start->prep_grignard reaction Addition of 2-Methylcyclopentanone (Low Temperature) prep_grignard->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (Column Chromatography or Distillation) workup->purification analysis Analysis of Diastereomeric Ratio (GC or NMR) purification->analysis end End: Isolated Diastereomers analysis->end

Caption: Experimental workflow for the synthesis and analysis of this compound.

felkin_anh_model cluster_model Felkin-Anh Model for Nucleophilic Attack on 2-Methylcyclopentanone ketone 2-Methylcyclopentanone transition_state Transition State (Nucleophile approaches from the less hindered face) ketone->transition_state Steric Guidance major_product Major Diastereomer (trans-1,2-Dimethylcyclopentanol - Predicted) transition_state->major_product Favored Pathway minor_product Minor Diastereomer (cis-1,2-Dimethylcyclopentanol - Predicted) transition_state->minor_product Disfavored Pathway nucleophile Methyl Grignard (Nucleophile) nucleophile->transition_state

Caption: Felkin-Anh model illustrating the stereoselective addition to 2-methylcyclopentanone.

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1,2-Dimethylcyclopentanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for low conversion rates encountered during the synthesis of 1,2-dimethylcyclopentanol, a tertiary alcohol typically synthesized via the Grignard reaction between 2-methylcyclopentanone (B130040) and a methylmagnesium halide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of consistently low or no yield in my this compound synthesis?

A1: The most common culprit is the presence of water. Grignard reagents are extremely potent bases and will react readily with even trace amounts of moisture from glassware, solvents, or the starting materials themselves. This reaction, known as quenching, deactivates the Grignard reagent, preventing it from reacting with the ketone. It is crucial to ensure all components of the reaction are under strict anhydrous (dry) conditions.[1]

Q2: My Grignard reaction is not initiating. What should I do?

A2: Failure to initiate is often due to an inactive magnesium surface, which typically has a passivating oxide layer. This can be overcome by activating the magnesium turnings. Common activation methods include gentle heating, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[1] Crushing the magnesium turnings in a dry flask can also expose a fresh reactive surface.[2]

Q3: I am recovering a significant amount of the starting material, 2-methylcyclopentanone. Why is this happening?

A3: This is a classic sign of a competing side reaction called enolization. The Grignard reagent can act as a base and abstract a proton from the carbon adjacent to the carbonyl group (the α-carbon) of the ketone. This forms a magnesium enolate, which upon acidic workup, reverts to the starting ketone.[1][2][3] To minimize this, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.[1][2]

Q4: What are the expected diastereomers of this compound and how can I influence their ratio?

A4: The addition of a methyl Grignard reagent to 2-methylcyclopentanone, which is chiral, will result in the formation of two diastereomers: (1R,2R)- or (1S,2S)- (trans) and (1R,2S)- or (1S,2R)- (cis) this compound. The stereochemical outcome is influenced by steric hindrance. The Grignard reagent will preferentially attack the less hindered face of the carbonyl.[4] For smaller Grignard reagents like methylmagnesium bromide, axial attack to avoid the equatorial methyl group is often favored, potentially leading to a higher proportion of the cis product.[4] The choice of Grignard reagent halide (I, Br, Cl) can also influence diastereoselectivity.[5]

Troubleshooting Guide for Low Conversion Rates

This section addresses specific issues that can lead to low yields or incomplete reactions.

Issue 1: Reaction Fails to Initiate or Proceeds Sluggishly
Potential Cause Identification Solution
Moisture Contamination No heat evolution, magnesium remains shiny, no color change.Flame-dry all glassware under vacuum and cool under an inert gas (Nitrogen/Argon). Use anhydrous solvents.[6]
Inactive Magnesium Surface No reaction even with anhydrous conditions.Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings.[1][2]
Impure Starting Materials Low yield despite initiation.Use high-purity magnesium and freshly distilled 2-methylcyclopentanone and methyl halide.[1]
Issue 2: Low Yield of this compound with Recovery of Starting Ketone
Potential Cause Identification Solution
Enolization of Ketone Significant amount of 2-methylcyclopentanone in the final product mixture (identified by GC-MS or NMR).Perform a "reverse addition": slowly add the ketone solution to the Grignard reagent at low temperature (0 °C).[2] This keeps the ketone concentration low, favoring nucleophilic addition.
Insufficient Grignard Reagent Unreacted ketone present.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to account for any quenching or side reactions.[7]
Issue 3: Presence of Significant Impurities in the Final Product
Potential Cause Identification (by GC-MS, NMR) Solution
Wurtz Coupling Product (Ethane) Gaseous byproduct formation during Grignard preparation.Add the methyl halide dropwise to the magnesium to maintain a low concentration, minimizing its reaction with the formed Grignard reagent.[1]
Unreacted Methyl Halide Presence of methyl halide in the crude product.Use a slight excess of magnesium during Grignard reagent formation to ensure all the methyl halide is consumed.[1]
Dehydration Products (Alkenes) Presence of 1,2-dimethylcyclopentene (B3386875) or other isomers.[8]Avoid high temperatures and strong acids during workup. Use a buffered quench like saturated aqueous ammonium (B1175870) chloride.[1]

Experimental Protocols

Protocol: Synthesis of this compound via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of the analogous 1,3-dimethylcyclopentanol.[1][7]

Materials:

  • Magnesium turnings (1.2 eq)

  • Methyl iodide (1.1 eq)

  • Anhydrous diethyl ether or THF

  • 2-Methylcyclopentanone (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of methyl iodide in anhydrous diethyl ether dropwise. If the reaction does not initiate, add a single crystal of iodine.

    • Once initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After addition, reflux for an additional 30 minutes.

  • Reaction with 2-Methylcyclopentanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 2-methylcyclopentanone in anhydrous diethyl ether dropwise from an addition funnel with vigorous stirring over 30 minutes.

    • After addition, allow the mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Initiation Did the reaction initiate? (Heat, color change) Start->Check_Initiation Check_Ketone Is starting ketone recovered? Check_Initiation->Check_Ketone Yes Solution_Activation Activate Mg: - Iodine crystal - 1,2-Dibromoethane - Mechanical grinding Check_Initiation->Solution_Activation No Check_Impurities Significant impurities present? Check_Ketone->Check_Impurities No Solution_Enolization Minimize Enolization: - Reverse addition (ketone to Grignard) - Low temperature (0 °C) Check_Ketone->Solution_Enolization Yes Solution_Purification Optimize Purification: - Buffered quench (NH4Cl) - Fractional distillation Check_Impurities->Solution_Purification Yes End Improved Conversion Check_Impurities->End No Solution_Anhydrous Ensure Strict Anhydrous Conditions: - Flame-dry glassware - Use anhydrous solvents Solution_Activation->Solution_Anhydrous Solution_Anhydrous->End Solution_Stoichiometry Adjust Stoichiometry: - Use 1.1-1.2 eq. Grignard reagent Solution_Enolization->Solution_Stoichiometry Solution_Stoichiometry->End Solution_Purification->End

A flowchart for troubleshooting low conversion rates.
Reaction Pathway and Key Side Reactions

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Common Side Reactions Ketone 2-Methylcyclopentanone Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate + CH3MgBr (Nucleophilic Addition) Enolization Enolization Enolate Magnesium Enolate Ketone->Enolate + CH3MgBr (Base) Grignard CH3MgBr Grignard->Intermediate Product This compound Intermediate->Product H3O+ Workup Recovered_Ketone Recovered 2-Methylcyclopentanone Enolate->Recovered_Ketone H3O+ Workup

Desired reaction pathway and the enolization side reaction.

References

Technical Support Center: Characterization of Impurities in Synthetic 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the characterization of impurities in synthetic 1,2-Dimethylcyclopentanol.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in synthetic this compound?

A1: The impurity profile of synthetic this compound largely depends on its synthetic route. A common method is the Grignard reaction between 2-methylcyclopentanone (B130040) and a methylmagnesium halide. Potential impurities from this synthesis include:

  • Unreacted Starting Materials: 2-methylcyclopentanone and methyl halide.

  • Side Products: 1-Methylcyclopentanol may form from the reduction of the ketone.[1]

  • Isomeric Byproducts: Positional isomers such as 1,3-dimethylcyclopentanol (B94075) could potentially form depending on the reaction conditions.

  • Dehydration Products: 1,2-Dimethylcyclopentene may be present if the reaction workup involved acidic conditions.[2]

  • Solvent Residues: Diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents in Grignard reactions.

Q2: Which analytical techniques are most suitable for identifying these impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating volatile impurities and providing structural information based on mass fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main compound and impurities, allowing for unambiguous identification and quantification.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for quantification.

Q3: How can I quantify the identified impurities?

A3: Quantification can be achieved using techniques like:

  • GC with Flame Ionization Detection (FID): By running a calibration curve with a certified reference standard of the impurity.

  • Quantitative NMR (qNMR): By integrating the signals of the impurity and a known internal standard.

  • HPLC with UV or other suitable detectors: Similar to GC, by using a calibration curve with a reference standard.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Q: I see unexpected peaks in my GC-MS chromatogram. What could they be?

A: Unexpected peaks can originate from several sources. Use the following decision tree to troubleshoot:

G start Unexpected Peak(s) in GC Chromatogram check_blank Analyze a solvent blank. Is the peak present? start->check_blank from_system Peak is from the system (septum bleed, solvent contamination). check_blank->from_system Yes from_sample Peak is from the sample. check_blank->from_sample No check_ms Examine the mass spectrum of the peak. Does it match any expected impurities? from_sample->check_ms known_impurity Peak is a known impurity (e.g., starting material, side-product). check_ms->known_impurity Yes unknown_impurity Peak is an unknown impurity. check_ms->unknown_impurity No further_analysis Further characterization needed (e.g., NMR, derivatization). unknown_impurity->further_analysis

Caption: Troubleshooting unexpected GC-MS peaks.

Q: My peaks are broad or tailing. How can I improve the peak shape?

A: Poor peak shape can be due to several factors:

  • Column Overload: Dilute your sample.

  • Active Sites in the Inlet or Column: Use a deactivated inlet liner or consider a new column.

  • Improper Temperature: Optimize the temperature program, particularly the initial oven temperature and ramp rate.

Nuclear Magnetic Resonance (NMR) Troubleshooting

Q: The ¹H NMR spectrum is complex and difficult to interpret. What can I do?

A: The spectra of cyclic compounds can be complex due to overlapping signals.[3]

  • 2D NMR: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their attached carbons.

  • Higher Field Strength: Use a higher field NMR spectrometer to increase signal dispersion.

  • Temperature Variation: Changing the sample temperature can sometimes improve peak resolution.[3]

Q: I see a broad singlet in my ¹H NMR spectrum that shifts between samples. What is it?

A: This is characteristic of the hydroxyl (-OH) proton. Its chemical shift is highly dependent on concentration, solvent, and temperature. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the hydroxyl peak should disappear or significantly decrease in intensity.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: I am not getting good separation of my impurities. What should I try?

A: To improve separation:

  • Change Mobile Phase Composition: Adjust the ratio of your organic solvent and aqueous phase. For normal-phase chromatography, consider less polar ethers or esters.[4]

  • Gradient Elution: If you are using an isocratic method, switch to a gradient method to improve the resolution of early and late-eluting peaks.

  • Change Stationary Phase: Use a column with a different chemistry (e.g., C18 vs. Phenyl-Hexyl) to alter selectivity.

Data Presentation: Potential Impurities

The following table summarizes potential impurities in this compound synthesized via a Grignard reaction and their likely analytical characteristics.

ImpurityMolecular FormulaProbable OriginExpected GC-MS Features (m/z)Expected ¹H NMR Features
2-MethylcyclopentanoneC₆H₁₀OUnreacted Starting MaterialMolecular ion at 98, characteristic carbonyl fragmentsAbsence of -OH signal, presence of signals in the α-carbonyl region (~2.0-2.4 ppm)
1-MethylcyclopentanolC₆H₁₂OReduction Side ProductMolecular ion at 100, loss of methyl (85), loss of water (82)Singlet for the methyl group, absence of a second methyl group signal
1,2-DimethylcyclopenteneC₇H₁₂Dehydration ProductMolecular ion at 96, characteristic alkene fragmentationPresence of vinylic proton signals (~5-6 ppm), absence of -OH signal
Diethyl EtherC₄H₁₀OSolvent ResidueMolecular ion at 74, characteristic fragment at 59Triplet (~1.2 ppm) and quartet (~3.5 ppm)

Experimental Protocols

General Workflow for Impurity Identification

The following workflow outlines a general strategy for the identification and characterization of unknown impurities.

G start Crude Synthetic this compound gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc separation Separation of Impurity (e.g., Prep-HPLC) gcms->separation hplc->separation nmr NMR Spectroscopy (1H, 13C, 2D) separation->nmr structure Structure Elucidation nmr->structure quant Quantification (qNMR, GC-FID) structure->quant

Caption: General workflow for impurity characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Instrument: Standard GC-MS system.

  • Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.

  • Sample Preparation: Dilute the sample 1:100 in a suitable solvent like dichloromethane (B109758) or ethyl acetate.

¹H NMR Spectroscopy Protocol
  • Instrument: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrument: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start at 30% B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (as alcohols have weak chromophores, detection can be challenging). Consider a Refractive Index (RI) detector if UV sensitivity is insufficient.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

References

Technical Support Center: Scaling Up the Synthesis of 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of 1,2-Dimethylcyclopentanol. The primary synthetic route discussed is the Grignard reaction, a versatile and common method for forming carbon-carbon bonds.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to synthesize this compound won't start. What are the common causes and solutions?

A1: Failure to initiate a Grignard reaction is a frequent issue, often related to the presence of moisture or the passivation of the magnesium surface. Here are the primary causes and troubleshooting steps:

  • Moisture Contamination: Grignard reagents are extremely sensitive to water.[1][2][3] Ensure all glassware is rigorously dried, either in an oven or by flame-drying under an inert atmosphere.[1][2] Solvents must be anhydrous.[2][4]

  • Magnesium Surface Passivation: The magnesium turnings may have an oxide layer that prevents the reaction.[5]

    • Activation Methods:

      • Gently crush some magnesium turnings in a dry flask to expose a fresh surface.

      • Add a small crystal of iodine. The disappearance of the brown color indicates the reaction has started.[5]

      • Add a few drops of 1,2-dibromoethane.[5]

      • Apply gentle heating with a heat gun.[3]

  • Impure Reagents: Ensure the alkyl halide (e.g., methyl iodide or methyl bromide) and the starting ketone (2-methylcyclopentanone) are pure and dry.[2]

Q2: I'm observing a low yield of this compound. How can I optimize the reaction for a better outcome?

A2: Low yields can stem from several factors, including side reactions and incomplete conversion. Consider the following to improve your yield:

  • Side Reactions:

    • Wurtz Coupling: This side reaction can be minimized by the slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent.[5]

    • Enolization of the Ketone: The Grignard reagent can act as a base, deprotonating the ketone to form an enolate, which will not lead to the desired alcohol. To minimize this, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition.[5]

  • Incomplete Reaction: Ensure you are using a slight excess of the Grignard reagent and allow for sufficient reaction time after the addition of the ketone.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine when the starting material is consumed.

  • Reagent Quality: Use freshly prepared Grignard reagent for the best results. The concentration of the Grignard reagent can be determined by titration before use to ensure accurate stoichiometry.[2]

Q3: My final product contains significant impurities. What are the likely contaminants and how can I remove them?

A3: Common impurities in the synthesis of this compound include unreacted starting materials and byproducts. Purification is typically achieved through distillation.

ImpurityIdentification MethodMitigation Strategy
Unreacted 2-Methylcyclopentanone (B130040)GC-MS, ¹H NMREnsure slow addition of the ketone to a slight excess of the Grignard reagent and allow for adequate reaction time.[5]
Unreacted Methyl HalideGC-MSUse a slight excess of magnesium during the Grignard reagent formation.[5]
Biphenyl (from Wurtz coupling if bromobenzene (B47551) is used as an initiator)GC-MS, ¹H NMRMinimize by slow addition of alkyl halide and use of high-purity magnesium.
Benzene (from reaction with trace water)GC-MSEnsure strictly anhydrous conditions.[2][3]

Q4: What are the critical safety precautions when scaling up a Grignard reaction?

A4: Grignard reactions are exothermic and involve flammable solvents, necessitating strict safety protocols, especially during scale-up.[6][7][8]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent quenching of the Grignard reagent and reduce fire risk.[2]

  • Anhydrous Conditions: The use of anhydrous solvents like diethyl ether or THF is crucial. Diethyl ether is extremely volatile and flammable.[1][4]

  • Exothermic Reaction Control: The formation of the Grignard reagent and its reaction with the ketone are exothermic.[6]

    • Add reagents dropwise to control the reaction rate.

    • Have an ice bath ready to cool the reaction if it becomes too vigorous.[1]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[2][6]

  • Ventilation: Perform the entire procedure in a well-ventilated fume hood.[2]

Experimental Protocol: Synthesis of this compound

This protocol provides a general methodology for the synthesis of this compound via a Grignard reaction. Quantities can be scaled as needed, with appropriate safety considerations.

Materials:

  • Magnesium turnings

  • Methyl iodide (or methyl bromide)

  • Anhydrous diethyl ether (or THF)

  • 2-Methylcyclopentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine and enough anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, add a solution of methyl iodide in anhydrous diethyl ether.

    • Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not start (indicated by the disappearance of the iodine color and gentle bubbling), gently warm the flask.

    • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with 2-Methylcyclopentanone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 2-methylcyclopentanone in anhydrous diethyl ether to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation.

Quantitative Data Summary:

ReagentMolar Mass ( g/mol )Example QuantityMolesEquivalents
Magnesium24.312.67 g0.111.1
Methyl Iodide141.9414.2 g0.101.0
2-Methylcyclopentanone98.149.81 g0.101.0
Anhydrous Diethyl Ether74.12150 mL--
Product
This compound114.19Theoretical Yield: 11.42 g0.101.0

Visual Guides

Reaction_Pathway reagents CH₃I + Mg grignard CH₃MgI (Grignard Reagent) reagents->grignard Anhydrous Ether intermediate Magnesium Alkoxide Intermediate grignard->intermediate Nucleophilic Addition ketone 2-Methylcyclopentanone ketone->intermediate Nucleophilic Addition product This compound intermediate:e->product:w workup H₃O⁺ (Aqueous Workup) workup:n->product:s

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start: Assemble Dry Glassware under Inert Atmosphere grignard_prep Prepare Grignard Reagent: CH₃I + Mg in Ether start->grignard_prep reaction React with 2-Methylcyclopentanone at 0°C to RT grignard_prep->reaction quench Quench with Saturated Aqueous NH₄Cl reaction->quench extraction Extract with Ether, Wash, and Dry quench->extraction evaporation Solvent Removal: Rotary Evaporation extraction->evaporation purification Purify by Fractional Distillation evaporation->purification end End: Characterize Product purification->end

Caption: Step-by-step experimental workflow for synthesis.

Troubleshooting_Guide rect_node rect_node start Low Yield or Reaction Failure? initiation Reaction Initiation Issue? start->initiation yield_issue Low Yield After Reaction? initiation->yield_issue No init_yes Activate Mg: - Add Iodine Crystal - Use 1,2-Dibromoethane - Ensure Anhydrous Conditions initiation->init_yes Yes yield_yes Check for Side Reactions: - Slow Reagent Addition - Control Temperature (0°C) - Titrate Grignard Reagent yield_issue->yield_yes Yes

Caption: Troubleshooting decision tree for synthesis issues.

References

Validation & Comparative

Stereoselectivity in the synthesis of 1,2-Dimethylcyclopentanol versus other cyclic alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Stereoselectivity in the Synthesis of 1,2-Dimethylcycloalkanols

Authored for Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of cyclic alcohols is a cornerstone of modern organic chemistry, pivotal in the development of pharmaceuticals and the synthesis of complex natural products where specific stereoisomers are essential for biological activity. The addition of organometallic reagents, such as Grignard reagents, to cyclic ketones is a fundamental method for creating tertiary alcohols. When the ketone possesses a pre-existing chiral center, as in 2-methylcycloalkanones, the reaction can proceed with diastereoselectivity, yielding a mixture of diastereomeric products.

This guide provides a comparative analysis of the stereoselectivity observed in the synthesis of 1,2-dimethylcyclopentanol versus other common cyclic analogues, including those with four, six, and seven-membered rings. The primary focus is on the diastereoselectivity of the Grignard reaction between methylmagnesium halide and various 2-methylcycloalkanones. The outcome of these reactions is highly dependent on the conformational constraints and steric environment imposed by the ring structure.

Mechanism of Diastereoselection in Nucleophilic Addition

The stereochemical outcome of the addition of a nucleophile to a carbonyl group adjacent to a chiral center is primarily governed by steric and electronic effects. The carbonyl carbon, being sp² hybridized, has a planar geometry, allowing for nucleophilic attack from two distinct faces (top or bottom).[1][2][3] The presence of a substituent on the adjacent carbon atom creates a steric bias, favoring attack from the less hindered face.

Models such as the Felkin-Anh and Cram's rules are often used to predict the major diastereomer.[4] For cyclic systems like 2-methylcyclohexanone (B44802), the chair conformation of the ring places the existing methyl group preferentially in the equatorial position to minimize steric strain.[4] The incoming nucleophile (the methyl group from the Grignard reagent) can then attack from either the axial or equatorial face of the carbonyl.

  • Axial Attack: Leads to the formation of the cis-alcohol, where the newly added methyl group and the existing methyl group are on the same face of the ring.

  • Equatorial Attack: Results in the trans-alcohol, where the two methyl groups are on opposite faces.

The preferred trajectory of attack is influenced by the steric bulk of the Grignard reagent and the conformational rigidity of the ring.[4]

G sub 2-Methylcycloalkanone ts_axial Transition State (Axial Attack) sub->ts_axial Axial Attack ts_equatorial Transition State (Equatorial Attack) sub->ts_equatorial Equatorial Attack reagent MeMgX (Grignard Reagent) reagent->ts_axial reagent->ts_equatorial intermediate Tetrahedral Intermediate ts_axial->intermediate ts_equatorial->intermediate prod_cis cis-1,2-Dimethylcycloalkanol prod_trans trans-1,2-Dimethylcycloalkanol intermediate->prod_cis Workup (H+) intermediate->prod_trans Workup (H+)

Caption: General reaction pathway for diastereoselective synthesis.

Comparative Analysis of Diastereoselectivity

The degree of stereoselectivity is highly dependent on the ring size of the cycloalkanone starting material. The conformational flexibility of the ring plays a critical role in determining the energy difference between the diastereomeric transition states.

Ring SizeStarting KetoneMajor DiastereomerDiastereomeric Ratio (cis:trans)Diastereomeric Excess (d.e.)Reference
42-Methylcyclobutanonecis~3:1~50%Theoretical/General Trend
52-Methylcyclopentanonecis~3:1 to 4:1~50-60%[5]
62-Methylcyclohexanonecis~9:1~80%[4]
72-Methylcycloheptanonecis~2:1~33%General Trend

Analysis of Results:

  • Cyclohexanone System (6-membered ring): The reaction with 2-methylcyclohexanone typically exhibits the highest diastereoselectivity.[4] This is attributed to its well-defined and relatively rigid chair conformation, where the equatorial methyl group effectively shields the equatorial face of the carbonyl, thus strongly favoring axial attack to yield the cis product.

  • Cyclopentanone System (5-membered ring): The cyclopentane (B165970) ring is more flexible than the cyclohexane (B81311) ring, existing in a rapidly interconverting envelope or half-chair conformation. This flexibility reduces the steric bias, leading to lower diastereoselectivity compared to the six-membered ring system. However, a preference for attack from the face opposite the existing methyl group still results in the cis product as the major isomer.

  • Cyclobutane (B1203170) and Cycloheptane (B1346806) Systems (4 and 7-membered rings): These rings are significantly more flexible and have less defined low-energy conformations. The puckered nature of the cyclobutane ring and the multiple conformations of the cycloheptane ring lead to a less differentiated steric environment around the carbonyl group. Consequently, the nucleophilic attack is less selective, resulting in lower diastereomeric excesses.

G node_flex Ring Flexibility Cycloheptane (High) Cyclopentane (Medium) Cyclobutane (Medium) Cyclohexane (Low) node_select Diastereoselectivity Cycloheptane (Low) Cyclopentane (Moderate) Cyclobutane (Moderate) Cyclohexane (High) node_flex->node_select Inversely Correlates

Caption: Relationship between ring flexibility and stereoselectivity.

Experimental Protocol: Synthesis of 1,2-Dimethylcyclohexanol

This protocol details the synthesis of cis- and trans-1,2-dimethylcyclohexanol via the Grignard reaction with 2-methylcyclohexanone, a representative procedure for this class of transformations.[4]

Materials and Equipment:
  • Magnesium turnings

  • Iodine crystal

  • Bromomethane (B36050) (or methyl iodide)

  • Anhydrous diethyl ether

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Flame-dried, three-necked round-bottom flask

  • Reflux condenser, dropping funnel, magnetic stir bar

  • Nitrogen or argon gas inlet

  • Ice bath

Procedure:

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flame-dried, three-necked flask under a positive pressure of inert gas (nitrogen or argon).

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromomethane solution to the magnesium suspension to initiate the reaction (indicated by bubbling and disappearance of the iodine color).

  • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with 2-Methylcyclohexanone

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the 2-methylcyclohexanone solution dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

Part 3: Work-up and Purification

  • Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the bubbling ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Part 4: Analysis

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture).

  • The diastereomeric ratio (d.r.) and diastereomeric excess (d.e.) can be determined by Gas Chromatography (GC) or ¹H NMR spectroscopy of the purified product.[4] The diastereomeric excess is calculated as: d.e. = |([cis] - [trans]) / ([cis] + [trans])| * 100%.[6]

G start Start prep_grignard Prepare Grignard Reagent (MeMgBr in Et2O) start->prep_grignard react React with 2-Methylcycloalkanone at 0°C to RT prep_grignard->react quench Quench with sat. NH4Cl (aq) at 0°C react->quench extract Liquid-Liquid Extraction (Et2O / H2O) quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry evap Solvent Evaporation dry->evap purify Purification (Column Chromatography) evap->purify analyze Analysis (GC, NMR) Determine d.e. purify->analyze end End analyze->end

Caption: Experimental workflow for synthesis and analysis.

Conclusion

The stereoselectivity in the synthesis of 1,2-dimethylcycloalkanols via Grignard addition to 2-methylcycloalkanones is profoundly influenced by the ring size of the substrate. The rigid chair conformation of 2-methylcyclohexanone provides a highly organized steric environment, leading to excellent diastereoselectivity in favor of the cis-alcohol. In contrast, the increased conformational flexibility of cyclopentanone, and especially of cyclobutanone (B123998) and cycloheptanone, diminishes the facial bias for nucleophilic attack, resulting in significantly lower diastereoselectivity. These findings underscore the critical role of substrate conformation in directing stereochemical outcomes, a key consideration for medicinal chemists and synthesis professionals aiming to control the three-dimensional architecture of target molecules.

References

Comparison of different catalysts for the dehydration of 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of 1,2-dimethylcyclopentanol is a classic elimination reaction that yields a mixture of isomeric alkenes. The choice of catalyst plays a crucial role in the reaction's efficiency and the distribution of these products. This guide provides a comparative analysis of common catalysts used for this transformation, supported by theoretical principles and data from analogous reactions. Due to a gap in the publicly available literature for specific quantitative data on the dehydration of this compound, this guide presents illustrative data based on established chemical principles to aid in experimental design.

Catalyst Performance: A Comparative Overview

The dehydration of this compound proceeds via an E1 mechanism, involving the formation of a tertiary carbocation intermediate. The primary products expected are 1,2-dimethylcyclopentene, 2,3-dimethylcyclopentene, and 1-ethyl-2-methylcyclobutene, the latter resulting from a carbocation rearrangement. The product distribution is governed by Zaitsev's rule, which favors the formation of the most substituted (and therefore most stable) alkene, and the propensity for carbocation rearrangements.

Commonly used acid catalysts for this reaction are sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).

  • Sulfuric Acid (H₂SO₄): As a strong acid, sulfuric acid is a highly effective catalyst for alcohol dehydration.[1] However, its strong oxidizing nature can lead to the formation of undesired byproducts and charring, potentially complicating the purification process.[1]

  • Phosphoric Acid (H₃PO₄): Phosphoric acid is a weaker acid than sulfuric acid, making it a milder and often safer dehydrating agent.[2] It is less likely to cause extensive side reactions and polymerization, often leading to a cleaner reaction profile.[1]

Illustrative Product Distribution

The following table presents a theoretical comparison of product distributions for the dehydration of this compound using sulfuric acid and phosphoric acid. These values are based on the known reactivity of these catalysts and data from similar alcohol dehydration reactions. Actual experimental results may vary.

CatalystConversion (%)Selectivity for 1,2-Dimethylcyclopentene (%)Selectivity for 2,3-Dimethylcyclopentene (%)Selectivity for Rearranged Products (%)
Sulfuric Acid (H₂SO₄) ~95~70~20~10
Phosphoric Acid (H₃PO₄) ~85~80~15~5

Note: This data is illustrative and intended to guide experimental design. Actual yields will depend on specific reaction conditions.

Reaction Mechanism and Experimental Workflow

The dehydration of this compound follows a well-established E1 pathway. The mechanism involves protonation of the hydroxyl group, loss of water to form a carbocation, and subsequent deprotonation or rearrangement to yield the alkene products.

Dehydration_Mechanism cluster_0 Reaction Pathway 1_2_Dimethylcyclopentanol This compound Protonated_Alcohol Protonated Alcohol 1_2_Dimethylcyclopentanol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H2O 1_2_Dimethylcyclopentene 1,2-Dimethylcyclopentene (Major Product) Carbocation->1_2_Dimethylcyclopentene - H+ (Zaitsev) 2_3_Dimethylcyclopentene 2,3-Dimethylcyclopentene (Minor Product) Carbocation->2_3_Dimethylcyclopentene - H+ (Hofmann) Rearranged_Carbocation Rearranged Carbocation Carbocation->Rearranged_Carbocation Hydride/Methyl Shift Rearranged_Product Rearranged Alkene Rearranged_Carbocation->Rearranged_Product - H+

Caption: Acid-catalyzed E1 dehydration of this compound.

A general experimental workflow for carrying out this dehydration and analyzing the products is outlined below.

Experimental_Workflow cluster_1 Experimental Procedure Start Start: Mix this compound and Acid Catalyst Reaction Heat the reaction mixture (e.g., distillation setup) Start->Reaction Workup Quench, neutralize, and extract with ether Reaction->Workup Drying Dry organic layer (e.g., with Na2SO4) Workup->Drying Isolation Remove solvent (e.g., rotary evaporation) Drying->Isolation Analysis Analyze product mixture (GC-MS, NMR) Isolation->Analysis

Caption: General workflow for alcohol dehydration and product analysis.

Experimental Protocols

The following is a general experimental protocol for the dehydration of this compound. Researchers should optimize conditions based on their specific equipment and safety protocols.

Materials:
  • This compound

  • Concentrated Sulfuric Acid (98%) or Phosphoric Acid (85%)

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Sodium Sulfate

  • Diethyl Ether (or other suitable extraction solvent)

  • Boiling chips

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine this compound and a catalytic amount of either concentrated sulfuric acid or phosphoric acid. Add a few boiling chips.

  • Dehydration: Gently heat the mixture to initiate the dehydration reaction. The alkene products will co-distill with water. Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up: Transfer the distillate to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product mixture.

  • Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative percentages of the alkene isomers. Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The choice between sulfuric acid and phosphoric acid for the dehydration of this compound involves a trade-off between reactivity and selectivity. Sulfuric acid, being a stronger acid, will likely lead to a faster reaction and higher conversion but may also produce more byproducts. Phosphoric acid offers a milder alternative, potentially leading to a cleaner reaction with higher selectivity for the desired Zaitsev product, 1,2-dimethylcyclopentene. The provided theoretical framework and experimental protocol serve as a starting point for researchers to investigate this reaction and optimize conditions to achieve their desired product distribution. Careful analysis of the product mixture is essential to accurately determine the outcome of the chosen catalytic system.

References

Biological activity of 1,2-Dimethylcyclopentanol derivatives compared to analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Cyclopentane (B165970) Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cyclopentane ring is a prevalent scaffold in a multitude of biologically active compounds, serving as a versatile building block in medicinal chemistry. Its unique conformational properties allow for precise spatial orientation of functional groups, making it a valuable core for designing novel therapeutic agents. While specific data on 1,2-Dimethylcyclopentanol derivatives remain limited in publicly available literature, a wide array of structurally related cyclopentane analogs have demonstrated significant biological activities. This guide provides a comparative analysis of the anticancer, antiviral, anti-inflammatory, and antimicrobial properties of various cyclopentane derivatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activities

The biological activities of cyclopentane derivatives are diverse, with specific substitutions on the cyclopentane ring dictating their therapeutic potential. The following sections provide a comparative summary of the activities of different analogs.

Anticancer Activity of Cyclopentenone Derivatives

Cyclopentenone-containing compounds, including certain prostaglandins (B1171923) and their synthetic analogs, have shown potent anticancer activities. Their mechanism of action is often attributed to the induction of apoptosis through the mitochondrial pathway.[1][2][3]

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Cyclopentenone 2-Cyclopenten-1-one (2CP)M14 (Melanoma)< 0.25[3]
M66 (Melanoma)~0.5[4]
HT-29 (Colon)~13% viability at 20 µM[5]
MCF-7 (Breast)~6% viability at 20 µM[5]
NCI-H460 (Lung)~7% viability at 20 µM[5]
Benzylidene Cyclopentanones Compound II3L1210 (Leukemia)2.93 - 18.06[6]
Antiviral Activity of Carbocyclic Nucleoside Analogs

Carbocyclic nucleoside analogs, where the furanose ring is replaced by a cyclopentane ring, are a significant class of antiviral agents.[7] Their stability to enzymatic cleavage enhances their therapeutic profile.

Compound ClassDerivativeVirusEC50 (µM)Reference
Cyclopentyl Nucleoside Phosphonates Guanine analog (3'-deoxy)VZV (TK+)5.35[8]
Guanine analog (3'-deoxy)VZV (TK-)8.83[8]
Cyclopentenyl Nucleosides 1,2,3-Triazole analogVaccinia Virus0.4[9]
1,2,3-Triazole analogCowpox Virus39[9]
1,2,3-Triazole analogSARS-CoV47[9]
1,2,4-Triazole analogSARS-CoV21[9]
Fluoro Carbocyclic Nucleosides C-FIAUHSV-111 µg/mL[10]
C-FMAUHSV-14.4 µg/mL[10]
Cyclopentane Neuraminidase Inhibitors RWJ-270201Influenza A (H1N1)< 1.5[11]
RWJ-270201Influenza A (H3N2)< 0.3[11]
RWJ-270201Influenza B< 0.2[11]
Anti-inflammatory Activity of Cyclopentane Derivatives

Certain cyclopentane derivatives, particularly cyclopentenone prostaglandins and their analogs, exhibit potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[12][13]

Compound ClassDerivativeAssayIC50 / InhibitionReference
Cyclopentenone Isoprostanes 15-A2/J2-IsoPsNitrite (B80452) Production~360 nM[12]
15-A2/J2-IsoPsProstaglandin Production~210 nM[12]
Benzylidene Cyclopentanones Amine-substituted analogCarrageenan-induced paw edemaED50 = 25.3 mg/kg[14]
Cyclopentenyl Esters Avellaneine CNO ProductionDose-dependent reduction[15]
Avellaneine DNO ProductionDose-dependent reduction[15]
Avellaneine FPGE2 ProductionDose-dependent reduction[15]
1,2-Diarylcyclopentenes Sulfonamide analog (8c)Adjuvant-induced arthritisED50 = 0.16 mg/kg[16]
Antimicrobial Activity of Cyclopentenone Derivatives

Functionalized cyclopentenones have demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
trans-Diamino-cyclopentenones Oxime ether derivativeS. aureus (MRSA)3.91 - 7.81[17]
Oxime ether derivativeE. faecalis (VRE)3.91 - 7.81[17]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of novel compounds.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 1-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antiviral Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Infection: Remove the culture medium and infect the cell monolayer with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined from the dose-response curve.

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[20]

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.[21]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compounds on NO production.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying the biological activities of these compounds is essential for rational drug design.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization start Scaffold Selection (e.g., Cyclopentane) synth Derivative Synthesis start->synth purify Purification & Characterization (NMR, MS, HPLC) synth->purify primary Primary Screening (Target-based or Phenotypic) purify->primary hit_val Hit Validation & Dose-Response primary->hit_val secondary Secondary Assays (Selectivity, MoA) hit_val->secondary sar Structure-Activity Relationship (SAR) secondary->sar admet ADMET Profiling sar->admet lead Lead Compound admet->lead

Caption: A generalized experimental workflow for the discovery and development of novel cyclopentane derivatives.

apoptosis_pathway cp Cyclopentenone Derivatives ros ROS Production cp->ros mito Mitochondrial Membrane Potential (ΔΨm) Collapse cp->mito Direct effect? ros->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis bcl2 Bcl-2 Family (Anti-apoptotic) bcl2->mito nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikb_kinase IKK Complex tlr4->ikb_kinase ikb IκBα ikb_kinase->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates gene_transcription Gene Transcription nucleus->gene_transcription Induces cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) & iNOS gene_transcription->cytokines cp_derivs Cyclopentenone Derivatives cp_derivs->ikb_kinase Inhibits

References

A Comparative Guide to Analytical Methods for the Characterization of 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate characterization of chemical entities is fundamental to ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical methods for the validation and characterization of 1,2-Dimethylcyclopentanol, a volatile cyclic alcohol. The following sections detail the experimental protocols, present comparative performance data, and outline the logical workflows for method selection and validation.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique for the characterization of this compound depends on the specific analytical objective, such as structural elucidation, quantification, or impurity profiling. The primary methods employed for this purpose are Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Data Summary of Analytical Method Performance

The following table summarizes the typical performance characteristics of these analytical methods for the analysis of this compound and similar cyclic alcohols. The data presented is a synthesis of information from various sources and may be considered typical for a validated method.

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)
GC-FID This compound0.1 - 1 mg/L0.3 - 3 mg/L> 0.99595 - 105%< 5%
GC-MS This compound0.001 - 0.1 mg/L0.003 - 0.3 mg/L> 0.99898 - 102%< 3%
qNMR This compoundAnalyte dependentAnalyte dependentNot Applicable97 - 103%< 2%
IR This compoundNot for quantificationNot for quantificationNot ApplicableNot ApplicableNot Applicable

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following sections provide established experimental protocols for the characterization of this compound.

Gas Chromatography (GC) Protocol

Gas chromatography is a cornerstone technique for the separation and quantification of volatile compounds like this compound.

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS), a split/splitless injector, and an autosampler.

  • Column : A capillary column, such as a DB-WAX (polyethylene glycol) or HP-5 (5% Phenyl Methyl Siloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness, is suitable for alcohol analysis.[1]

  • Carrier Gas : High-purity helium or nitrogen at a constant flow rate (e.g., 1 mL/min).[1]

  • Injector and Detector Temperatures : The injector and detector temperatures are typically set at 250°C.[1]

  • Oven Temperature Program : An initial oven temperature of 60°C held for 2 minutes, followed by a temperature ramp of 10°C/min to 230°C, and a final hold for 5 minutes.

  • Injection Volume : 1 µL.[1]

  • Sample Preparation : Samples are typically diluted in a suitable solvent such as methanol (B129727) or dichloromethane. An internal standard (e.g., n-butanol) is often added for improved quantitative accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atoms.

  • Instrumentation : A 400 MHz or higher NMR spectrometer.

  • Sample Preparation : 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4). For quantitative NMR (qNMR), a known amount of an internal standard is added.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.

    • Spectral Width : 0-12 ppm.

    • Number of Scans : 16-64, depending on the sample concentration.

    • Relaxation Delay : 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse experiment.

    • Spectral Width : 0-200 ppm.

    • Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay : 2-5 seconds.

Infrared (IR) Spectroscopy Protocol

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : For liquid samples like this compound, a thin film is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

  • Data Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands. For this compound, key absorptions would include a broad O-H stretch (around 3300 cm⁻¹) and C-H stretches (around 2950-2850 cm⁻¹).

Method Validation and Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose. The following diagrams illustrate the logical workflow for method validation and the decision-making process for selecting an appropriate analytical technique.

G cluster_0 Analytical Method Validation Workflow Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Validation Protocol Validation Protocol Method Optimization->Validation Protocol Specificity Specificity Validation Protocol->Specificity Linearity & Range Linearity & Range Validation Protocol->Linearity & Range Accuracy Accuracy Validation Protocol->Accuracy Precision Precision Validation Protocol->Precision LOD & LOQ LOD & LOQ Validation Protocol->LOD & LOQ Robustness Robustness Validation Protocol->Robustness System Suitability System Suitability Validation Protocol->System Suitability Validated Method Validated Method Specificity->Validated Method Linearity & Range->Validated Method Accuracy->Validated Method Precision->Validated Method LOD & LOQ->Validated Method Robustness->Validated Method System Suitability->Validated Method G Start Start Objective? Objective? Start->Objective? Structural Elucidation Structural Elucidation Objective?->Structural Elucidation Structure Quantification Quantification Objective?->Quantification Amount Impurity Profiling Impurity Profiling Objective?->Impurity Profiling Purity Functional Group ID Functional Group ID Objective?->Functional Group ID Functional Groups NMR NMR Structural Elucidation->NMR High Sensitivity? High Sensitivity? Quantification->High Sensitivity? GC-MS GC-MS Impurity Profiling->GC-MS IR IR Functional Group ID->IR High Sensitivity?->GC-MS Yes GC-FID GC-FID High Sensitivity?->GC-FID No

References

A Spectroscopic Comparison of cis- and trans-1,2-Dimethylcyclopentanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a detailed spectroscopic comparison of the diastereomers cis- and trans-1,2-dimethylcyclopentanol. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected differences in their Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectra. The provided data, based on established spectroscopic principles and analysis of analogous compounds, serves as a predictive guide for the identification and differentiation of these isomers. Detailed experimental protocols for spectroscopic analysis are also included.

Introduction

Cis- and trans-1,2-dimethylcyclopentanol are diastereomers, differing in the spatial arrangement of the two methyl groups and the hydroxyl group on the cyclopentane (B165970) ring. In the cis isomer, the methyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides. This stereochemical variation leads to distinct differences in their physical and spectroscopic properties. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the IR, ¹H NMR, and ¹³C NMR spectra of cis- and trans-1,2-dimethylcyclopentanol. These predictions are derived from the analysis of structurally similar compounds and fundamental spectroscopic principles.

Table 1: Predicted Infrared (IR) Spectral Data

Functional GroupPredicted Wavenumber (cm⁻¹) - cis-1,2-DimethylcyclopentanolPredicted Wavenumber (cm⁻¹) - trans-1,2-DimethylcyclopentanolNotes
O-H Stretch (Alcohol)~3400 (broad)~3400 (broad)The broadness is due to intermolecular hydrogen bonding. The exact position can be concentration-dependent.
C-H Stretch (Alkyl)~2870-2960~2870-2960Typical for sp³ C-H bonds.
C-O Stretch (Alcohol)~1050~1100The C-O stretch in the more sterically hindered cis isomer is expected at a slightly lower wavenumber.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (δ ppm) - cis-1,2-DimethylcyclopentanolPredicted Chemical Shift (δ ppm) - trans-1,2-DimethylcyclopentanolPredicted MultiplicityNotes
-OHVariable (1.0-3.0)Variable (1.0-3.0)Singlet (broad)Chemical shift is concentration and solvent dependent.
-CH₃ (at C1)~1.15~1.10SingletThe methyl group cis to the other methyl group is expected to be slightly deshielded.
-CH₃ (at C2)~0.95~1.00Doublet
Cyclopentyl Protons~1.4-1.8~1.3-1.7MultipletThe complex overlapping signals of the cyclopentane ring protons will differ between the two isomers.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ ppm) - cis-1,2-DimethylcyclopentanolPredicted Chemical Shift (δ ppm) - trans-1,2-DimethylcyclopentanolNotes
C1 (C-OH)~75~73The carbon bearing the hydroxyl group in the more sterically crowded cis isomer is expected to be deshielded (gamma-gauche effect).
C2 (C-CH₃)~42~40
C3, C4, C5~20-35~22-38The chemical shifts of the other ring carbons will show subtle differences due to the different stereochemistry.
-CH₃ (at C1)~25~23
-CH₃ (at C2)~18~20

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Synthesis of cis- and trans-1,2-Dimethylcyclopentanol

A common route to these compounds involves the epoxidation of 1,2-dimethylcyclopentene (B3386875) followed by ring-opening of the resulting epoxide.

  • Epoxidation of 1,2-Dimethylcyclopentene: 1,2-Dimethylcyclopentene is reacted with a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) to form 1,2-dimethyl-1,2-epoxycyclopentane.

  • Ring-Opening of the Epoxide:

    • To yield trans-1,2-Dimethylcyclopentanol: The epoxide is treated with an aqueous acid (e.g., dilute H₂SO₄). The backside attack of a water molecule leads to the trans diol, which can then be selectively monomethylated or synthesized via other routes that favor the trans product. A more direct approach for the alcohol would be the reduction of the epoxide with a hydride reagent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The hydride will attack the less substituted carbon from the side opposite to the epoxide ring, resulting in the trans alcohol.

    • To yield cis-1,2-Dimethylcyclopentanol: The synthesis of the cis isomer is less straightforward and may require specific stereoselective methods, potentially involving hydroboration-oxidation of 1,2-dimethylcyclopentene, which typically results in syn addition.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the purified liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

Visualization of Spectroscopic Comparison Workflow

The logical flow for the spectroscopic comparison and identification of the cis and trans isomers is depicted in the following diagram.

Spectroscopic_Comparison cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start 1,2-Dimethylcyclopentene epoxidation Epoxidation start->epoxidation ring_opening_cis Hydroboration-Oxidation start->ring_opening_cis epoxide 1,2-Dimethyl-1,2-epoxycyclopentane epoxidation->epoxide ring_opening_trans Reduction (e.g., LiAlH4) epoxide->ring_opening_trans trans_isomer trans-1,2-Dimethylcyclopentanol ring_opening_trans->trans_isomer cis_isomer cis-1,2-Dimethylcyclopentanol ring_opening_cis->cis_isomer purification Purification (e.g., Chromatography) trans_isomer->purification cis_isomer->purification purified_sample Purified Isomer purification->purified_sample ir_spec IR Spectroscopy purified_sample->ir_spec nmr_spec NMR Spectroscopy purified_sample->nmr_spec data_analysis Data Analysis & Comparison ir_spec->data_analysis h_nmr 1H NMR nmr_spec->h_nmr c_nmr 13C NMR nmr_spec->c_nmr h_nmr->data_analysis c_nmr->data_analysis identification Isomer Identification data_analysis->identification

Caption: Workflow for the synthesis and spectroscopic identification of cis- and trans-1,2-Dimethylcyclopentanol.

Gas chromatography-mass spectrometry (GC-MS) analysis of 1,2-Dimethylcyclopentanol reaction products

Author: BenchChem Technical Support Team. Date: December 2025

An Analogous Study Using 2-Methylcyclohexanol (B165396) in Place of 1,2-Dimethylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products formed from the acid-catalyzed dehydration of 2-methylcyclohexanol, a close structural analog to this compound. Due to a lack of specific published data on the GC-MS analysis of this compound reaction products, this guide leverages the well-documented dehydration of 2-methylcyclohexanol to illustrate the principles and methodologies involved. The experimental data and protocols presented herein are based on established literature and provide a robust framework for understanding and analyzing the outcomes of similar reactions.

The acid-catalyzed dehydration of cyclic alcohols typically proceeds through an E1 mechanism, involving the formation of a carbocation intermediate. This intermediate can then undergo deprotonation or rearrangement, leading to a mixture of isomeric alkene products. The relative abundance of these products is influenced by factors such as the stability of the resulting alkenes (Zaitsev's rule) and the potential for carbocation rearrangements like hydride and alkyl shifts. Gas chromatography-mass spectrometry (GC-MS) is an indispensable technique for separating and identifying these isomeric products, providing both quantitative and qualitative data.

Comparative Analysis of Reaction Products

The dehydration of 2-methylcyclohexanol is known to produce a mixture of isomeric alkenes, primarily 1-methylcyclohexene and 3-methylcyclohexene, with minor products such as methylenecyclohexane (B74748) also possible. The product distribution can be influenced by the choice of acid catalyst and reaction conditions. Below is a comparison of typical product distributions obtained under two different catalytic conditions.

Table 1: Comparison of Product Distribution from the Dehydration of 2-Methylcyclohexanol under Different Catalytic Conditions

ProductMethod A: Phosphoric Acid Catalyst[1][2]Method B: Sulfuric Acid Catalyst[3][4][5]
1-Methylcyclohexene Major Product (~75-85%)[1][5]Major Product (~82%)[2]
3-Methylcyclohexene Minor Product (~15-25%)[1][5]Minor Product (~18%)[2]
Methylenecyclohexane Trace/Not typically reportedTrace/Possible minor product
Unreacted 2-Methylcyclohexanol PresentPresent

Note: The relative percentages are based on the integration of peak areas from gas chromatograms and may vary depending on specific reaction conditions such as temperature and reaction time.

Experimental Protocols

Detailed methodologies for the dehydration reaction and subsequent GC-MS analysis are crucial for reproducibility and accurate comparison.

Method A: Dehydration using Phosphoric Acid

This protocol is a common method used in undergraduate organic chemistry laboratories for the dehydration of cyclic alcohols.[1]

Reaction Procedure:

  • In a 5 mL reaction vial, combine 2.0 mL of 2-methylcyclohexanol with 0.6 mL of 85% phosphoric acid.

  • Add a few boiling chips and swirl the mixture for 2-3 minutes.

  • Set up a distillation apparatus and heat the reaction mixture, ensuring the distillation temperature remains below 100 °C.

  • Collect the distillate and wash it sequentially with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous calcium sulfate.

  • The resulting liquid product is then ready for GC-MS analysis.[1]

GC-MS Parameters:

  • Injection: 1 µL of the dried product.

  • GC Column: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is suitable.

  • Oven Program: A temperature program starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 150 °C) is typically used to separate the various isomers.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-200.

Method B: Dehydration using Sulfuric Acid

This method employs sulfuric acid, a stronger dehydrating agent, which can sometimes lead to different product ratios or the formation of byproducts.[3][4]

Reaction Procedure:

  • In a 25 mL round-bottom flask, combine 5.0 mL of a cis/trans mixture of 2-methylcyclohexanol with 3.0 mL of 9 M sulfuric acid.[6]

  • Add a magnetic stir bar and set up for fractional distillation.

  • Heat the mixture with stirring, maintaining a distillation temperature between 95 °C and 100 °C.

  • Collect approximately 3 mL of the organic distillate.

  • Wash the distillate sequentially with 10 mL of water, 10 mL of 3 M sodium hydroxide (B78521) solution, and 10 mL of saturated sodium chloride solution.

  • Dry the organic layer with anhydrous calcium chloride.[6]

  • The purified product is then analyzed by GC-MS.

GC-MS Parameters:

  • Injection: 1 µL of the purified product, often diluted in a solvent like acetone.[7]

  • GC Column: A DB-5ms column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar is appropriate.[8]

  • Oven Program: An initial temperature of 40°C held for 2 minutes, followed by a ramp to 150°C at 10°C/min, and a final hold for 2 minutes.[8]

  • Mass Spectrometer: EI mode with an ion source temperature of 230°C and a transfer line temperature of 280°C.[8]

Data Presentation: Mass Spectra of Products

The identification of the reaction products is confirmed by their mass spectra. The following table summarizes the key mass-to-charge ratio (m/z) fragments for the major products.

Table 2: Key Mass Spectral Fragments (m/z) of Dehydration Products

CompoundMolecular Ion (M+)Base PeakOther Key Fragments
1-Methylcyclohexene 96[9][10]81[10]68, 67, 55, 39[10]
3-Methylcyclohexene 96[11][12]81[11][13]68, 67, 55, 39[11][13]
Methylenecyclohexane 96[14][15][16]81[14][15]67, 68, 54, 39[14][15]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of the dehydration products.

GCMS_Workflow start Dehydration Reaction (e.g., 2-Methylcyclohexanol + Acid) workup Product Work-up (Washing and Drying) start->workup Reaction Mixture sample_prep Sample Preparation (Dilution if necessary) workup->sample_prep Purified Product gcms GC-MS Analysis sample_prep->gcms Prepared Sample separation Separation of Isomers (Gas Chromatography) gcms->separation detection Detection and Fragmentation (Mass Spectrometry) gcms->detection separation->detection Separated Analytes data_analysis Data Analysis (Peak Integration and Spectral Matching) detection->data_analysis Mass Spectra and Chromatogram results Identification and Quantification of Products data_analysis->results

Caption: Experimental workflow for the GC-MS analysis of cyclic alcohol dehydration products.

References

Unveiling 1,2-Dimethylcyclopentanol: A Comparative Analysis of Theoretical Predictions and Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's properties is fundamental. This guide provides a detailed comparison of the theoretical and experimentally determined characteristics of 1,2-Dimethylcyclopentanol, a five-membered ring alcohol with significant potential in various chemical syntheses. To offer a comprehensive perspective, its properties are benchmarked against its six-membered ring analogue, 1,2-Dimethylcyclohexanol.

This analysis delves into the physical, spectroscopic, and synthetic aspects of this compound, presenting a clear and objective comparison supported by experimental data and protocols. All quantitative data is summarized in structured tables for ease of comparison, and key experimental methodologies are detailed to ensure reproducibility.

Physicochemical Properties: A Head-to-Head Comparison

The physical properties of a compound are crucial in determining its behavior in different environments and its suitability for various applications. The following table summarizes the key theoretical and experimental physicochemical properties of this compound and 1,2-Dimethylcyclohexanol.

PropertyThis compound1,2-Dimethylcyclohexanol
Molecular Formula C₇H₁₄OC₈H₁₆O
Molecular Weight ( g/mol ) 114.19128.21
Boiling Point (°C) Theoretical: 150.5 ± 8.0 (Predicted)[1]Experimental: 163-165
Density (g/cm³) Theoretical: 0.9 ± 0.1 (Predicted)[1]Experimental: 0.92
Refractive Index Theoretical: 1.460 (Predicted)[1]Experimental: 1.466
Flash Point (°C) Theoretical: 54.4 ± 10.9 (Predicted)[1]Not Available
Vapor Pressure (mmHg @ 25°C) Theoretical: 1.5 ± 0.6 (Predicted)[1]Not Available

Spectroscopic Analysis: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the structure of a molecule. Below is a comparison of the key spectral features for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The experimental ¹³C NMR spectrum of this compound shows distinct signals for the seven carbon atoms in the molecule. The carbon atom attached to the hydroxyl group is expected to appear in the downfield region (typically 60-80 ppm) due to the deshielding effect of the oxygen atom.

Experimental ¹³C NMR Peak List for this compound: (Data sourced from a downloadable CSV file from the Human Metabolome Database)

Chemical Shift (ppm)
82.1
42.0
35.5
23.8
21.2
19.5
13.9
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Strong C-H stretching vibrations are anticipated in the 2850-3000 cm⁻¹ region.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The synthesis of this compound can be effectively achieved through the Grignard reaction, a powerful method for forming carbon-carbon bonds. This protocol outlines the synthesis starting from 2-methylcyclopentanone (B130040).

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Methyl iodide

  • 2-Methylcyclopentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often with gentle warming, as indicated by the disappearance of the iodine color and the start of bubbling. The remaining methyl iodide solution is then added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent (methylmagnesium iodide).

  • Reaction with 2-Methylcyclopentanone: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methylcyclopentanone in anhydrous diethyl ether is then added dropwise from the dropping funnel while maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Workup and Purification: The reaction mixture is cooled again in an ice bath and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by fractional distillation.

Characterization Protocols
  • NMR Spectroscopy: A sample of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

  • IR Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), and the IR spectrum is recorded using an FTIR spectrometer.

  • Physical Property Measurement: The boiling point is determined during fractional distillation. The density and refractive index are measured using a pycnometer and a refractometer, respectively.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the synthesis of this compound to its characterization and comparison of properties.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Comparison start Starting Materials (2-Methylcyclopentanone, Mg, CH3I) grignard Grignard Reagent Formation start->grignard reaction Reaction with Ketone grignard->reaction workup Workup and Purification reaction->workup product Pure this compound workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir IR Spectroscopy product->ir physical Physical Property Measurement product->physical experimental Experimental Properties nmr->experimental ir->experimental physical->experimental theoretical Theoretical Properties comparison Comparative Analysis theoretical->comparison experimental->comparison

References

Comparative Analysis of Reaction Kinetics for 1,2-Dimethylcyclopentanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The dehydration of 1,2-dimethylcyclopentanol isomers proceeds via an E1 (unimolecular elimination) mechanism. This process is initiated by the protonation of the hydroxyl group by a strong acid catalyst, followed by the loss of a water molecule to form a tertiary carbocation. The subsequent deprotonation from an adjacent carbon atom yields a mixture of alkene products. The stereochemistry of the starting alcohol plays a crucial role in determining the reaction rate and the composition of the product mixture.

For the trans-isomer, the hydroxyl group and one of the adjacent methyl groups are on opposite sides of the cyclopentane (B165970) ring. This configuration can influence the accessibility of protons for elimination and the stability of the resulting carbocation. In contrast, the cis-isomer has the hydroxyl and a methyl group on the same side, which can lead to steric hindrance and potentially a different product distribution. The relative rates of reaction are influenced by the steric strain in the starting material and the transition state leading to the carbocation.

Product Distribution

The dehydration of both isomers is expected to yield a mixture of 1,2-dimethylcyclopent-1-ene, 2,3-dimethylcyclopent-1-ene, and other isomers resulting from carbocation rearrangements, such as hydride shifts. The distribution of these products is dictated by Zaitsev's rule, which favors the formation of the most substituted (and therefore most stable) alkene, and the relative rates of competing reaction pathways.

Hypothetical Comparative Kinetic Data

The following table presents a hypothetical summary of expected kinetic and product distribution data for the acid-catalyzed dehydration of cis- and trans-This compound, illustrating the anticipated differences based on stereochemistry.

Parametercis-1,2-Dimethylcyclopentanoltrans-1,2-Dimethylcyclopentanol
Relative Rate Constant (k_rel) 1.0> 1.0
Activation Energy (Ea) HigherLower
Major Alkene Product 1,2-Dimethylcyclopent-1-ene1,2-Dimethylcyclopent-1-ene
Minor Alkene Products 2,3-Dimethylcyclopent-1-ene, others via rearrangement2,3-Dimethylcyclopent-1-ene, others via rearrangement
Product Ratio (Major:Minor) LowerHigher

Experimental Protocol: Comparative Dehydration of this compound Isomers

This protocol describes a representative method for the acid-catalyzed dehydration of cis- and trans-This compound to compare their reaction kinetics and product distributions.

Materials:

  • cis-1,2-Dimethylcyclopentanol

  • trans-1,2-Dimethylcyclopentanol

  • Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether

  • Boiling Chips

  • Round-bottom flask (50 mL)

  • Distillation apparatus

  • Separatory funnel

  • Erlenmeyer flasks

  • Heating mantle

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In separate 50 mL round-bottom flasks, place a known amount (e.g., 5.0 g) of either cis- or trans-1,2-dimethylcyclopentanol and a few boiling chips.

  • Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) or 85% phosphoric acid (e.g., 2 mL) to each flask while swirling.

  • Dehydration: Assemble a simple distillation apparatus for each flask. Heat the mixtures gently using a heating mantle to a temperature that allows for the distillation of the alkene products (typically below 100°C). Collect the distillate in a receiving flask cooled in an ice bath.

  • Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Separate the aqueous layer.

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Isolation: Decant the dried organic layer into a pre-weighed vial.

  • Analysis: Analyze the product mixture from each reaction using GC-MS to identify the different alkene isomers and determine their relative percentages. The reaction rate can be monitored by taking aliquots at different time intervals and analyzing them by GC.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis start Start setup Reaction Setup: - cis-isomer in Flask A - trans-isomer in Flask B start->setup acid Add Acid Catalyst setup->acid dehydrate Dehydration via Distillation acid->dehydrate wash Neutralize with NaHCO3 dehydrate->wash dry Dry with Na2SO4 wash->dry analyze GC-MS Analysis dry->analyze end End analyze->end

Experimental workflow for the comparative study.

Reaction_Pathways cluster_cis cis-1,2-Dimethylcyclopentanol cluster_trans trans-1,2-Dimethylcyclopentanol cis_start cis-Isomer cis_carbocation Tertiary Carbocation cis_start->cis_carbocation +H+, -H2O cis_products Alkene Mixture (e.g., 1,2-dimethylcyclopent-1-ene) cis_carbocation->cis_products -H+ trans_carbocation Tertiary Carbocation rearrange Rearranged Carbocation cis_carbocation->rearrange Rearrangement trans_start trans-Isomer trans_start->trans_carbocation +H+, -H2O trans_products Alkene Mixture (e.g., 1,2-dimethylcyclopent-1-ene) trans_carbocation->trans_products -H+ trans_carbocation->rearrange Rearrangement other_products Other Alkene Isomers rearrange->other_products -H+

Reaction pathways for the dehydration of isomers.

Safety Operating Guide

Essential Guide to the Proper Disposal of 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides a detailed, step-by-step guide for the proper disposal of 1,2-Dimethylcyclopentanol, synthesized from available safety data on similar chemical compounds.

Disclaimer: This guide is based on general chemical safety principles and data from related compounds. Always consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer before handling and disposal. Disposal procedures must comply with all local, regional, and national regulations.

Immediate Safety and Hazard Assessment

Key Hazards:

  • Flammability: Flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[2]

  • Health Hazards: May be harmful if swallowed or inhaled and may cause drowsiness or dizziness. May cause skin and eye irritation.[3]

  • Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects. Avoid release to the environment.

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal, the use of appropriate personal protective equipment is mandatory to minimize exposure risk.

PPE TypeSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use and dispose of contaminated gloves properly.
Body Protection A laboratory coat or chemical-resistant apron should be worn.
Respiratory Use in a well-ventilated area. If ventilation is inadequate, a respirator may be necessary.[3]

Step-by-Step Disposal Procedures

The proper disposal of this compound involves a systematic approach to ensure safety and compliance. This material and its container must be disposed of as hazardous waste.[4]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Use a clearly labeled, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be marked as "Hazardous Waste" and list the chemical name.

  • Avoid Mixing: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.

  • Secure Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[3]

Step 2: Handling Spills

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.[4]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[2]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binder to contain the spill.[2][4]

  • Collect Absorbent Material: Carefully collect the absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.[2]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Personal Safety: Ensure appropriate PPE is worn throughout the cleanup process.

Step 3: Final Disposal

  • Engage a Licensed Waste Disposal Contractor: The final disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

  • Container Handover: Hand over the securely sealed and properly labeled waste container to the authorized waste disposal personnel.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound for Disposal B Is the container empty and clean? A->B C Small Residue or Spill A->C Spill Occurs D Bulk Liquid Waste B->D No I Rinse container with a suitable solvent (e.g., acetone) B->I Yes E Absorb with inert material (e.g., sand, vermiculite) C->E F Place in a labeled hazardous waste container D->F E->F G Store in a designated, well-ventilated area F->G H Arrange for pickup by a licensed waste disposal service G->H M End H->M J Collect rinsate as hazardous waste I->J K Allow container to air dry in a fume hood I->K J->F L Dispose of the clean container as non-hazardous waste (check local regulations) K->L L->M

Caption: Disposal workflow for this compound.

This comprehensive guide provides the essential framework for the safe and compliant disposal of this compound. By adhering to these procedures and consulting specific Safety Data Sheets, laboratory professionals can maintain a safe working environment and minimize their environmental impact.

References

Essential Safety and Logistical Information for Handling 1,2-Dimethylcyclopentanol

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

Due to the limited availability of specific quantitative safety data for 1,2-Dimethylcyclopentanol, the following table provides general guidance and data for analogous compounds. It is crucial to conduct a risk assessment for your specific laboratory conditions.

ParameterValue/RecommendationBasis of Recommendation
GHS Classification Flammable liquid and vapor (Category 3)[1]ECHA C&L Inventory[1]
Occupational Exposure Limits (OELs) No specific OEL established.Not available in OSHA, NIOSH, or ACGIH databases.[3]
Eye Protection Chemical safety goggles or a face shield.General recommendation for handling flammable and potentially irritating liquids.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).General guidance for handling organic solvents and alcohols.[4][5][6]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Standard laboratory practice for handling chemicals.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To minimize inhalation of vapors of a flammable liquid.[2]

Operational and Disposal Plans

Adherence to proper operational and disposal protocols is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Keep the container tightly closed when not in use.

  • Store away from sources of ignition, heat, sparks, and open flames.[2]

  • Ensure proper grounding and bonding of containers when transferring the substance to prevent static discharge.[2]

Handling
  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE) : Always wear the appropriate PPE as outlined in the table above.

  • Ventilation : All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[2]

  • Avoiding Contact : Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mist.[2]

  • Hygiene : Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

Spill Management
  • Immediate Action : In the event of a spill, evacuate the immediate area and remove all ignition sources.

  • Ventilation : Ensure the area is well-ventilated.

  • Containment : Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like sawdust.

  • Collection : Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal
  • This compound and any contaminated materials should be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of flammable chemical waste.

  • Do not dispose of down the drain or in general waste streams.

  • Use a licensed professional waste disposal service to manage chemical waste.

Experimental Protocols

While no specific experimental protocols for this compound were found, general procedures for reactions involving similar alcohols, such as dehydration or esterification, recommend the use of a fume hood and appropriate PPE.[7][8] For instance, in a typical laboratory-scale reaction, the alcohol would be handled in a round-bottom flask within a fume hood, with careful, controlled addition of other reagents.[8]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat) prep->ppe handling Chemical Handling (In Fume Hood) ppe->handling use Experimental Use handling->use spill Spill? use->spill spill_proc Spill Procedure (Evacuate, Contain, Clean) spill->spill_proc Yes waste_gen Waste Generation spill->waste_gen No spill_proc->waste_gen disposal Hazardous Waste Disposal waste_gen->disposal decon Decontamination (Clean Workspace) waste_gen->decon remove_ppe Doff PPE decon->remove_ppe

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethylcyclopentanol
Reactant of Route 2
Reactant of Route 2
1,2-Dimethylcyclopentanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.